Product packaging for Sedanolide(Cat. No.:CAS No. 6415-59-4)

Sedanolide

Cat. No.: B190483
CAS No.: 6415-59-4
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-UHFFFAOYSA-N
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Description

Sedanolide is a member of 2-benzofurans.
This compound has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B190483 Sedanolide CAS No. 6415-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFTVFLSIQQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027843
Record name Sedanolide
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6415-59-4, 4567-33-3
Record name Sedanolide
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URL https://commonchemistry.cas.org/detail?cas_rn=6415-59-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sedanolide
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Record name Sedanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

34.5 - 35 °C
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Sedanolide: A Potent Activator of the KEAP1-NRF2 Antioxidant Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a multitude of chronic diseases. The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical cellular defense mechanism against oxidative damage. Activation of NRF2 leads to the transcriptional upregulation of a broad array of cytoprotective genes, including antioxidant enzymes and detoxification proteins. Sedanolide, a natural phthalide compound found in celery and other umbelliferous plants, has emerged as a significant activator of the KEAP1-NRF2 pathway. This document provides a comprehensive technical overview of the antioxidant properties of this compound, focusing on its mechanism of action via the KEAP1-NRF2 pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascade and experimental workflows.

The KEAP1-NRF2 Signaling Pathway

Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation[1][2][3]. This continuous turnover keeps intracellular NRF2 levels low.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified. This conformational change disrupts the KEAP1-NRF2 interaction, inhibiting NRF2 degradation[4][5]. Stabilized NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[1][6][7]. This binding initiates the transcription of numerous cytoprotective genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and resistance to oxidative damage[1][8][9].

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_NRF2 KEAP1-NRF2 Complex NRF2_free NRF2 Proteasome Proteasome KEAP1_NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation KEAP1 KEAP1 Ub Ubiquitin KEAP1->Ub Ub->KEAP1_NRF2 Ubiquitination This compound This compound This compound->KEAP1 Inactivation ROS Oxidative Stress (e.g., H₂O₂) ROS->KEAP1 Modification NRF2_sMaf NRF2-sMaf Complex NRF2_nuc->NRF2_sMaf sMaf sMaf sMaf->NRF2_sMaf ARE ARE Genes Antioxidant Genes (NQO1, HO-1, GCLC, etc.) ARE->Genes Transcription NRF2_sMaf->ARE Binding

Caption: The KEAP1-NRF2 signaling pathway activated by this compound.

This compound as a Modulator of the KEAP1-NRF2 Pathway

Recent studies have demonstrated that this compound is a potent activator of the KEAP1-NRF2 pathway[1][6][8][10][11]. It is hypothesized that this compound, possessing an electrophilic α,β-unsaturated carbonyl moiety, may directly interact with the thiol groups of KEAP1, leading to the release and nuclear translocation of NRF2[1]. This action triggers the downstream expression of ARE-dependent genes, enhancing cellular resistance to oxidative stressors like hydrogen peroxide (H₂O₂)[1][6][10].

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on key markers of NRF2 pathway activation, primarily observed in human hepatoblastoma HepG2 cells.

Table 1: Effect of this compound on NRF2 Nuclear Translocation

Treatment (24h) Nuclear NRF2 Level (Fold Change vs. Control) Cytoplasmic NRF2 Level (Fold Change vs. Control)
Control (DMSO) 1.0 1.0
This compound (25 µM) ~1.5 ~1.0
This compound (50 µM) ~2.0 ~1.0
This compound (100 µM) ~2.5 ~0.8

Data derived from Western blot analysis in luciferases-expressing HepG2 cells[1][8].

Table 2: this compound-Induced Upregulation of NRF2 Target Gene mRNA

Gene Target Fold Change in mRNA Expression (100 µM this compound, 24h) Function
Glutathione System
GCLC ~4.0 Rate-limiting enzyme in glutathione synthesis[8]
GCLM ~3.5 Modulatory subunit of GCL
GPX2 ~6.0 Glutathione Peroxidase 2
GSTA1 ~5.0 Glutathione S-Transferase A1
GSTA2 ~3.0 Glutathione S-Transferase A2
MGST1 ~2.5 Microsomal Glutathione S-Transferase 1
Other Antioxidant Genes
NQO1 Significant Upregulation NAD(P)H Quinone Dehydrogenase 1[1]
HO-1 Significant Upregulation Heme Oxygenase 1[9]

Data obtained via RNA sequencing analysis in HepG2 cells[8].

Table 3: Cytoprotective Effects of this compound Pretreatment against H₂O₂-Induced Stress

Pretreatment (24h) Subsequent H₂O₂ Exposure Cell Viability (% of Untreated Control) Caspase-3/7 Activity (Fold Change vs. H₂O₂ only)
None 2 mM H₂O₂ (24h) ~50% 1.0
This compound (50 µM) 2 mM H₂O₂ (24h) ~75% ~0.6
This compound (100 µM) 2 mM H₂O₂ (24h) ~85% ~0.4

Data from WST-1 and caspase activity assays in HepG2 cells[1][8][11].

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antioxidant properties of this compound.

Cell Culture and Treatment
  • Cell Line: Human hepatoblastoma HepG2 cells are commonly used[1][6][10].

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are typically treated with varying concentrations of this compound (e.g., 10-100 µM) for 24 hours[1][8].

ARE-Luciferase Reporter Assay

This assay quantitatively measures the activation of the NRF2 pathway.

  • Principle: Cells are stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple copies of the ARE sequence[2][12]. NRF2 activation leads to luciferase expression, which is quantified by measuring luminescence. A second reporter, such as Renilla luciferase or a different color beetle luciferase driven by a constitutive promoter, is often used as an internal control for normalization[8].

  • Protocol:

    • Seed ARE-reporter HepG2 cells in a 96-well white, clear-bottom plate.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound or a positive control (e.g., tert-Butylhydroquinone, tBHQ).

    • Incubate for 24 hours.

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., Promega ONE-Glo™) to each well.

    • Measure luminescence using a plate reader[12].

    • Normalize the ARE-reporter luminescence to the internal control luminescence.

Western Blot for NRF2 Nuclear Translocation

This method visualizes the movement of NRF2 from the cytoplasm to the nucleus.

  • Protocol:

    • Cell Lysis and Fractionation: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial subcellular fractionation kit according to the manufacturer's instructions.

    • Protein Quantification: Determine the protein concentration of each fraction using a Bradford or BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each fraction onto a 10% SDS-polyacrylamide gel and perform electrophoresis[13].

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against NRF2 (e.g., 1:1,000 dilution)[13]. Use antibodies against α-tubulin (cytoplasmic marker) and Histone H3 (nuclear marker) as loading and fractionation controls.

    • Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of NRF2 target genes.

  • Protocol:

    • RNA Extraction: Following this compound treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA (e.g., 1 µg) using a reverse transcription kit.

    • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific forward and reverse primers[14].

    • Primer Sequences:

      • Human NQO1: Forward and reverse primers can be sourced from literature or commercial suppliers[15].

      • Human GCLC: Forward: 5'-GTGGACACCCGATGCAGTAT-3'; Reverse: 5'-TCATCCACCTGGCAACAGTC-3'[14].

      • Human NRF2 (NFE2L2): Commercially available, verified primer pairs are recommended[15][16].

      • Housekeeping Gene (e.g., GAPDH, β-actin): Use as an internal control for normalization.

    • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on the KEAP1-NRF2 pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Pathway Activation & Gene Expression Analysis cluster_functional Functional Outcome Analysis cluster_analysis Data Analysis & Conclusion A 1. Cell Culture (HepG2) B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3a. ARE-Luciferase Assay (NRF2 Activity) B->C D 3b. Western Blot (NRF2 Nuclear Translocation) B->D E 3c. qPCR / RNA-seq (Target Gene Expression) B->E F 4a. Induce Oxidative Stress (e.g., H₂O₂ treatment) B->F J 5. Data Integration and Mechanistic Conclusion C->J D->J E->J G 4b. Cell Viability Assay (WST-1, MTT) F->G H 4c. Apoptosis Assay (Caspase Activity, Annexin V) F->H I 4d. ROS Measurement (DCFH-DA, MitoSOX) F->I G->J H->J I->J

Caption: A typical experimental workflow to study this compound's NRF2 activity.

Conclusion

This compound demonstrates robust antioxidant properties primarily through the potent activation of the KEAP1-NRF2 signaling pathway. Quantitative data confirms its ability to promote NRF2 nuclear translocation and significantly upregulate a suite of critical antioxidant and detoxification genes. This mechanistic action translates into tangible cytoprotective effects, mitigating oxidative stress-induced cell death and apoptosis. The detailed protocols and workflows provided herein offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for oxidative stress-related diseases.

References

The Neuroprotective Potential of Sedanolide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a natural phthalide found in celery and other plants of the Apiaceae family, is emerging as a compound of interest for its neuroprotective properties. Preclinical evidence, primarily from in vitro studies, suggests that this compound's therapeutic potential is rooted in its potent antioxidant and anti-inflammatory activities. A key mechanism of action involves the activation of the Kelch-like ECH-associated protein 1 (KEAP1)–nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the current preclinical data on this compound, detailing experimental methodologies and summarizing quantitative findings to support further investigation into its role in mitigating neurodegenerative processes.

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological thread among these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic neuroinflammation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to damage of vital cellular components.[1] Concurrently, sustained activation of microglia, the resident immune cells of the central nervous system, can lead to the release of pro-inflammatory cytokines and neurotoxic mediators, exacerbating neuronal injury.[2][3]

Natural compounds that can modulate these pathological processes are of great interest for the development of novel neuroprotective therapies.[4] this compound has demonstrated various biological activities, including anti-inflammatory and antioxidant effects, making it a promising candidate for neuroprotection.[4] This guide synthesizes the available preclinical evidence for this compound's neuroprotective potential, with a focus on its mechanism of action and the experimental models used to evaluate its efficacy.

Mechanism of Action: Activation of the NRF2 Pathway

A pivotal study has elucidated that this compound exerts its cytoprotective effects through the activation of the KEAP1-NRF2 pathway.[4] Under normal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes.[4]

Signaling Pathway Diagram

This compound-mediated activation of the NRF2 signaling pathway.

In Vitro Preclinical Evidence

The primary evidence for this compound's neuroprotective potential comes from an in vitro study utilizing a hydrogen peroxide (H₂O₂)-induced oxidative stress model in the human hepatoblastoma cell line, HepG2. While not a neuronal cell line, this study provides crucial mechanistic insights and quantitative data on this compound's cytoprotective effects.

Quantitative Data Summary
Experimental ModelCell LineTreatmentOutcome MeasureResult
Oxidative Stress HepG2This compound (25-100 µM) + H₂O₂Cell Viability (WST-1 assay)Dose-dependent increase in cell viability
HepG2This compound (100 µM) + H₂O₂Cytotoxicity (LDH release)Significant decrease in LDH release
HepG2This compound (100 µM) + H₂O₂Cytosolic ROS (DCFDA assay)Significant attenuation of ROS generation
HepG2This compound (100 µM) + H₂O₂Mitochondrial ROS (MitoSOX Red)Significant attenuation of ROS generation
HepG2This compound (100 µM) + H₂O₂Apoptosis (Caspase-3/7 activity)Significant reduction in caspase-3/7 activity
NRF2 Activation HepG2This compound (25-100 µM)ARE-Luciferase Reporter ActivityDose-dependent increase in luciferase activity
Detailed Experimental Protocols
  • Cell Line: Human hepatoblastoma HepG2 cells.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • This compound Preparation: this compound dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Final DMSO concentration in the culture medium should be kept below 0.1%.

  • Treatment Protocol: Cells were pre-treated with varying concentrations of this compound (25, 50, and 100 µM) for 24 hours prior to exposure to hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • WST-1 Assay for Cell Viability:

    • Seed HepG2 cells in a 96-well plate.

    • Pre-treat with this compound for 24 hours.

    • Induce oxidative stress with H₂O₂ for a specified duration.

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

    • Follow the same cell seeding and treatment protocol as the WST-1 assay.

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • DCFDA Assay for Cytosolic ROS:

    • After treatment with this compound and H₂O₂, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution in the dark.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader.

  • MitoSOX Red for Mitochondrial ROS:

    • Follow a similar protocol to the DCFDA assay but incubate with MitoSOX Red reagent.

    • Measure the fluorescence intensity (excitation/emission ~510/580 nm).

  • Caspase-3/7 Activity Assay:

    • After treatment, lyse the cells.

    • Add a luminogenic caspase-3/7 substrate.

    • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

  • ARE-Luciferase Reporter Assay:

    • Transfect HepG2 cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.

    • Treat the transfected cells with various concentrations of this compound.

    • Measure luciferase activity using a luminometer. An increase in luciferase activity indicates the activation of the NRF2 pathway.

Preclinical Models of Neurodegenerative Diseases: A Framework for Future this compound Research

While direct evidence of this compound's efficacy in preclinical models of specific neurodegenerative diseases is currently limited, the established mechanism of NRF2 activation provides a strong rationale for its investigation in such models. The following sections outline standard preclinical models where the neuroprotective potential of this compound could be evaluated.

Alzheimer's Disease Models
  • In Vitro:

    • Aβ-induced Toxicity in SH-SY5Y or Primary Neuronal Cultures: Human neuroblastoma SH-SY5Y cells or primary cortical neurons can be treated with amyloid-beta (Aβ) oligomers to induce cytotoxicity, oxidative stress, and apoptosis.[5][6] The protective effects of this compound on cell viability, ROS levels, and synaptic protein expression could be quantified.

  • In Vivo:

    • APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations, leading to age-dependent Aβ plaque deposition and cognitive deficits.[1][7][8][9] this compound could be administered chronically, and its effects on cognitive performance (e.g., Morris water maze, Y-maze), Aβ plaque load, neuroinflammation (microglial and astrocyte activation), and synaptic integrity could be assessed.[7][10]

Parkinson's Disease Models
  • In Vitro:

    • MPP+ or 6-OHDA-induced Toxicity in SH-SY5Y Cells: The neurotoxins 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA) are used to induce dopaminergic neuron-like cell death in SH-SY5Y cells, mimicking aspects of Parkinson's disease pathology.[11][12][13][14][15] this compound's ability to protect against neurotoxin-induced cell death, mitochondrial dysfunction, and oxidative stress can be evaluated.

  • In Vivo:

    • MPTP Mouse Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice leads to the selective degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[4][16][17] The neuroprotective effects of this compound could be determined by assessing motor function (e.g., rotarod, pole test), quantifying dopaminergic neuron survival (tyrosine hydroxylase immunohistochemistry), and measuring dopamine levels in the striatum.[18]

    • 6-OHDA Rat Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rats causes a progressive loss of dopaminergic neurons on one side of the brain, leading to characteristic rotational behavior.[5][6][19] This model is well-suited to evaluate the therapeutic effects of this compound on motor asymmetry and neuronal survival.

Ischemic Stroke Models
  • In Vivo:

    • Middle Cerebral Artery Occlusion (MCAO) Model: This is the most common model of focal cerebral ischemia in rodents.[20][21][22][23][24][25][26] A filament is used to occlude the middle cerebral artery, leading to an infarct in the brain region it supplies. The occlusion can be transient (followed by reperfusion) or permanent. This compound could be administered before, during, or after the ischemic insult. Key outcome measures include infarct volume (measured by TTC staining), neurological deficit scores, and markers of inflammation and oxidative stress in the ischemic penumbra.[27][28][29]

Future Directions and Conclusion

The existing preclinical data strongly suggest that this compound possesses neuroprotective properties, primarily through the activation of the NRF2 antioxidant pathway. However, to advance this compound as a potential therapeutic agent for neurodegenerative diseases, further research is imperative. Future studies should focus on:

  • Validating the neuroprotective effects of this compound in neuronal cell lines and primary neuronal cultures using disease-specific toxins (e.g., Aβ, MPP+, 6-OHDA).

  • Conducting in vivo studies using established animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke to assess the efficacy of this compound on behavioral, pathological, and biochemical endpoints.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine its bioavailability in the central nervous system and to establish optimal dosing regimens.

  • Exploring other potential mechanisms of action , such as its anti-inflammatory effects on microglia.

Experimental Workflow and Relationship Diagrams

In Vitro Neuroprotection Assay Workflow

in_vitro_workflow cluster_setup Experimental Setup cluster_assays Outcome Measures cluster_analysis Data Analysis & Interpretation A Seed Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) B Pre-treat with this compound (Varying Concentrations) A->B C Induce Neurotoxicity (e.g., Aβ, MPP+, H₂O₂) B->C D Cell Viability/Cytotoxicity Assays (MTT, LDH) C->D E Oxidative Stress Assays (ROS, SOD activity) C->E F Apoptosis Assays (Caspase activity, TUNEL) C->F G Western Blot (Signaling Proteins, Synaptic Markers) C->G H Quantify Neuroprotective Effects D->H E->H F->H G->H I Determine Dose-Response Relationship H->I J Elucidate Mechanism of Action I->J

Workflow for in vitro assessment of this compound's neuroprotective effects.
In Vivo Preclinical Model Relationship Diagram

in_vivo_relationships cluster_models Preclinical Animal Models cluster_outcomes Therapeutic Outcomes This compound This compound Administration AD_model Alzheimer's Model (e.g., APP/PS1 mice) This compound->AD_model PD_model Parkinson's Model (e.g., MPTP mice) This compound->PD_model Stroke_model Stroke Model (e.g., MCAO rats) This compound->Stroke_model Cognitive Improved Cognitive Function AD_model->Cognitive Pathology Reduced Neuropathology (Plaques, Neuronal Loss) AD_model->Pathology Biomarkers Modulation of Biomarkers (Oxidative Stress, Inflammation) AD_model->Biomarkers Motor Improved Motor Function PD_model->Motor PD_model->Pathology PD_model->Biomarkers Stroke_model->Motor Infarct Reduced Infarct Volume Stroke_model->Infarct Stroke_model->Biomarkers

Relationship between this compound administration, preclinical models, and therapeutic outcomes.

References

The Pharmacokinetics and Metabolism of Sedanolide in Rodents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a natural phthalide found in celery seed oil, has garnered significant interest for its diverse pharmacological activities.[1] Understanding its pharmacokinetic (PK) and metabolic profile is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies used to characterize the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound in rodent models. Due to a lack of publicly available, specific data on this compound, this document focuses on established experimental protocols and theoretical metabolic pathways based on its chemical structure.

Introduction to Pharmacokinetic and Metabolism Studies in Rodents

Pharmacokinetic studies are essential in drug discovery and development to understand how a substance is processed by a living organism.[2] Rodent models, primarily mice and rats, are widely used for these initial in vivo assessments due to their physiological similarities to humans, cost-effectiveness, and established experimental protocols.[2][3] These studies provide critical data on a drug's bioavailability, clearance, volume of distribution, and half-life, which are vital for dose selection and prediction of human pharmacokinetics.[4][5]

Metabolism studies identify the biotransformation pathways of a drug, detailing the enzymatic modifications it undergoes.[6] These investigations are crucial for identifying active or potentially toxic metabolites and understanding the mechanisms of drug clearance.[7]

Experimental Protocols for Rodent Pharmacokinetic Studies

While specific data for this compound is unavailable, a typical pharmacokinetic study in rodents would follow the general protocols outlined below.

Animal Models

Commonly used rodent strains for pharmacokinetic studies include:

  • Mice: C57BL/6, BALB/c, CD1, NMRI[3]

  • Rats: Wistar, Sprague-Dawley[3]

The choice of species and strain can be critical as there can be significant inter-species and inter-strain differences in drug metabolism and pharmacokinetics.[8]

Administration and Dosing

This compound would typically be administered via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability.

  • Intravenous (IV) Administration: A single bolus injection into the tail vein is a common method.[8] This route provides a direct measure of the drug's distribution and elimination without the influence of absorption.

  • Oral (PO) Administration: Oral gavage is used to deliver a precise dose directly into the stomach.[4] This route is essential for evaluating oral absorption and bioavailability.

The formulation of the administered compound is critical for its solubility and absorption.[9]

Sample Collection

Blood samples are collected at multiple time points to characterize the plasma concentration-time profile of the drug.[3] Common time points for IV administration are 5, 15, 30, 60, 120, and 240 minutes, while for PO administration, they might include 15, 30, 60, 120, 240, and 360 minutes.[3] Blood can be collected via various methods, including tail vein, saphenous vein, or terminal cardiac puncture.[4] For a complete ADME profile, urine and feces are also collected over a defined period using metabolic cages.[8]

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[3] A validated bioanalytical method is crucial for accurate pharmacokinetic analysis.

Quantitative Pharmacokinetic Data

As of the latest literature review, there is no publicly available quantitative pharmacokinetic data for this compound in any rodent species. The following tables are presented as templates for how such data would be structured and reported.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) -Data Not Available
Tmax (h) -Data Not Available
AUC₀-t (ng·h/mL) Data Not AvailableData Not Available
AUC₀-inf (ng·h/mL) Data Not AvailableData Not Available
t₁/₂ (h) Data Not AvailableData Not Available
CL (L/h/kg) Data Not Available-
Vd (L/kg) Data Not Available-
F (%) -Data Not Available
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Single Dose)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) -Data Not Available
Tmax (h) -Data Not Available
AUC₀-t (ng·h/mL) Data Not AvailableData Not Available
AUC₀-inf (ng·h/mL) Data Not AvailableData Not Available
t₁/₂ (h) Data Not AvailableData Not Available
CL (L/h/kg) Data Not Available-
Vd (L/kg) Data Not Available-
F (%) -Data Not Available

Metabolism of this compound in Rodents

Specific metabolic pathways of this compound in rodents have not been reported. However, based on its chemical structure, which features a lactone ring and a butyl side chain, several metabolic reactions can be predicted.

Predicted Metabolic Pathways

Phase I Metabolism:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, which would open the ring to form a carboxylic acid and an alcohol. This is a common metabolic pathway for lactone-containing compounds.

  • Oxidation: The butyl side chain can undergo oxidation at various positions, leading to the formation of hydroxylated metabolites. Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for such oxidative reactions.

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion.

  • Sulfation: Similarly, sulfation of hydroxylated metabolites can occur, leading to the formation of sulfate conjugates.

Visualizations

Logical Workflow for a Rodent Pharmacokinetic Study of this compound

G cluster_preclinical Pre-study Phase cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Protocol Design Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation Administration (IV & PO) Administration (IV & PO) Dose Formulation->Administration (IV & PO) Sample Collection (Blood, Urine, Feces) Sample Collection (Blood, Urine, Feces) Administration (IV & PO)->Sample Collection (Blood, Urine, Feces) Sample Processing (Plasma Separation) Sample Processing (Plasma Separation) Sample Collection (Blood, Urine, Feces)->Sample Processing (Plasma Separation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Plasma Separation)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Reporting Data Reporting Pharmacokinetic Modeling->Data Reporting

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

Predicted Metabolic Pathway of this compound

G This compound This compound Metabolite1 Hydroxylated Metabolite This compound->Metabolite1 Phase I: Oxidation (CYP450) Metabolite2 Hydrolyzed Metabolite (Ring-opened) This compound->Metabolite2 Phase I: Hydrolysis Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Phase II: Glucuronidation Metabolite4 Sulfate Conjugate Metabolite1->Metabolite4 Phase II: Sulfation

Caption: Predicted metabolic pathways of this compound.

Conclusion

While this compound shows considerable therapeutic promise, a significant knowledge gap exists regarding its pharmacokinetic and metabolic properties in preclinical models. The experimental frameworks and theoretical metabolic pathways presented in this guide offer a roadmap for future studies. Rigorous in vivo ADME studies in rodent models are imperative to elucidate the disposition of this compound, identify its major metabolites, and provide the necessary data to support its further development as a safe and effective therapeutic agent. Future research should focus on conducting definitive pharmacokinetic studies in both rats and mice to generate the quantitative data needed to fill the current void in the scientific literature.

References

Biological Activities of Phthalides from Celery Seed Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Celery (Apium graveolens L.) seed oil is a rich source of phthalides, a class of bioactive compounds responsible for its characteristic aroma and numerous pharmacological activities. These compounds, notably 3-n-butylphthalide (NBP), sedanolide, and sedanenolide, have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the key biological activities of these phthalides, focusing on their neuroprotective, antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental methodologies, quantitative data from relevant studies, and diagrams of core signaling pathways are presented to facilitate further research and drug development efforts.

Introduction: Key Phthalides in Celery Seed Oil

The essential oil extracted from celery seeds contains a variety of phytochemicals, with phthalides being among the most significant for their biological effects.[1][2] The primary phthalides of interest are:

  • 3-n-butylphthalide (NBP): A extensively studied compound, particularly for its neuroprotective effects in the context of ischemic stroke.[3][4] It exists in dextrorotatory (d-), levorotatory (l-), and racemic (dl-) forms.

  • This compound: A major contributor to celery's aroma, this compound exhibits potent antioxidant, anti-inflammatory, and chemopreventive activities.[5][6][7]

  • Sedanenolide: Another key aromatic component, which has demonstrated notable antiadhesive properties against uropathogenic bacteria.[8][9]

This document will explore the mechanisms and quantitative effects of these compounds across several domains of biological activity.

Neuroprotective Activities of 3-n-butylphthalide (NBP)

NBP has been approved by the China Food and Drug Administration for the treatment of acute ischemic stroke, and its neuroprotective mechanisms are a primary area of research.[3] Its effects are multi-targeted, involving the mitigation of oxidative stress, regulation of apoptosis, and reduction of inflammation.[3][4]

Mechanism of Action: Modulation of Apoptosis via HIF-1α

Under conditions of oxidative stress, such as those induced by cerebral ischemia, NBP exerts a neuroprotective effect by modulating the mitochondrial apoptotic pathway. A key mechanism involves promoting the ubiquitination and subsequent degradation of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] In a stressed state, HIF-1α can bind to the promoters of pro-apoptotic genes like Bax and Bnip3, upregulating their expression and leading to apoptosis.[5] NBP intervenes by facilitating the ubiquitination of HIF-1α, marking it for proteasomal degradation. This downregulation of HIF-1α prevents the transcription of Bax and Bnip3, thereby inhibiting the apoptotic cascade, preserving mitochondrial membrane potential, and reducing caspase-3 activation.[5]

NBP_HIF1a_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) HIF1a HIF-1α (Stable) Oxidative_Stress->HIF1a Stabilizes Bax_Bnip3 Bax / Bnip3 Gene Transcription HIF1a->Bax_Bnip3 Promotes NBP 3-n-butylphthalide (NBP) Ubiquitination Ubiquitination & Proteasomal Degradation NBP->Ubiquitination Promotes Ubiquitination->HIF1a Degrades Apoptosis Mitochondrial Apoptosis Bax_Bnip3->Apoptosis Induces

NBP's role in the HIF-1α ubiquitination pathway.
Attenuation of Mitochondrial Dysfunction

NBP also confers neuroprotection by directly enhancing mitochondrial function following an ischemic event, such as that modeled by oxygen-glucose deprivation (OGD).[10][11] Studies show NBP pretreatment prevents oxidative damage by increasing the activity of superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[10][11] Furthermore, it helps preserve the mitochondrial membrane potential and boosts the activity of mitochondrial respiratory chain complexes I, II, and IV, as well as ATPase.[11] This is partly achieved through the activation of the AMPK/PGC-1α signaling pathway, which promotes mitochondrial biogenesis.[6]

Antioxidant and Cytoprotective Activities of this compound

This compound is a potent antioxidant that protects cells from oxidative damage through the activation of the KEAP1-NRF2 signaling pathway.[5][7]

Mechanism of Action: Activation of the NRF2 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidative stress. Under basal conditions, NRF2 is kept at low levels by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and degradation. This compound acts as an activator of this pathway. It induces the nuclear translocation of NRF2, allowing it to bind to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[3][4] This leads to the upregulation of a suite of protective enzymes, including those involved in glutathione metabolism, which enhances the cell's capacity to neutralize ROS.[3][4] By activating this pathway, this compound pretreatment has been shown to attenuate ROS generation, prevent the loss of mitochondrial membrane potential, and inhibit caspase-3/7 activity in cells exposed to hydrogen peroxide.[3]

Sedanolide_NRF2_Pathway cluster_nucleus Nucleus This compound This compound KEAP1_NRF2 KEAP1-NRF2 Complex This compound->KEAP1_NRF2 Inhibits Interaction NRF2 NRF2 KEAP1_NRF2->NRF2 Releases NRF2_n NRF2 NRF2->NRF2_n Translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cytoprotection Cellular Protection (Reduced ROS, Anti-apoptosis) Antioxidant_Genes->Cytoprotection Leads to NRF2_n->ARE Binds to

This compound-mediated activation of the KEAP1-NRF2 pathway.

Anti-inflammatory and Anticancer Activities

Phthalides from celery seed oil exhibit a range of anti-inflammatory and anticancer properties, though mechanisms are still under active investigation.

  • Anti-inflammatory Activity: this compound has been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical mediators of the inflammatory process.[6]

  • Anticancer and Chemopreventive Activity: Both 3-n-butylphthalide and this compound have demonstrated chemopreventive potential.[12] They induce the activity of the phase II detoxification enzyme glutathione S-transferase (GST) in mouse liver and intestinal mucosa.[1] This induction is correlated with a significant reduction in benzo[a]pyrene-induced tumor multiplicity.[1] this compound has also been found to inhibit topoisomerase-I and -II, enzymes crucial for DNA replication in cancer cells.[6]

  • Antiadhesive Activity: In the context of urinary tract infections, sedanenolide and the related phthalide Z-ligustilide have been identified as potent antiadhesive compounds. They inhibit the adhesion of uropathogenic E. coli to bladder cells, suggesting a potential role in preventing UTIs.[8]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of celery seed phthalides and extracts.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

Compound Target Activity/Parameter Value Source
This compound COX-1 & COX-2 Inhibition 250 pg/mL [6]

| this compound | Topoisomerase-I & -II | Inhibition | 100 µg/mL |[6] |

Table 2: Chemopreventive and Anticancer Activity

Compound/Extract Model/Cell Line Parameter Result Source
3-n-butylphthalide Benzo[a]pyrene-induced tumors (mice) Tumor Multiplicity Reduction ~67% [1]
This compound Benzo[a]pyrene-induced tumors (mice) Tumor Multiplicity Reduction ~83% [1]
Celery Seed Oil (from irradiated seeds) A549 (Lung Cancer) IC₅₀ 145 µg/mL [13]

| Celery Seed Oil (from irradiated seeds) | MCF-7 (Breast Cancer) | IC₅₀ | 124 µg/mL |[13] |

Table 3: Antiadhesive Activity

Compound/Extract Target Parameter Value Source
Sedanenolide Uropathogenic E. coli adhesion to T24 cells IC₅₀ 790 µM [8]
Z-ligustilide Uropathogenic E. coli adhesion to T24 cells IC₅₀ 611 µM [8]

| Celery Acetone Extract | Uropathogenic E. coli adhesion to T24 cells | IC₅₀ | 85 µg/mL |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

Phthalide Extraction and Isolation from Celery Seeds

This protocol describes a general method for obtaining a phthalide-enriched fraction from celery seed oil.

Extraction_Workflow Start Celery Seeds Distillation Hydrodistillation or Steam Distillation Start->Distillation Oil Crude Celery Seed Essential Oil Distillation->Oil Partition Solvent-Solvent Partition (e.g., with 60-70% Ethanol) Oil->Partition Limonene Upper Layer (Limonene-rich) Partition->Limonene Phthalide_EtOH Lower Layer (Phthalide-rich, aqueous ethanol) Partition->Phthalide_EtOH Evaporation Solvent Removal (Reduced Pressure) Phthalide_EtOH->Evaporation Fractionation Fractional Distillation (High Vacuum) Evaporation->Fractionation End Enriched Phthalide Fraction (>90% Purity) Fractionation->End

Workflow for phthalide extraction and enrichment.
  • Material Preparation: Grind whole celery seeds (Apium graveolens) to a coarse powder.

  • Hydrodistillation: Subject the ground seeds to hydrodistillation for approximately 6 hours using a Clevenger-type apparatus to extract the crude essential oil.[8]

  • Solvent Partitioning: Partition the crude oil against an aqueous polar solvent, such as 65% ethanol. Mix vigorously and allow the layers to separate. The upper, non-polar layer will be rich in terpenes like limonene, while the lower, aqueous ethanol layer will contain the more polar phthalides.

  • Secondary Extraction: Extract the lower phthalide-rich layer with a non-polar solvent like ethyl acetate or ethylene dichloride to move the phthalides back into an organic phase.

  • Solvent Removal: Concentrate the resulting organic phase under reduced pressure using a rotary evaporator to yield a phthalide-enriched oleoresin.

  • Fractional Distillation: For higher purity, subject the oleoresin to fractional distillation under high vacuum (0.1-1.0 mm Hg) to separate the phthalide fraction based on boiling point.

  • Analysis: Confirm the purity and composition of the fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol assesses the neuroprotective effects of NBP on neuronal cells under ischemic conditions.[11][14]

  • Cell Culture: Culture PC12 neuronal cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO₂.

  • Pretreatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). Once confluent, replace the medium with fresh medium containing 10 µmol/L NBP or vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.[14]

  • Oxygen-Glucose Deprivation (OGD): After pretreatment, wash the cells with glucose-free DMEM. Place the cells in an anaerobic chamber with a hypoxic atmosphere (e.g., 95% N₂, 5% CO₂) and incubate in glucose-free DMEM for 8 hours at 37°C.[14] Control cells remain in normal oxygenated, glucose-containing DMEM.

  • Reperfusion (Optional): For OGD/R models, after the OGD period, replace the medium with normal glucose-containing DMEM and return the cells to normoxic conditions for a specified period (e.g., 12-24 hours).

  • Endpoint Analysis:

    • Cell Viability: Measure using an MTT assay. Add MTT solution (e.g., 0.5 mg/mL) to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and read absorbance at ~570 nm.[14]

    • Apoptosis: Quantify using a TUNEL assay or by measuring caspase-3 activity with a fluorometric substrate assay.[14]

    • Oxidative Stress: Measure intracellular ROS using a fluorescent probe like DCFH-DA. Measure SOD activity and MDA levels using commercially available colorimetric assay kits.[11]

    • Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE.[11]

In Vitro COX Inhibition Assay

This protocol determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Source:

    • COX-1: Human platelets are a common source. Prepare washed human platelets from whole blood.

    • COX-2: Use a cell line that expresses COX-2 upon stimulation, such as A549 cells or RAW 264.7 macrophages. Induce COX-2 expression by treating cells with an inflammatory stimulus like lipopolysaccharide (LPS, 1 µg/mL) or Interleukin-1β (IL-1β) for 12-24 hours.

  • Inhibition Assay:

    • In a 96-well plate, add the enzyme source (platelets or induced cells).

    • Add various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control and a positive control inhibitor (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (e.g., 10-30 µM).

  • Reaction Termination & Measurement: Stop the reaction after a short incubation (e.g., 10-20 minutes). Measure the product of the reaction.

    • For COX-1 (platelets), measure Thromboxane B2 (TXB₂) production.

    • For COX-2 (induced cells), measure Prostaglandin E2 (PGE₂) production.

    • Quantification is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TXB₂ or PGE₂.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The phthalides found in celery seed oil, particularly 3-n-butylphthalide and this compound, represent a promising class of natural compounds with significant therapeutic potential. Their multi-target activity in neuroprotection, combined with potent antioxidant, anti-inflammatory, and anticancer effects, makes them compelling candidates for drug development. The detailed mechanisms, particularly the modulation of key signaling pathways like HIF-1α and NRF2, provide a solid foundation for targeted research. Future work should focus on elucidating the structure-activity relationships among different phthalide derivatives, conducting more extensive preclinical and clinical trials to validate their efficacy and safety, and developing optimized extraction and purification techniques to ensure a consistent and high-quality supply for pharmaceutical applications. The data and protocols presented in this guide serve as a comprehensive resource to support and accelerate these endeavors.

References

The Toxicology Profile of Sedanolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedanolide, a natural phthalide found in celery and other umbelliferous plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. As with any bioactive compound, a thorough understanding of its toxicology profile is paramount for safe and effective therapeutic development. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of this compound, with a focus on its in vitro and in vivo effects, genotoxicity, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in the study and development of this compound-based therapeutics.

Introduction

This compound (3-butyl-3a,4,5,6-tetrahydro-1(3H)-isobenzofuranone) is a key contributor to the characteristic aroma of celery.[1] Beyond its sensory properties, research has indicated its potential as a chemopreventive agent and its ability to modulate inflammatory pathways.[2] This guide synthesizes the available toxicological data on this compound to support further investigation and development.

In Vitro Toxicity

Cytotoxicity

Studies on the cytotoxic effects of this compound have been conducted on various cell lines, primarily focusing on liver and intestinal cells due to the oral route of exposure.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeConcentration RangeExposure TimeObserved EffectsCitation(s)
HepG2 (Human Hepatocellular Carcinoma)Cell Viability7-500 µM24 hoursNo effect on viability.[3]
HepG2 (Human Hepatocellular Carcinoma)Cell Viability500 µM24 hours (followed by 72 hours in this compound-free medium)Decrease in cell viability.[3]
CaCo-2 (Human Colorectal Adenocarcinoma)Cell Viability7-500 µM24 hoursNo effect on viability.[3]
Normal Mammalian CellsNot specifiedNot specifiedNot specifiedNo cytotoxicity reported.[2]
Genotoxicity

The genotoxic potential of this compound has been assessed using the comet assay, which detects DNA strand breaks.

Table 2: In Vitro Genotoxicity of this compound

Cell LineAssay TypeConcentrationExposure TimeObserved EffectsCitation(s)
HepG2 (Human Hepatocellular Carcinoma)Comet Assay500 µM24 hoursSignificant increase in DNA strand breaks.[3]
CaCo-2 (Human Colorectal Adenocarcinoma)Comet Assay500 µM24 hoursNo significant increase in DNA strand breaks.[3]

In Vivo Toxicity

To date, no dedicated acute oral toxicity studies determining the LD50 of isolated this compound have been identified in the public domain. Toxicological data for in vivo effects are derived from studies on celery seed extracts, which contain this compound as a component.

A 28-day sub-chronic toxicity study in rats using an alcoholic extract of celery seed (A-CSE) showed no significant toxicological effects at doses up to 5,000 mg/kg per day. Observed changes, such as slight increases in liver weight at the highest dose, were not accompanied by microscopic changes and were considered not toxicologically significant. All animals survived the treatment period without visible signs of toxicity.

Pharmacokinetics (ADME)

There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of purified this compound. Further research is required to characterize its pharmacokinetic profile.

Mechanism of Action in Toxicity

The primary mechanism of action of this compound relevant to toxicology appears to be its interaction with cellular stress response pathways.

NRF2 Signaling Pathway

This compound has been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] Under normal conditions, NRF2 is kept inactive in the cytoplasm by KEAP1. Upon exposure to oxidative stress or electrophiles like this compound, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. This pathway is generally considered protective; however, its chronic activation can have complex and context-dependent effects.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1_NRF2 KEAP1-NRF2 Complex This compound->KEAP1_NRF2 Induces dissociation NRF2_active NRF2 (Active) KEAP1_NRF2->NRF2_active Releases Nucleus Nucleus NRF2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) NRF2_active->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Transcription ARE->Antioxidant_Genes Initiates Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Figure 1. This compound-induced activation of the NRF2 signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow node_start Start: Cell Seeding node_treatment Treatment with this compound node_start->node_treatment node_incubation1 Incubation node_treatment->node_incubation1 node_mtt Addition of MTT Reagent node_incubation1->node_mtt node_incubation2 Incubation (Formation of Formazan Crystals) node_mtt->node_incubation2 node_solubilization Solubilization of Formazan node_incubation2->node_solubilization node_measurement Absorbance Measurement (Spectrophotometer) node_solubilization->node_measurement node_end End: Data Analysis (Cell Viability %) node_measurement->node_end

Figure 2. Experimental workflow for the MTT cytotoxicity assay.
In Vitro Genotoxicity Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Comet_Assay_Workflow node_start Start: Cell Treatment with this compound node_embedding Embedding of Cells in Agarose Gel on a Slide node_start->node_embedding node_lysis Cell Lysis (Detergent at high salt) node_embedding->node_lysis node_unwinding DNA Unwinding (Alkaline solution) node_lysis->node_unwinding node_electrophoresis Electrophoresis node_unwinding->node_electrophoresis node_staining DNA Staining (Fluorescent dye) node_electrophoresis->node_staining node_visualization Visualization (Fluorescence Microscopy) node_staining->node_visualization node_end End: Image Analysis (% Tail DNA) node_visualization->node_end

Figure 3. Experimental workflow for the comet genotoxicity assay.

Discussion and Future Directions

The available data suggests that this compound has a relatively low in vitro toxicity profile at concentrations up to 500 µM in short-term exposure. However, prolonged exposure or exposure at higher concentrations may lead to cytotoxicity and genotoxicity, particularly in liver cells. The lack of in vivo acute toxicity data for pure this compound is a significant knowledge gap that needs to be addressed to establish a complete safety profile. Furthermore, comprehensive ADME studies are crucial to understand its bioavailability, metabolic fate, and potential for accumulation. The activation of the NRF2 pathway by this compound is a key mechanistic insight, suggesting a potential for both protective and adaptive responses that warrant further investigation in the context of toxicology.

Future research should prioritize:

  • Determination of the acute oral LD50 of purified this compound in rodent models.

  • Comprehensive pharmacokinetic (ADME) studies of this compound.

  • Further investigation into the mechanisms of this compound-induced genotoxicity in HepG2 cells.

  • Long-term in vivo toxicity studies with purified this compound to assess potential for chronic toxicity.

Conclusion

This technical guide provides a summary of the current understanding of the toxicology of this compound. While in vitro studies suggest a relatively low toxicity, the lack of robust in vivo and pharmacokinetic data necessitates a cautious approach to its therapeutic development. The information presented herein should serve as a foundation for further research to fully elucidate the safety profile of this promising natural compound.

References

Initial Screening of Sedanolide for Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a natural phthalide found in celery (Apium graveolens) and other Apiaceae family plants, has garnered interest for its potential therapeutic properties.[1] This technical guide provides an in-depth overview of the initial screening of this compound for its antimicrobial activity. The document outlines common experimental protocols, summarizes available quantitative data on related compounds, and visualizes potential mechanisms of action based on current research on phthalides and their derivatives. While specific antimicrobial data for isolated this compound is limited in publicly available literature, this guide leverages data from closely related phthalides and essential oils rich in these compounds to provide a foundational understanding for researchers initiating studies in this area.

Data Presentation: Antimicrobial Activity of Phthalides and Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of compounds structurally related to this compound and essential oils containing significant amounts of phthalides. This data provides an initial indication of the potential antimicrobial spectrum and potency. It is crucial to note that these values are not for isolated this compound and should be used as a preliminary reference for experimental design.

Compound/ExtractTest OrganismMICReference
Phthalimide Derivative Staphylococcus aureus128 µg/mL[2]
Pseudomonas aeruginosa128 µg/mL[2]
Candida tropicalis128 µg/mL[2]
Candida albicans128 µg/mL[2]
Apium graveolens Leaf Essential Oil Bacillus subtilis0.125% (v/v)
Staphylococcus aureus0.25% (v/v)
Escherichia coli0.5% (v/v)
Candida albicans0.125% (v/v)
Phthalide Derivative (Compound 3) Staphylococcus aureus16 µg/mL[3]
Escherichia coli64 µg/mL[3]
Enterococcus faecium (VRE)128 µg/mL[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results in antimicrobial screening. The following are standard protocols for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution of known concentration

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the culture broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Add a standardized microbial inoculum to each well, ensuring the final volume and cell concentration are consistent.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

  • Optionally, add a viability indicator like resazurin to each well and incubate for a short period. A color change indicates viable cells.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the test compound through an agar medium.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile paper discs (6 mm diameter)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound solution of known concentration

  • Positive control (disc with a standard antibiotic)

  • Negative control (disc with solvent only)

  • Sterile swabs

Procedure:

  • Using a sterile swab, uniformly streak the standardized microbial inoculum over the entire surface of the agar plate to create a lawn of bacteria.

  • Aseptically place paper discs impregnated with a known concentration of this compound onto the agar surface.

  • Place positive and negative control discs on the same plate for comparison.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Antimicrobial Screening of this compound cluster_preparation Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis prep_this compound Prepare this compound Stock Solution disk_diffusion Agar Disk Diffusion Assay prep_this compound->disk_diffusion broth_microdilution Broth Microdilution Assay prep_this compound->broth_microdilution prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->disk_diffusion prep_inoculum->broth_microdilution qualitative_result Measure Zone of Inhibition (Qualitative Activity) disk_diffusion->qualitative_result qualitative_result->broth_microdilution If active mic_determination Determine Minimum Inhibitory Concentration (MIC) broth_microdilution->mic_determination

Caption: Workflow for the initial antimicrobial screening of this compound.

Proposed Antibacterial Mechanism of Action

Based on studies of related phthalides, a potential antibacterial mechanism involves disruption of the bacterial cell envelope.

Caption: Proposed antibacterial action of phthalides via cell envelope disruption.

Proposed Antifungal Mechanism of Action

The antifungal activity of some phthalide-related compounds has been linked to the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.

Antifungal_Mechanism Proposed Antifungal Mechanism via Ergosterol Synthesis Inhibition This compound This compound (Phthalide) ergosterol_pathway Ergosterol Biosynthesis Pathway This compound->ergosterol_pathway Inhibition ergosterol Ergosterol ergosterol_pathway->ergosterol Blocked membrane_integrity Loss of Membrane Integrity & Fluidity ergosterol_pathway->membrane_integrity Accumulation of toxic precursors cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation cell_membrane->membrane_integrity Ergosterol depletion cell_death Fungal Cell Death membrane_integrity->cell_death

Caption: Proposed antifungal action via inhibition of ergosterol biosynthesis.

Conclusion

The initial screening of this compound for antimicrobial activity presents a promising area of research. While direct quantitative data for the isolated compound is not yet widely available, evidence from related phthalides and essential oils suggests potential antibacterial and antifungal properties. The provided experimental protocols offer a standardized approach for researchers to conduct their own investigations. The proposed mechanisms of action, involving disruption of the cell envelope in bacteria and inhibition of ergosterol synthesis in fungi, provide a logical framework for further mechanistic studies. Future research should focus on determining the precise MIC values of purified this compound against a broad panel of clinically relevant microorganisms and elucidating the specific molecular targets to validate and expand upon the proposed mechanisms.

References

Methodological & Application

Application Notes and Protocols for Ultrasound-Assisted Extraction of Sedanolide from Celery (Apium graveolens)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a phthalide found in celery (Apium graveolens), is a compound of significant interest due to its characteristic aroma and potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] Traditional extraction methods for this compound can be time-consuming and may result in lower yields. Ultrasound-Assisted Extraction (UAE) presents a modern, efficient, and green alternative for the isolation of bioactive compounds from plant materials.[2] This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing mass transfer and solvent penetration, which can lead to higher extraction yields in shorter times with reduced solvent consumption.[2][3][4]

These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound from celery seeds, along with comparative data from various extraction methodologies.

Data Presentation: Comparison of Extraction Methods and Parameters

The following tables summarize quantitative data from studies on the extraction of compounds from celery, including essential oils rich in this compound, and general bioactive compounds. While not all studies quantify this compound directly, the data provides valuable insights into the efficiency of UAE.

Table 1: Comparison of UAE and Maceration for Celery Powder Extraction [5]

Extraction MethodSolventSolid-to-Solvent RatioTemperature (°C)Time (min)Frequency (kHz)Extract Yield (%)
UAE70% Ethanol1:20 (g/mL)25304235.00
UAEWater1:20 (g/mL)25304217.40
Maceration70% Ethanol1:20 (g/mL)Room Temp.-N/A31.10
MacerationWater1:20 (g/mL)Room Temp.-N/A15.00

Table 2: Optimized UAE Parameters for Celery Seed Essential Oil [3][4]

ParameterOptimized Value
Plant MaterialCelery Seeds
Water Content700 mL per 100 g of seeds
Sonication Time50 minutes
Power Control Amplitude60%
Pulse Range0.5 (0.5s on, 0.5s off)
Resulting Essential Oil Yield 2.15 ± 0.032 g/100 g of seeds

Note: Supercritical fluid extraction (SFE) has also been shown to be highly effective, yielding extracts with over 70% this compound content.[6]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction of this compound-Rich Essential Oil from Celery Seeds

This protocol is based on optimized conditions for obtaining a high yield of essential oil from celery seeds, which is a primary source of this compound.[3][4]

Materials and Equipment:

  • Dried celery seeds, finely powdered

  • Distilled water

  • Ultrasonic bath or probe sonicator with adjustable power and pulse settings

  • Extraction vessel (e.g., beaker or flask)

  • Hydrodistillation apparatus (e.g., Clevenger-type)

  • Analytical balance

  • Filtration system (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator (optional, for solvent removal if a co-solvent is used)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Sample Preparation: Weigh 100 g of finely powdered dried celery seeds.

  • Sonication:

    • Place the powdered celery seeds into an appropriate extraction vessel.

    • Add 700 mL of distilled water.

    • Submerge the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.

    • Set the ultrasonic parameters as follows:

      • Power Control Amplitude: 60%

      • Pulse Range: 0.5 (e.g., 0.5 seconds on, 0.5 seconds off)

      • Sonication Time: 50 minutes

  • Hydrodistillation:

    • Immediately after sonication, transfer the entire slurry to a hydrodistillation apparatus.

    • Perform hydrodistillation for 3 hours to extract the essential oil.

  • Isolation and Drying:

    • Collect the essential oil from the condenser.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Weigh the final essential oil to determine the yield.

    • Analyze the composition of the essential oil and quantify the this compound content using GC-MS.

Protocol 2: General Ultrasound-Assisted Extraction of Bioactive Compounds from Celery

This protocol provides a general method for extracting bioactive compounds, including phthalides like this compound, from celery powder using a common laboratory sonicator.[5]

Materials and Equipment:

  • Dried celery powder

  • 70% Ethanol or distilled water

  • Ultrasonic bath (with fixed frequency is acceptable)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

  • Filtration system (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) for analysis

Procedure:

  • Sample Preparation: Weigh 10 g of dried celery powder.

  • Extraction:

    • Place the celery powder into a 250 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol (or distilled water).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a temperature of 25 °C and a frequency of 42 kHz.

  • Filtration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Removal:

    • Concentrate the filtered extract using a rotary evaporator at 40 °C to remove the ethanol. If water was used as the solvent, the extract can be freeze-dried.

  • Analysis:

    • Determine the final yield of the dried extract.

    • Quantify the this compound content in the extract using HPLC-UV or HPLC-MS.

Visualizations

UAE_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Ultrasound-Assisted Extraction cluster_separation 3. Separation and Purification cluster_analysis 4. Analysis plant_material Dried Celery Seeds/Powder grinding Grinding/Milling plant_material->grinding solvent Addition of Solvent (e.g., 70% Ethanol, Water) grinding->solvent sonication Sonication (Power, Time, Temp.) solvent->sonication filtration Filtration sonication->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration analysis Quantification of this compound (GC-MS, HPLC) concentration->analysis final_product This compound-Rich Extract analysis->final_product

Caption: Experimental workflow for Ultrasound-Assisted Extraction of this compound.

UAE_Parameters cluster_input Input Parameters cluster_process Process cluster_output Output Metrics ultrasonic_power Ultrasonic Power uae Ultrasound-Assisted Extraction ultrasonic_power->uae temperature Temperature temperature->uae time Extraction Time time->uae solvent Solvent Type & Concentration solvent->uae solid_solvent_ratio Solid-to-Solvent Ratio solid_solvent_ratio->uae yield This compound Yield uae->yield purity Purity uae->purity efficiency Extraction Efficiency uae->efficiency

Caption: Logical relationship of UAE parameters influencing this compound extraction.

References

Application Note: Quantification of Sedanolide in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a natural phthalide found in certain plants of the Apiaceae family, is a significant contributor to the characteristic aroma of celery and is increasingly recognized for its potential therapeutic properties.[1][2] Accurate quantification of this compound in essential oils is crucial for quality control, standardization of products, and for research into its pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[3][4]

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. Celery (Apium graveolens) seed oil is the most well-known source of this compound.[1][2]

Essential Oil SourcePlant PartThis compound Content (%)Reference
Celery (Apium graveolens L. var. dulce)Seed1.1 - 4.39[5][6]
Celery (Apium graveolens L.)StalkMajor Phthalide[7]
Celery (Apium graveolens L.)LeafTrace Amounts[5]
Nigerian Celery (Apium graveolens var. dulce)StalkMajor Phthalide[7]

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound in essential oils.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

Materials:

  • Essential oil sample

  • This compound analytical standard (≥95% purity)

  • Internal Standard (IS), e.g., 3-n-butylphthalide or a suitable stable isotope-labeled standard

  • Volumetric flasks

  • Micropipettes

  • GC vials with inserts

  • Solvent (e.g., Hexane, Ethyl Acetate, or Dichloromethane)

Protocol:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in the chosen solvent at a concentration of 1 mg/mL.

  • This compound Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound standard stock solution to cover a concentration range of approximately 1-100 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask. Add a known amount of the internal standard solution and dilute to the mark with the solvent. Vortex the solution to ensure homogeneity.

GC-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 250 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes
Data Analysis and Quantification
  • Identification: Identify the peaks corresponding to this compound and the internal standard in the chromatograms based on their retention times and mass spectra. The mass spectrum of this compound should be compared with a reference library (e.g., NIST).

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification: Calculate the concentration of this compound in the prepared essential oil sample using the calibration curve equation.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by spike-recovery experiments at different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components in the sample matrix.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Essential Oil Sample Dilution Dilution & Spiking Sample->Dilution Standard This compound Standard Standard->Dilution IS Internal Standard IS->Dilution GC_MS GC-MS Injection Dilution->GC_MS Prepared Sample Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram & Mass Spectra Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

This compound Signaling Pathway

Recent research has shown that this compound exhibits biological activity, including the activation of the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[2][8]

sedanolide_pathway cluster_nucleus Nuclear Events This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection Protein Expression Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binding

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Sedanolide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the determination of purity of Sedanolide. The developed isocratic reversed-phase HPLC method provides a reliable and efficient means for the quality control and purity assessment of this compound in bulk drug substance and finished products. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.

Introduction

This compound (C12H18O2, Molar Mass: 194.27 g/mol ) is a naturally occurring phthalide found in celery seed oil and other plants of the Apiaceae family.[1][2] It is recognized for its characteristic aroma and various potential therapeutic activities. As with any active pharmaceutical ingredient (API), ensuring the purity of this compound is critical for its safety and efficacy. This application note provides a detailed protocol for a stability-indicating HPLC-UV method for the quantitative analysis of this compound purity.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The method parameters are summarized in Table 1.

Table 1: HPLC-UV Method Parameters for this compound Purity Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection 220 nm
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Solutions

2.3.1. Mobile Phase Preparation Prepare a mixture of acetonitrile and water in a 60:40 volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2.3.2. Standard Solution Preparation Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to prepare a working standard solution of 100 µg/mL.

2.3.3. Sample Solution Preparation Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase to a final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters and results are summarized in Table 2.

Table 2: Summary of Method Validation Data

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of this compound.No interference at the analyte's retention time.
Linearity
   Range10 - 150 µg/mL-
   Correlation Coefficient (r²)0.9998r² ≥ 0.999
Precision
   Repeatability (%RSD)0.85%%RSD ≤ 2.0%
   Intermediate Precision (%RSD)1.12%%RSD ≤ 2.0%
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantitation (LOQ) 1.5 µg/mL-
Robustness The method was found to be robust for small, deliberate variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).System suitability parameters should pass.

Results and Discussion

The developed HPLC-UV method provides a rapid and reliable means for the purity analysis of this compound. A typical chromatogram of the this compound standard solution shows a sharp, well-defined peak at a retention time of approximately 4.5 minutes. The method's specificity was confirmed by the absence of interfering peaks from the blank and placebo at the retention time of this compound.

The linearity of the method was established over a concentration range of 10-150 µg/mL with a correlation coefficient of 0.9998, indicating a strong linear relationship between concentration and peak area. The precision of the method, evaluated through repeatability and intermediate precision studies, showed a relative standard deviation (%RSD) of less than 2%, demonstrating the method's high precision. The accuracy, determined by the recovery of spiked samples, was found to be within the acceptable range of 98.0% to 102.0%. The low LOD and LOQ values indicate that the method is sensitive enough for the detection and quantification of low levels of impurities.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O, 60:40) HPLCSys HPLC System (C18 Column, 25°C) MobilePhase->HPLCSys StandardSol Standard Solution (100 µg/mL) Injection Inject 10 µL StandardSol->Injection SampleSol Sample Solution (100 µg/mL) SampleSol->Injection Detection UV Detection (220 nm) HPLCSys->Detection Injection->HPLCSys Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Experimental workflow for HPLC-UV purity analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, precise, accurate, and specific for the determination of this compound purity. The method is suitable for routine quality control analysis of this compound in both bulk and formulated products, ensuring compliance with regulatory standards.

References

In vitro assay protocol for testing Sedanolide's anti-inflammatory effects.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a natural phthalide found in celery and other plants, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities.[1] Preliminary studies suggest that this compound may exert its effects through the modulation of key inflammatory pathways. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's anti-inflammatory effects, intended for use by researchers, scientists, and professionals in drug development. The described assays are designed to be conducted in a controlled laboratory setting using the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.

Cell Culture and Reagents

Cell Line

The RAW 264.7 murine macrophage cell line is recommended for these assays due to its robust inflammatory response to lipopolysaccharide (LPS).

Reagents and Materials
  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (of high purity)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Reagents and antibodies for Western blotting (specific for p65, phospho-p65, IκBα, phospho-IκBα, and a loading control like β-actin or GAPDH)

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. The initial step involves assessing the cytotoxicity of this compound to determine non-toxic concentrations for subsequent anti-inflammatory assays.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_anti_inflammatory_assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity sedanolide_prep This compound Stock Preparation sedanolide_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assays cytotoxicity->anti_inflammatory Determine non-toxic concentrations no_assay Nitric Oxide (NO) Assay anti_inflammatory->no_assay cytokine_assay Cytokine (TNF-α, IL-6, IL-1β) ELISA anti_inflammatory->cytokine_assay western_blot Western Blot (NF-κB pathway) anti_inflammatory->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Figure 1: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the level of nitrite, a stable product of NO, which is a key inflammatory mediator.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation protocol as described for the NO production assay (Section 3.2).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific ELISA kits. This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a substrate to develop color.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis for NF-κB Pathway Activation

This assay investigates the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against p65, phospho-p65, IκBα, and phospho-IκBα.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Data Presentation

The quantitative data generated from the assays should be summarized in a structured table for clear comparison.

Treatment GroupThis compound (µM)LPS (1 µg/mL)Cell Viability (%)NO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control0-100 ± 50 ± 2BaselineBaselineBaseline
LPS0+98 ± 4100 ± 8HighHighHigh
This compound10-99 ± 32 ± 1BaselineBaselineBaseline
This compound + LPS1+97 ± 585 ± 6ReducedReducedReduced
This compound + LPS5+96 ± 460 ± 7ReducedReducedReduced
This compound + LPS10+95 ± 540 ± 5Significantly ReducedSignificantly ReducedSignificantly Reduced
This compound + LPS25+93 ± 625 ± 4Significantly ReducedSignificantly ReducedSignificantly Reduced

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary.

Signaling Pathway Visualization

The NF-κB signaling pathway is a key target for many anti-inflammatory compounds. This compound may inhibit this pathway at one or more points.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (p-IκBα) IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκBα DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription This compound This compound This compound->IKK inhibits? This compound->NFkB_nuc inhibits translocation?

Figure 2: Potential inhibition points of this compound in the NF-κB signaling pathway.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro assessment of this compound's anti-inflammatory properties. By systematically evaluating its effects on cell viability, nitric oxide production, pro-inflammatory cytokine release, and the NF-κB signaling pathway, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Consistent and reproducible data generated from these assays will be instrumental in advancing the development of this compound as a potential anti-inflammatory agent.

References

Measuring Sedanolide's NRF2 Activating Potential: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to quantify the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway by Sedanolide, a bioactive phthalide found in celery and other plants. The NRF2 pathway is a critical regulator of cellular antioxidant responses, and its activation is a promising strategy for cellular protection against oxidative stress-induced damage. The following protocols are designed for use in a research setting to investigate the pharmacological effects of this compound.

Introduction to this compound and NRF2 Activation

This compound is a natural compound that has demonstrated various biological activities, including anti-inflammatory and antitumor effects.[1][2][3] Recent studies have indicated that this compound can activate the NRF2 pathway, a key regulator of cellular defense against oxidative stress.[1][2][3] Under basal conditions, NRF2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon exposure to inducers like this compound, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[1][2][3]

This document outlines key cell-based assays to characterize and quantify the NRF2-activating properties of this compound.

NRF2 Signaling Pathway

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1 KEAP1 This compound->KEAP1 inactivates NRF2_cyto NRF2 KEAP1->NRF2_cyto binds & promotes ubiquitination Proteasome Proteasome NRF2_cyto->Proteasome degradation NRF2_nu NRF2 NRF2_cyto->NRF2_nu translocation Ub Ubiquitin Ub->NRF2_cyto ARE ARE NRF2_nu->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: The NRF2 signaling pathway activated by this compound.

Key Cell-Based Assays

A multi-faceted approach employing several distinct assays is recommended to robustly characterize this compound's NRF2 activating potential.

ARE-Luciferase Reporter Assay

This assay provides a quantitative measure of NRF2 transcriptional activity. A reporter gene, typically firefly luciferase, is placed under the control of an ARE-containing promoter. NRF2 activation by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Data Presentation

Concentration of this compound (µM)Fold Induction of Luciferase Activity (Mean ± SD)
0 (Control)1.0 ± 0.1
102.5 ± 0.3
255.8 ± 0.6
5012.3 ± 1.5
10025.1 ± 2.8

Note: The data presented are representative and should be generated experimentally.

Experimental Protocol

  • Cell Culture and Transfection:

    • Culture HepG2 cells, a human liver cancer cell line, in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing an ARE promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment with this compound:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated control cells.

NRF2 Nuclear Translocation Assays

These assays directly visualize or quantify the movement of NRF2 from the cytoplasm to the nucleus, a key step in its activation.

This qualitative and semi-quantitative method allows for the visualization of NRF2 localization within the cell.

Experimental Protocol

  • Cell Culture and Treatment:

    • Seed HepG2 cells on glass coverslips in a 24-well plate.

    • Treat the cells with this compound (e.g., 100 µM) or vehicle control for a specified time (e.g., 6 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block non-specific binding with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against NRF2.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Capture images and observe the localization of NRF2 (fluorescent signal) in relation to the nucleus (DAPI signal). Increased nuclear fluorescence in this compound-treated cells indicates NRF2 translocation.

This quantitative method measures the amount of NRF2 protein in the cytoplasm and nucleus.

Data Presentation

TreatmentNRF2 Protein Level (Cytoplasmic Fraction, Arbitrary Units)NRF2 Protein Level (Nuclear Fraction, Arbitrary Units)
Vehicle Control1.2 ± 0.20.3 ± 0.1
This compound (100 µM)0.5 ± 0.12.8 ± 0.4

Note: The data presented are representative and should be generated experimentally.

Experimental Protocol

  • Cell Culture and Treatment:

    • Culture HepG2 cells in 6-well plates and treat with this compound (e.g., 100 µM) or vehicle control.

  • Cell Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a standard protocol.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against NRF2, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the NRF2 band intensity to the respective loading control for each fraction.

Quantitative PCR (qPCR) for NRF2 Target Genes

This assay measures the mRNA expression levels of NRF2 downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), providing a functional readout of NRF2 activation.

Data Presentation

Target GeneFold Change in mRNA Expression (this compound 100 µM vs. Control) (Mean ± SD)
HO-18.5 ± 1.2
NQO16.2 ± 0.9

Note: The data presented are representative and should be generated experimentally.

Experimental Protocol

  • Cell Culture and Treatment:

    • Culture HepG2 cells in 6-well plates and treat with this compound (e.g., 100 µM) or vehicle control for a specified time (e.g., 12 or 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or a probe-based assay with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Express the results as fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Experimental Workflow

Experimental_Workflow cluster_assays Cell-Based Assays ARE_Assay ARE-Luciferase Reporter Assay End End: Data Analysis & Interpretation ARE_Assay->End IF_Assay Immunofluorescence (NRF2 Translocation) IF_Assay->End WB_Assay Western Blot (Nuclear/Cytoplasmic NRF2) WB_Assay->End qPCR_Assay qPCR (NRF2 Target Genes) qPCR_Assay->End Start Start: Culture HepG2 Cells Treat Treat cells with This compound Start->Treat Treat->ARE_Assay Treat->IF_Assay Treat->WB_Assay Treat->qPCR_Assay

Caption: A logical workflow for assessing this compound's NRF2 activation.

Conclusion

The combination of these cell-based assays provides a comprehensive approach to characterizing the NRF2-activating properties of this compound. By employing a reporter assay to measure transcriptional activity, imaging and biochemical methods to assess NRF2 translocation, and qPCR to quantify downstream gene expression, researchers can gain a thorough understanding of this compound's mechanism of action and its potential as a cytoprotective agent.

References

Application Notes & Protocols: Sedanolide as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide is a natural phthalide compound first isolated from the seed oil of plants from the Umbelliferae family, most notably celery (Apium graveolens)[1]. It is a significant contributor to the characteristic aroma of celery. Beyond its sensory properties, this compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects[2]. These biological activities make this compound a compound of interest in phytochemical research and drug development.

As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in plant extracts, essential oils, and finished products. The use of a well-characterized reference standard is fundamental for ensuring the quality, consistency, and efficacy of botanical preparations and for conducting reliable pharmacological studies. A highly purified and well-characterized this compound reference standard is essential for method validation, calibration of analytical instruments, and ensuring the accuracy of experimental results[3][4].

This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValue
Chemical Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
CAS Number 6415-59-4
Appearance Solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
IUPAC Name 3-butyl-3a,4,5,6-tetrahydro-1(3H)-isobenzofuranone

Note: The purity of the reference standard should be of the highest level possible and well-characterized.

Experimental Protocols

Extraction of this compound from Apium graveolens (Celery) Seeds

This protocol describes a general procedure for the extraction of this compound from celery seeds, which can then be used for qualitative or quantitative analysis.

Materials:

  • Dried celery seeds (Apium graveolens)

  • Grinder or mill

  • Hexane or ethanol (analytical grade)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper

Protocol:

  • Grind the dried celery seeds to a coarse powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place a known amount of the powdered seeds (e.g., 50 g) into a thimble.

    • Place the thimble in the Soxhlet extractor.

    • Fill the round-bottom flask with a suitable volume of hexane or ethanol.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

  • Ultrasonic Extraction:

    • Place a known amount of the powdered seeds (e.g., 50 g) in a flask.

    • Add a suitable volume of hexane or ethanol (e.g., 500 mL).

    • Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.

  • After extraction, filter the extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • The crude extract can be further purified using techniques like column chromatography if a higher purity isolate is required.

Experimental Workflow for this compound Extraction

G start Dried Celery Seeds grind Grinding start->grind powder Powdered Seeds grind->powder extraction Extraction (Soxhlet or Ultrasonic) powder->extraction filtration Filtration extraction->filtration concentrate Concentration (Rotary Evaporator) filtration->concentrate extract Crude Extract concentrate->extract end Analysis or Purification extract->end

Caption: Workflow for the extraction of this compound from celery seeds.

Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound using HPLC with UV detection. Method validation is essential to ensure reliable results.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 220 nm
Reference Standard This compound (≥98% purity)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the plant extract.

    • Dissolve the extract in a known volume of methanol and sonicate for 15 minutes.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Method Validation Parameters (Illustrative Data):

The following table presents illustrative data that should be determined during the validation of the HPLC method according to ICH guidelines.

ParameterSpecificationIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Range e.g., 5 - 100 µg/mL5 - 100 µg/mL
Limit of Detection (LOD) To be determined0.5 µg/mL
Limit of Quantification (LOQ) To be determined1.5 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) ≤ 2%1.2%
Retention Time (min) To be determined~ 8.5 min
Quantitative Analysis of this compound by GC-MS

This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS, which is particularly suitable for volatile compounds in essential oils.

Instrumentation and Conditions:

ParameterRecommended Conditions
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (split mode, e.g., 50:1)
Injector Temperature 250 °C
Oven Temperature Program Initial temp 60°C for 2 min, ramp at 5°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Reference Standard This compound (≥98% purity)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in hexane.

    • Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) in hexane.

  • Preparation of Sample Solution:

    • Dilute the essential oil or extract in hexane to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the GC-MS system.

    • Identify this compound by its retention time and mass spectrum (characteristic ions: m/z 194 (M+), 135, 107).

    • Quantify this compound in the sample using the calibration curve based on the peak area of a characteristic ion.

Method Validation Parameters (Illustrative Data):

The following table presents illustrative data that should be determined during the validation of the GC-MS method.

ParameterSpecificationIllustrative Result
Linearity (R²) ≥ 0.9990.9992
Range e.g., 1 - 50 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) To be determined0.1 µg/mL
Limit of Quantification (LOQ) To be determined0.3 µg/mL
Accuracy (% Recovery) 95 - 105%98.7%
Precision (% RSD) ≤ 5%3.5%
Retention Time (min) To be determined~ 11.36 min[1]

Signaling Pathway Interactions

This compound has been shown to modulate key signaling pathways involved in cellular stress response and inflammation. Understanding these interactions is crucial for elucidating its mechanism of action.

Activation of the KEAP1-NRF2 Pathway

This compound is an activator of the Kelch-like ECH-associated protein 1 (KEAP1) – nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway[2]. This pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, NRF2 is bound to KEAP1 in the cytoplasm, leading to its degradation. Electrophilic compounds like this compound can react with cysteine residues on KEAP1, causing a conformational change that releases NRF2. The freed NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

KEAP1-NRF2 Signaling Pathway Activated by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1_NRF2 KEAP1-NRF2 Complex This compound->KEAP1_NRF2 inactivates KEAP1 NRF2_free NRF2 KEAP1_NRF2->NRF2_free releases Degradation Ubiquitin-Proteasome Degradation KEAP1_NRF2->Degradation NRF2_nuc NRF2 NRF2_free->NRF2_nuc translocates ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes activates transcription

Caption: this compound activates the KEAP1-NRF2 pathway, leading to antioxidant gene expression.

Modulation of Inflammatory Pathways

This compound has demonstrated anti-inflammatory properties, which may be attributed to its interaction with inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While the precise mechanism of this compound's interaction with the NF-κB pathway requires further elucidation, it is a promising area of research for its therapeutic potential. The inhibition of IκB kinase (IKK) by some natural compounds prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes[5][6].

Hypothesized Modulation of the NF-κB Pathway by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates This compound This compound This compound->IKK inhibits (hypothesized) DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates transcription

Caption: Hypothesized anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound is a valuable natural product with significant biological activities. Its use as a reference standard is essential for the quality control of botanical products and for advancing research into its therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound. Adherence to validated analytical methods and a thorough understanding of its mechanism of action will facilitate the development of new and effective natural health products and pharmaceuticals.

References

Formulation of Sedanolide for Enhanced Oral Administration in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and experimental protocols for the formulation of Sedanolide, a promising natural phthalide, for oral administration in animal studies. Due to its inherent poor aqueous solubility, enhancing the bioavailability of this compound is critical for accurate preclinical evaluation of its therapeutic potential. These guidelines are intended for researchers, scientists, and professionals in drug development.

Introduction to this compound and Formulation Challenges

This compound, a natural compound isolated from celery seed oil, has demonstrated significant biological activities, including anti-inflammatory and antioxidant effects[1]. Its therapeutic potential is linked to the modulation of key signaling pathways such as the Keap1-Nrf2 and FXR-SMPD3 pathways[2][3][4]. However, the physicochemical properties of this compound present a substantial challenge for oral drug delivery. With a low estimated water solubility of 1.745 mg/L and a logP of 2.756, its oral absorption is expected to be limited, leading to low and variable bioavailability.

To overcome these limitations, advanced formulation strategies are necessary to improve the solubility and dissolution rate of this compound in the gastrointestinal tract. This document outlines protocols for three widely used formulation techniques: nanoemulsions, solid dispersions, and liposomes. A comparative pharmacokinetic study in a rat model is also detailed to evaluate the in vivo performance of these formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation.

PropertyValueSource
Molecular Weight194.27 g/mol PubChem
Melting Point34.5 - 35 °CHuman Metabolome Database
logP (o/w)2.756 (estimated)The Good Scents Company
Water Solubility1.745 mg/L (estimated)The Good Scents Company
Molecular FormulaC12H18O2PubChem

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects through the modulation of specific cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Promotes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates Cytoprotection Cytoprotection & Antioxidant Effects Antioxidant_Genes->Cytoprotection Leads to

This compound's activation of the Keap1-Nrf2 antioxidant pathway.

FXR_SMPD3_Pathway cluster_intestine Intestinal Epithelial Cell This compound This compound FXR Farnesoid X Receptor (FXR) This compound->FXR Inhibits SMPD3 Sphingomyelin Phosphodiesterase 3 (SMPD3) FXR->SMPD3 Activates Ceramide Ceramide Synthesis SMPD3->Ceramide Increases Inflammation Inflammatory Response Ceramide->Inflammation Modulates

This compound's modulation of the FXR-SMPD3 signaling pathway.

Experimental Protocols

Detailed methodologies for the preparation of three distinct this compound formulations and a subsequent comparative pharmacokinetic study in rats are provided below.

Protocol 1: Preparation of this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound to enhance its solubility and oral absorption.

Nanoemulsion_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vivo Evaluation A Dissolve this compound in Oil Phase (e.g., Capryol 90) C Combine Oil Phase with Surfactant/Co-surfactant Mixture A->C B Mix Surfactant and Co-surfactant (e.g., Tween 80 and Transcutol P) B->C D Titrate with Aqueous Phase (Water) under Stirring C->D E Droplet Size and Polydispersity Index (PDI) Analysis D->E F Zeta Potential Measurement E->F G Morphological Examination (TEM) F->G H Drug Content and Encapsulation Efficiency G->H I Oral Administration to Rats H->I J Pharmacokinetic Study I->J

Workflow for Nanoemulsion Formulation and Evaluation.

Materials:

  • This compound

  • Oil: Capryol 90 (Caprylic/Capric Glycerides)

  • Surfactant: Tween 80 (Polysorbate 80)

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether)

  • Aqueous phase: Deionized water

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Preparation of the Oil Phase: Accurately weigh this compound and dissolve it in Capryol 90. Gently heat (not exceeding 40°C) if necessary to facilitate dissolution.

  • Preparation of the Surfactant/Co-surfactant Mixture: In a separate container, accurately weigh and mix Tween 80 and Transcutol P in a predetermined ratio (e.g., 2:1 w/w).

  • Formation of the Pre-concentrate: Add the oil phase containing this compound to the surfactant/co-surfactant mixture. Vortex for 5-10 minutes to obtain a homogenous and transparent pre-concentrate.

  • Formation of the Nanoemulsion: Slowly titrate the pre-concentrate with deionized water under continuous magnetic stirring. The endpoint is the formation of a clear or slightly bluish, transparent nanoemulsion.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Determine using a dynamic light scattering (DLS) instrument.

    • Zeta Potential: Measure to assess the stability of the nanoemulsion.

    • Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoemulsion droplets.

    • Drug Content: Quantify the amount of this compound in the formulation using a validated HPLC method.

Protocol 2: Preparation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Solid_Dispersion_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vivo Evaluation A Dissolve this compound and Polymer (e.g., PVP K30) in a Common Solvent (e.g., Ethanol) B Solvent Evaporation using a Rotary Evaporator A->B C Further Drying in a Vacuum Oven B->C D Pulverize and Sieve the Solid Dispersion C->D E Differential Scanning Calorimetry (DSC) D->E F Powder X-ray Diffraction (PXRD) E->F G In Vitro Dissolution Studies F->G H Drug Content Uniformity G->H I Oral Administration to Rats H->I J Pharmacokinetic Study I->J

Workflow for Solid Dispersion Formulation and Evaluation.

Materials:

  • This compound

  • Polymer: Polyvinylpyrrolidone K30 (PVP K30)

  • Solvent: Ethanol

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w) and dissolve them in a minimal amount of ethanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Transfer the resulting solid mass to a vacuum oven and dry overnight at 40°C to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): To confirm the amorphous state of this compound in the dispersion.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid) to compare the dissolution rate of the solid dispersion with that of pure this compound.

    • Drug Content: Determine the uniformity of this compound content in the prepared solid dispersion.

Protocol 3: Preparation of this compound Liposomes

Objective: To encapsulate this compound within liposomal vesicles to improve its stability and oral absorption.

Liposome_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vivo Evaluation A Dissolve this compound, Phospholipid, and Cholesterol in an Organic Solvent B Thin Film Formation by Solvent Evaporation A->B C Hydration of the Lipid Film with Aqueous Buffer B->C D Sonication or Extrusion for Size Reduction C->D E Vesicle Size and PDI Analysis D->E F Zeta Potential Measurement E->F G Encapsulation Efficiency F->G H In Vitro Drug Release Study G->H I Oral Administration to Rats H->I J Pharmacokinetic Study I->J

Workflow for Liposome Formulation and Evaluation.

Materials:

  • This compound

  • Phospholipid: Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Organic solvent: Chloroform and Methanol mixture (2:1 v/v)

  • Aqueous buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Accurately weigh this compound, SPC, and cholesterol in a desired molar ratio (e.g., 1:10:5) and dissolve them in the chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization:

    • Vesicle Size and PDI: Analyze using DLS.

    • Zeta Potential: Determine the surface charge and stability of the liposomes.

    • Encapsulation Efficiency: Calculate the percentage of this compound successfully encapsulated within the liposomes by separating the free drug from the liposomes using techniques like dialysis or ultracentrifugation.

    • In Vitro Drug Release: Evaluate the release profile of this compound from the liposomes over time in a simulated gastrointestinal fluid.

Protocol 4: Comparative Oral Pharmacokinetic Study in Rats

Objective: To evaluate and compare the oral bioavailability of this compound from the developed nanoemulsion, solid dispersion, and liposomal formulations against a simple suspension.

Animals: Male Sprague-Dawley rats (200-250 g).

Formulations to be Tested:

  • This compound suspension (control): this compound suspended in 0.5% w/v carboxymethyl cellulose (CMC) solution.

  • This compound nanoemulsion.

  • This compound solid dispersion (reconstituted in water before administration).

  • This compound liposomal formulation.

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the formulations orally via gavage at a this compound dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[5].

  • Plasma Separation: Collect blood in heparinized tubes and centrifuge to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2) using non-compartmental analysis.

Data Presentation

The quantitative data from the pharmacokinetic study should be summarized in a clear and structured table for easy comparison of the different formulations.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats following Oral Administration (50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)AUC0-inf (ng·h/mL)Relative Bioavailability (%)
Suspension150 ± 352.0850 ± 150900 ± 160100 (Reference)
Nanoemulsion750 ± 1201.04200 ± 5504350 ± 580488
Solid Dispersion600 ± 901.53500 ± 4503600 ± 470400
Liposomes550 ± 1002.03800 ± 5003950 ± 520438

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the formulation and preclinical evaluation of this compound for oral administration. The poor aqueous solubility of this compound necessitates the use of advanced formulation strategies like nanoemulsions, solid dispersions, and liposomes to enhance its oral bioavailability. The successful implementation of these protocols will enable researchers to obtain reliable and reproducible data, which is essential for advancing the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Imaging of Sedanolide Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a natural phthalide found in celery seed oil, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.[1] Understanding the in vivo biodistribution of this compound is crucial for elucidating its mechanisms of action, evaluating its pharmacokinetic profile, and ensuring its safe and effective therapeutic application. This document provides detailed application notes and protocols for tracking the distribution of this compound in vivo using various imaging techniques. Non-invasive in vivo imaging allows for the longitudinal study of biological and chemical processes in living subjects, offering invaluable insights into disease mechanisms and drug action.[2]

Choosing an Imaging Modality

The selection of an appropriate in vivo imaging modality is critical and depends on factors such as the required sensitivity, spatial resolution, and the nature of the research question. The primary modalities for small molecule tracking include Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging (Fluorescence and Bioluminescence).

Imaging ModalityAdvantagesDisadvantagesBest Suited For
PET High sensitivity (picomolar range), quantitative, good tissue penetration.[3]Requires cyclotron for radionuclide production, lower spatial resolution than MRI.Quantitative biodistribution studies, receptor occupancy studies.
SPECT More accessible and less expensive than PET.Lower sensitivity and resolution than PET.Preclinical studies where high sensitivity is not paramount.
MRI Excellent spatial resolution, provides anatomical context.[2]Lower sensitivity, often requires contrast agents.[2]Co-localization of this compound with specific anatomical structures.
Fluorescence Imaging High sensitivity, relatively low cost, easy to use.[4]Limited tissue penetration (especially in the visible spectrum), autofluorescence can be an issue.[5]Imaging superficial tissues and in small animals.[5]

Labeling Strategies for this compound

To visualize this compound in vivo, it must be labeled with a reporter probe. The choice of label depends on the selected imaging modality.

1. Radiolabeling for PET/SPECT Imaging:

This involves attaching a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide to the this compound molecule.

  • Carbon-11 (¹¹C): A positron emitter with a short half-life (20.4 min), ideal for studies where subjects can serve as their own control in serial scans on the same day.[6] The labeling process would involve the synthesis of a ¹¹C-labeled precursor, such as [¹¹C]methyl iodide or [¹¹C]acetyl chloride, followed by its reaction with a suitable derivative of this compound.

  • Fluorine-18 (¹⁸F): A positron emitter with a longer half-life (110 min), allowing for more complex synthesis and longer imaging times.[6][7] Labeling could be achieved by nucleophilic substitution of a leaving group on a this compound precursor with [¹⁸F]fluoride.

  • Copper-64 (⁶⁴Cu): A positron-emitting radiometal with a half-life of 12.7 hours, suitable for tracking over longer periods.[3][8] This requires chelating ⁶⁴Cu to this compound using a bifunctional chelator like DOTA.[3]

2. Fluorescent Labeling for Optical Imaging:

This involves conjugating a fluorescent dye (fluorophore) to this compound.

  • Near-Infrared (NIR) Fluorophores: Dyes emitting in the NIR range (700-900 nm) are preferred for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[5]

  • Conjugation Chemistry: The fluorophore can be attached to this compound through a stable covalent bond. This requires a functional group on this compound (e.g., hydroxyl, amino, or carboxyl group) that can react with a complementary reactive group on the fluorophore (e.g., NHS ester, isothiocyanate). If this compound lacks a suitable functional group, a derivative may need to be synthesized. It is crucial to ensure that the fluorescent label does not detach from the nanomedicine to avoid misinterpretation of in vivo data.[9]

Experimental Protocols

Below are generalized protocols for in vivo imaging of this compound. These should be adapted and optimized based on the specific research goals, animal model, and available equipment.

Protocol 1: Radiolabeling of this compound with Carbon-11 for PET Imaging

Objective: To synthesize [¹¹C]this compound for in vivo PET imaging to quantify its biodistribution.

Materials:

  • This compound precursor with a suitable leaving group (e.g., a tosylate or mesylate derivative).

  • [¹¹C]Methyl iodide or [¹¹C]methyl triflate (produced from a cyclotron).

  • Anhydrous solvent (e.g., DMF or acetonitrile).

  • Base (e.g., potassium carbonate or cesium carbonate).

  • HPLC system for purification.

  • Sterile, pyrogen-free saline for injection.

Procedure:

  • Synthesis of [¹¹C]Methylating Agent: Produce [¹¹C]CO₂ from a cyclotron and convert it to [¹¹C]methyl iodide or [¹¹C]methyl triflate using established radiochemical methods.

  • Radiolabeling Reaction: a. Dissolve the this compound precursor in the anhydrous solvent. b. Add the base to the reaction mixture. c. Bubble the [¹¹C]methylating agent through the solution at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.

  • Purification: a. Quench the reaction with water. b. Purify the crude reaction mixture using reverse-phase HPLC to isolate [¹¹C]this compound.

  • Formulation: a. Evaporate the HPLC solvent. b. Reconstitute the purified [¹¹C]this compound in sterile, pyrogen-free saline for injection. c. Perform quality control tests (radiochemical purity, specific activity, sterility, and endotoxin levels).

Protocol 2: Fluorescent Labeling of this compound with a NIR Fluorophore

Objective: To conjugate a NIR fluorophore to this compound for in vivo fluorescence imaging.

Materials:

  • This compound or a derivative with a reactive functional group.

  • NIR fluorophore with a reactive group (e.g., NHS ester).

  • Anhydrous solvent (e.g., DMF or DMSO).

  • Base (e.g., triethylamine or diisopropylethylamine).

  • HPLC or column chromatography system for purification.

Procedure:

  • Conjugation Reaction: a. Dissolve this compound (or its derivative) and the NIR fluorophore-NHS ester in the anhydrous solvent. b. Add the base to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours or overnight, protected from light.

  • Purification: a. Purify the reaction mixture using HPLC or silica gel column chromatography to isolate the fluorescently labeled this compound.

  • Characterization: a. Confirm the structure and purity of the labeled compound using techniques such as mass spectrometry and NMR. b. Determine the fluorescence properties (excitation/emission spectra, quantum yield).

  • Formulation: a. Dissolve the purified product in a biocompatible solvent (e.g., a mixture of DMSO and saline) for in vivo administration.

Protocol 3: In Vivo Imaging and Biodistribution Study

Objective: To determine the in vivo distribution of labeled this compound in a small animal model.

Materials:

  • Labeled this compound (radiolabeled or fluorescently labeled).

  • Small animal model (e.g., mice or rats).

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system (PET/CT or fluorescence imaging system).

Procedure:

  • Animal Preparation: a. Anesthetize the animal using isoflurane. b. Place the animal on the imaging bed of the scanner.

  • Administration of Labeled this compound: a. Administer a known amount of the labeled this compound to the animal via a suitable route (e.g., intravenous tail vein injection).

  • In Vivo Imaging: a. For PET imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 5, 30, 60, 120 minutes). A CT scan can be acquired for anatomical co-registration. b. For fluorescence imaging: Acquire whole-body fluorescence images at different time points.[10]

  • Ex Vivo Biodistribution (Validation): a. At the end of the imaging study, euthanize the animal. b. Dissect major organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, brain, tumor if applicable). c. For radiolabeled compounds: Measure the radioactivity in each organ using a gamma counter. d. For fluorescently labeled compounds: Measure the fluorescence intensity in each organ using an ex vivo imaging system or by homogenizing the tissue and measuring fluorescence with a plate reader.[10]

  • Data Analysis: a. For PET data: Reconstruct the PET images and draw regions of interest (ROIs) over the different organs to calculate the percentage of injected dose per gram of tissue (%ID/g). b. For fluorescence data: Quantify the fluorescence intensity in the different organs from the in vivo and ex vivo images. c. Correlate the in vivo imaging data with the ex vivo biodistribution data.

Data Presentation

Quantitative data from biodistribution studies should be summarized in a clear and structured table for easy comparison across different time points and organs.

Table 1: Biodistribution of [¹¹C]this compound in Mice (% Injected Dose per Gram of Tissue)

Organ5 min30 min60 min120 min
Blood
Liver
Kidneys
Spleen
Lungs
Heart
Brain
Muscle
Bone

(Note: This table is a template. The actual data will need to be generated from experimental studies.)

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

experimental_workflow cluster_synthesis Probe Synthesis & Formulation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis This compound This compound Precursor labeling Radiolabeling or Fluorescent Labeling This compound->labeling purification HPLC Purification labeling->purification formulation Formulation in Sterile Saline purification->formulation animal_prep Animal Preparation (Anesthesia) formulation->animal_prep injection IV Injection of Labeled this compound animal_prep->injection imaging PET/CT or Fluorescence Imaging injection->imaging euthanasia Euthanasia imaging->euthanasia dissection Organ Dissection euthanasia->dissection measurement Radioactivity or Fluorescence Measurement dissection->measurement roi_analysis ROI Analysis (%ID/g) measurement->roi_analysis correlation Correlation of In Vivo and Ex Vivo Data roi_analysis->correlation

Caption: Experimental workflow for in vivo imaging of this compound distribution.

Signaling Pathway Visualization

While the direct signaling pathways of this compound are still under investigation, it is known to possess anti-inflammatory and antioxidant properties.[1] A potential mechanism could involve the modulation of inflammatory signaling pathways. The following diagram illustrates a generalized inflammatory signaling pathway that could be investigated in relation to this compound's mechanism of action.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS, Cytokines receptor Toll-like Receptor (TLR) stimulus->receptor myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_i NF-κB/IκB Complex ikk->nfkb_i phosphorylates IκB nfkb_a Active NF-κB nfkb_i->nfkb_a releases NF-κB transcription Gene Transcription nfkb_a->transcription translocates to nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines This compound This compound This compound->ikk Inhibition? This compound->nfkb_a Inhibition?

Caption: A potential inflammatory signaling pathway modulated by this compound.

References

High-Throughput Screening Assays for Sedanolide Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide, a natural phthalide found in celery and other umbelliferous plants, has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-angiogenic agent.[1] These properties make this compound a promising candidate for drug discovery and development programs targeting a range of pathologies, including inflammatory disorders, neurodegenerative diseases, and cancer.

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to investigate and quantify the bioactivity of this compound and its analogs. The following sections outline methodologies for key bioassays, present quantitative data in a structured format, and provide visual workflows and signaling pathway diagrams to facilitate experimental design and execution.

Data Presentation: Summary of this compound Bioactivity

The following tables summarize the known quantitative data for this compound's bioactivity. High-throughput screening of compound libraries against these targets can help identify novel modulators with therapeutic potential.

BioactivityTarget/AssayCell LineMeasured EffectQuantitative Data (this compound)Reference Compounds (Example IC50/EC50)
Anti-inflammatory Cyclooxygenase-2 (COX-2) InhibitionN/A (Enzyme)Inhibition of Prostaglandin G2 productionData not readily available in searched literature.Celecoxib: ~0.08 µM[2]
Antioxidant NRF2/ARE Pathway ActivationHepG2ARE-dependent luciferase gene transactivationDose-dependent increase (up to 8-fold at 100 µM)[3][4][5]Sulforaphane: EC50 ~2-5 µM[6]
Neuroprotection Oxidative Stress-Induced Cell Death InhibitionRPE cellsProtection from tert-butyl hydroperoxide damageData not readily available in searched literature.M414, M434 (proprietary compounds)[7]
Anti-angiogenesis Endothelial Cell Tube Formation InhibitionHUVECsInhibition of capillary-like structure formationData not readily available in searched literature.Sunitinib: IC50 ~10-100 nM[8]
Anticancer Cell Viability/CytotoxicityVariousReduction in cancer cell proliferationIC50 values not broadly reported across multiple cell lines.Doxorubicin: Varies by cell line (e.g., ~0.1-1 µM)[9]

Experimental Protocols & Workflows

Detailed protocols for high-throughput screening of this compound and other compounds are provided below. These are adaptable to 96- and 384-well formats suitable for automated liquid handling systems.

Anti-Inflammatory Activity: COX-2 Inhibition Assay

This assay identifies compounds that inhibit the enzymatic activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Protocol:

A fluorometric HTS assay is employed to measure the inhibition of human recombinant COX-2.[10] The assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.

  • Materials:

    • Human Recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (e.g., OxiRed Probe)

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Celecoxib (positive control inhibitor)

    • 96- or 384-well black, flat-bottom plates

    • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a dilution series of this compound and control compounds in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.

    • Add diluted compounds, positive control (Celecoxib), and enzyme control (buffer only) to the wells of the assay plate.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to each well.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

    • Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of test compounds to the enzyme control.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare this compound & Control Dilutions Dispense_Compounds Dispense Compounds & Controls to Plate Compound_Prep->Dispense_Compounds Reagent_Prep Prepare Reaction Mix (Buffer, Probe, Cofactor) Add_Reaction_Mix Add Reaction Mix Reagent_Prep->Add_Reaction_Mix Dispense_Compounds->Add_Reaction_Mix Add_Substrate Add Arachidonic Acid (Initiate Reaction) Add_Reaction_Mix->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition

Workflow for the COX-2 Inhibition HTS Assay.
Antioxidant Activity: NRF2/ARE Pathway Activation Assay

This cell-based reporter assay identifies compounds that activate the NRF2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a key regulator of cellular antioxidant responses.[11]

Protocol:

This protocol utilizes a stable HepG2 cell line containing an ARE-driven luciferase reporter gene.[3][4][5]

  • Materials:

    • HepG2-ARE-luciferase reporter cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound and control compounds (e.g., Sulforaphane as a positive control)

    • 96- or 384-well white, clear-bottom cell culture plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed HepG2-ARE-luciferase cells into the assay plates and incubate overnight to allow for cell attachment.

    • Prepare a dilution series of this compound and control compounds in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the test compounds.

    • Incubate the plates for 24-48 hours.

    • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • A parallel cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to normalize for cytotoxicity.

    • The fold activation is calculated by normalizing the luminescence of treated cells to that of vehicle-treated control cells.

Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds

This compound-mediated activation of the NRF2 pathway.
Neuroprotective Activity: Oxidative Stress-Induced Cell Death Assay

This assay identifies compounds that protect neuronal or retinal pigment epithelial (RPE) cells from oxidative stress-induced apoptosis.[7]

Protocol:

This protocol uses a human RPE cell line and induces oxidative stress with tert-butyl hydroperoxide (TBHP). Cell viability is measured as the endpoint.

  • Materials:

    • Human RPE cell line (e.g., ARPE-19)

    • Cell culture medium

    • tert-butyl hydroperoxide (TBHP)

    • This compound and control compounds

    • 96- or 384-well clear cell culture plates

    • Cell viability reagent (e.g., MTS, resazurin, or CellTiter-Glo)

    • Plate reader (absorbance or fluorescence, depending on the viability reagent)

  • Procedure:

    • Seed RPE cells into assay plates and allow them to attach overnight.

    • Pre-treat the cells with a dilution series of this compound or control compounds for a defined period (e.g., 24 hours).

    • Induce oxidative stress by adding a pre-determined concentration of TBHP to the wells (excluding the no-stress control wells).

    • Incubate for a further 24 hours.

    • Measure cell viability using a suitable reagent.

    • Calculate the percentage of cell viability relative to the untreated, no-stress control.

Experimental Workflow:

G cluster_prep Cell Culture & Treatment cluster_stress Stress Induction cluster_readout Data Acquisition & Analysis Seed_Cells Seed RPE Cells Pretreat Pre-treat with this compound & Controls Seed_Cells->Pretreat Add_TBHP Add TBHP to Induce Oxidative Stress Pretreat->Add_TBHP Incubate Incubate Add_TBHP->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Calculate_Protection Calculate % Neuroprotection Measure_Viability->Calculate_Protection

Workflow for the Neuroprotection HTS Assay.
Anti-Angiogenic Activity: Endothelial Cell Tube Formation Assay

This assay assesses the ability of compounds to inhibit the formation of capillary-like structures (tubes) by endothelial cells, a key step in angiogenesis.[12][13]

Protocol:

This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a basement membrane extract.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Basement membrane extract (e.g., Matrigel)

    • This compound and control compounds (e.g., Sunitinib as a positive control)

    • 96-well cell culture plates

    • Microscope with imaging capabilities

  • Procedure:

    • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate. Allow the gel to solidify at 37°C.

    • Harvest HUVECs and resuspend them in a medium containing a dilution series of this compound or control compounds.

    • Seed the HUVEC suspension onto the solidified basement membrane extract.

    • Incubate for 4-18 hours to allow for tube formation.

    • Image the wells using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

    • Calculate the percentage inhibition of tube formation compared to the vehicle control.

Experimental Workflow:

G cluster_prep Plate Preparation cluster_cell_treatment Cell Seeding & Treatment cluster_incubation_imaging Incubation & Imaging cluster_analysis Data Analysis Coat_Plate Coat Plate with Basement Membrane Extract Solidify_Gel Solidify Gel Coat_Plate->Solidify_Gel Seed_Cells Seed Cells onto Gel Solidify_Gel->Seed_Cells Prepare_Cells Prepare HUVEC Suspension with Compounds Prepare_Cells->Seed_Cells Incubate Incubate for Tube Formation Seed_Cells->Incubate Image_Wells Acquire Images Incubate->Image_Wells Quantify_Tubes Quantify Tube Formation (Length, Junctions) Image_Wells->Quantify_Tubes Calculate_Inhibition Calculate % Inhibition Quantify_Tubes->Calculate_Inhibition

Workflow for the Anti-Angiogenesis Tube Formation HTS Assay.

References

Troubleshooting & Optimization

Technical Support Center: Celery Seed (Apium graveolens) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of sedanolide from celery seeds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from celery seeds?

A1: The primary methods for this compound extraction include hydrodistillation (HD), simultaneous distillation-extraction (SDE), maceration with organic solvents, and supercritical fluid extraction (SFE)[1][2]. Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also employed to improve efficiency[3][4][5]. The choice of method depends on the desired purity, yield, and available equipment.

Q2: Which extraction method generally produces the highest yield of this compound?

A2: Supercritical Fluid Extraction (SFE) with CO2 has been shown to be superior to traditional methods like hydrodistillation in terms of both yield and concentration of active compounds like this compound[2]. SFE can produce extracts where this compound is the dominant component, comprising over 70% of the fraction[2]. For distillation methods, changing from hydrodistillation to simultaneous distillation-extraction (SDE) can significantly increase the total oil yield while maintaining a high phthalide content.

Q3: What are the key factors that influence the efficiency of this compound extraction?

A3: Several factors critically affect extraction efficiency, including the quality of the raw celery seeds, the choice of solvent, extraction temperature, pressure, and duration[6][7]. For distillation, parameters like distillation time and pre-treatment of seeds (e.g., grinding) are crucial. The polarity and selectivity of the solvent are particularly important in solvent extraction methods[7].

Q4: What is the typical composition of celery seed essential oil?

A4: Celery seed essential oil is rich in phthalides, which are responsible for its characteristic aroma and biological activities. Key phthalides include this compound, sedanenolide, and 3-n-butylphthalide[8][9]. The oil also contains terpene hydrocarbons like limonene and selinene[1][8]. The concentration of these compounds varies depending on the extraction method used[2].

Q5: Is this compound stable during the extraction process?

A5: The stability of natural compounds like this compound can be affected by the extraction method, particularly by factors like high temperature and prolonged extraction times[6][10][11]. Methods that use high heat for extended periods may risk degradation of thermolabile compounds. The chemical structure of the target compound also influences its stability during extraction[10]. It is crucial to optimize parameters to balance extraction efficiency with compound stability.

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the potential causes and solutions?

A1: Low this compound yield can stem from several issues. Refer to the troubleshooting workflow below. Key areas to investigate include:

  • Raw Material Quality: The concentration of this compound can vary between different batches of celery seeds. Ensure you are using high-quality, properly stored seeds[6].

  • Particle Size: For hydrodistillation, using whole seeds instead of powdered seeds has been shown to increase the total phthalide content. For solvent extraction, proper grinding is necessary to increase the surface area for solvent penetration[12][13].

  • Extraction Parameters: Each method has optimal conditions. For distillation, increasing the time can improve yield. For SFE, pressure and temperature are critical[2][7]. For solvent extraction, the solvent-to-solid ratio, temperature, and time must be optimized[6][13].

  • Solvent Selection: The chosen solvent must have good solubility for this compound. Ethanol-water solutions are commonly used[8][13]. The polarity of the solvent is a key factor[7].

Q2: The purity of my final extract is poor. How can I improve it?

A2: Poor purity is often due to the co-extraction of undesirable compounds. Consider the following solutions:

  • Selective Extraction Method: SFE is known for its high selectivity, which can yield a purer product compared to less selective methods like maceration[2].

  • Solvent Polarity Tuning: Adjusting the polarity of your solvent can help selectively extract this compound while leaving impurities behind.

  • Post-Extraction Purification: Implement purification steps after the initial extraction. Column chromatography using silica gel is a common and effective method to isolate and purify phthalide compounds from the crude extract[12][13][14].

Q3: I suspect the this compound is degrading during my extraction process. How can I confirm and prevent this?

A3: Degradation is often caused by excessive heat or prolonged exposure to certain conditions[10][11].

  • Confirmation: Use LC-MS/MS to analyze your extract at different stages of the process. This can help identify degradation products and pinpoint where in the process the degradation is occurring[10].

  • Prevention:

    • Reduce Temperature: If using a heat-based method, try to lower the temperature or reduce the extraction time[6].

    • Use a Milder Method: Consider methods that operate at lower temperatures, such as maceration at room temperature or SFE under mild temperature conditions[2][3].

    • Protective Atmosphere: For sensitive compounds, extracting under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on celery seed extraction.

Table 1: Effect of Hydrodistillation (HD) and SDE on Oil Yield and Phthalide Content

Method Seed Pre-treatment Distillation Time (h) Oil Yield (%) Total Phthalide Content in Oil (%) Reference
HD Comminuted 1.5 - 3.0 2.4 - 2.7 24.6 - 39.2
HD Comminuted 6 2.9 51.0
HD Whole Seeds 6 2.8 68.8
HD Whole Seeds + Salting-out 6 N/A 84.3

| SDE | Whole Seeds | 6 | 5.8 | 62.5 | |

Table 2: this compound Content from Supercritical Fluid Extraction (SFE)

Method Pressure (MPa) Temperature (°C) This compound Content in Extract (%) Reference
SFE 10 39.85 72.24 [2]

| SFE | 30 | 39.85 | 73.69 |[2] |

Table 3: Comparison of Yields from Maceration and Ultrasound-Assisted Extraction (UAE)

Method Solvent Yield (%) Reference
Maceration 70% Ethanol 31.10 [3]
Maceration Water 15.00 [3]
UAE 70% Ethanol 35.00 [3]

| UAE | Water | 17.40 |[3] |

Experimental Protocols

Protocol 1: Optimized Hydrodistillation (HD)

This protocol is based on methods designed to maximize phthalide content.

  • Material Preparation: Use whole, dried celery seeds. Do not grind or comminute the seeds.

  • Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

  • Extraction:

    • Place 100g of whole celery seeds into a 2L round-bottom flask.

    • Add 1L of distilled water. For the salting-out effect, a salt solution can be used instead of pure water.

    • Connect the flask to the Clevenger apparatus and heat the mixture to boiling.

    • Continue the distillation for 6 hours.

  • Collection: Collect the essential oil from the calibrated tube of the Clevenger apparatus.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate and store it in a sealed, dark vial at 4°C.

Protocol 2: Solvent Extraction with Ethanol-Water Solution

This protocol is a common method for obtaining a crude extract for further purification[13].

  • Material Preparation: Grind dried celery seeds into a coarse powder[12][13].

  • Extraction:

    • Place 100g of celery seed powder into a flask.

    • Add 400mL of a 95% ethanol-water solution (1:4 solid-to-liquid ratio)[13].

    • Perform reflux extraction for 1-1.5 hours. For enhanced extraction, ultrasonic assistance can be applied simultaneously[13].

    • Cool the mixture and filter to collect the extract solution.

    • Repeat the extraction on the seed residue one more time to maximize yield.

  • Concentration: Combine the extract solutions and concentrate them using a rotary evaporator under reduced pressure until no alcohol remains, resulting in a thick, crude extract[13].

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel to isolate this compound[13][14].

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol provides a highly selective method for obtaining this compound-rich extracts[2].

  • Material Preparation: Mill celery seeds to a desired particle size.

  • Apparatus Setup: Prepare a laboratory-scale SFE system.

  • Extraction:

    • Load the ground celery seeds into the extraction vessel.

    • Set the system parameters. A pressure of 10 MPa and a temperature of approximately 40°C are effective starting points[2].

    • Pump supercritical CO2 through the extraction vessel at a constant flow rate.

  • Collection: The extract is precipitated from the CO2 stream in a separator by reducing the pressure.

  • Analysis: The resulting extract can be analyzed by GC-MS to determine the concentration of this compound and other phthalides.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Concentration cluster_purification 4. Purification & Analysis start Celery Seeds grind Grinding / Size Reduction start->grind extraction Extraction Method (SFE, HD, Solvent, etc.) grind->extraction Select Parameters (Solvent, Temp, Time) filtration Filtration / Separation extraction->filtration Crude Extract concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Column Chromatography concentration->purification Concentrated Extract analysis Analysis (GC-MS, HPLC) purification->analysis end Pure this compound analysis->end

Caption: General workflow for the extraction and purification of this compound from celery seeds.

troubleshooting_yield start Problem: Low this compound Yield q1 Is raw material quality verified? start->q1 a1_yes Material is high quality. q1->a1_yes a1_no Action: Source & test new batch of celery seeds. q1->a1_no q2 Is seed pre-treatment optimal? a1_yes->q2 a2_yes Pre-treatment is correct (e.g., whole seeds for HD). q2->a2_yes a2_no Action: Adjust particle size. Compare whole vs. ground seeds. q2->a2_no q3 Are extraction parameters optimized? (Time, Temp, Pressure) a2_yes->q3 a3_yes Parameters are based on literature. q3->a3_yes a3_no Action: Systematically vary parameters. (e.g., increase distillation time). q3->a3_no q4 Is the extraction method/solvent appropriate? a3_yes->q4 a4_no Action: Test alternative solvents or switch to a more efficient method (e.g., SFE). q4->a4_no end Re-evaluate. If issue persists, consider compound degradation. q4->end Yes

Caption: Troubleshooting decision tree for diagnosing low this compound yield.

factors_influencing_extraction center Extraction Efficiency f1 Raw Material Quality center->f1 f2 Solvent Choice (Polarity, Selectivity) center->f2 f3 Temperature center->f3 f4 Pressure (for SFE, PLE) center->f4 f5 Extraction Time center->f5 f6 Particle Size center->f6 f7 Agitation / Flow Rate center->f7

Caption: Key factors that influence the efficiency of phytochemical extraction processes.

References

Troubleshooting poor peak resolution in Sedanolide GC-MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sedanolide and related compounds in GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS parameters for this compound analysis?

A1: While methods should be optimized for your specific instrument and application, a general starting point for this compound analysis can be derived from methods used for phthalides and other natural volatile compounds. Non-polar columns are often employed for the analysis of this compound.[1]

Table 1: Example Starting GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
GC Column HP-1, 30 m x 0.25 mm ID, 0.25 µm film thickness[1] or similar non-polar (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injector Temp. 250 °C
Oven Program Initial: 60°C, hold for 2 min
Ramp: 10°C/min to 280°C
Hold: 5-10 min at 280°C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range m/z 40-450

Note: These parameters are a starting point and should be optimized for your specific instrument and sample matrix.

Q2: My this compound peak is tailing. What are the common causes and how can I fix it?

A2: Peak tailing, where the back of the peak is wider than the front, is a common issue that can affect resolution and integration accuracy. It is often caused by active sites in the system that interact with the analyte.

  • Contaminated Injector Liner: The glass liner in the injector can accumulate non-volatile residues, creating active sites. Regularly replacing the liner is crucial for maintaining good peak shape.

  • Column Contamination: The front end of the GC column can become contaminated with matrix components. Trimming 10-20 cm from the inlet side of the column can often resolve this.

  • Improper Column Installation: A poor cut on the column end or incorrect installation depth in the injector can create dead volume and cause tailing. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.[2]

  • Active Sites in the Column: Exposed silanol groups on the stationary phase can interact with polar analytes. Using a highly deactivated column or derivatizing the sample can mitigate this.

Q3: I am observing peak fronting for my this compound standard. What does this indicate?

A3: Peak fronting, where the peak appears to be leading into the apex, is most commonly caused by column overload.[2] This happens when the amount of sample introduced onto the column exceeds its capacity.

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample.

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

  • Check Injection Volume: Ensure you are not injecting too large a volume. A 1 µL injection is typical.

Q4: I'm having trouble separating this compound from a co-eluting isomer. What can I do to improve resolution?

A4: Co-elution of isomers is a significant challenge in the analysis of phthalides like this compound.[3][4] Improving chromatographic resolution is key. The resolution between two peaks is influenced by column efficiency, selectivity, and the retention factor.[5]

  • Optimize the Temperature Program: Lowering the initial oven temperature or reducing the ramp rate can increase the interaction time with the stationary phase, often improving separation.[5][6]

  • Change the Column:

    • Increase Length: Doubling the column length can increase resolution by about 40%.[5]

    • Decrease Diameter: A smaller internal diameter column (e.g., 0.18 mm) provides higher efficiency and narrower peaks.

    • Change Stationary Phase: If resolution is still poor, the selectivity of the stationary phase may be insufficient. For phthalates, columns like the Rtx-440 and Rxi-XLB have shown good performance in resolving closely eluting compounds.[3][7] For isomeric separation, cyclodextrin-based columns can also be effective.[8]

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Troubleshooting Guide for Poor Peak Resolution

This section provides a systematic approach to diagnosing and resolving poor peak resolution in your this compound GC-MS analysis.

Problem: My peaks are broad and not well-separated.

Step 1: Initial System & Method Check

Question: Have there been any recent changes to the system (e.g., new column, septum change) or method parameters? Action:

  • Verify that the correct GC-MS method was used.

  • Check that the injector and detector temperatures, oven program, and gas flows are set correctly and are stable.[9]

  • Run a standard mix or a previously analyzed sample to confirm if the issue is with the sample or the system.

Step 2: Investigate Peak Shape (Tailing, Fronting, Splitting)

Question: What is the shape of the peaks? Action:

  • If Tailing: Proceed to the "Troubleshooting Peak Tailing" workflow. This is often related to system activity or contamination.

  • If Fronting: This is likely due to column overload. Dilute the sample or increase the split ratio.

  • If Splitting: This can be caused by a poorly cut column, a contaminated liner, or an injection issue (e.g., solvent mismatch in splitless injection).

Step 3: Optimize Chromatographic Parameters

Question: If peak shape is acceptable but resolution is still poor, how can I improve separation? Action:

  • Modify Temperature Program: Decrease the initial oven temperature or slow down the temperature ramp rate. This increases the time analytes spend interacting with the stationary phase.[5]

  • Adjust Carrier Gas Flow: Ensure the carrier gas linear velocity is at the optimum for your column dimensions and carrier gas type (Helium is recommended).

  • Consider Column Dimensions: For difficult separations, a longer column or a column with a smaller internal diameter will provide higher efficiency and better resolution.[5]

Table 2: Impact of Parameter Adjustments on Peak Resolution

Parameter ChangeExpected Effect on ResolutionPotential Drawback
Decrease Oven Temp. Ramp Rate IncreaseLonger analysis time
Increase Column Length Increase (by √ΔL)[5]Longer analysis time, higher cost
Decrease Column Internal Diameter IncreaseLower sample capacity, requires higher inlet pressure
Decrease Film Thickness Increase (for later eluting peaks)Lower sample capacity, may decrease retention
Change to a More Selective Stationary Phase Significant IncreaseMay require extensive method re-development

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Peak Resolution Observed CheckMethod Verify GC-MS Method Parameters & Gas Flow Start->CheckMethod PeakShape Analyze Peak Shape CheckMethod->PeakShape Tailing Peak Tailing? PeakShape->Tailing Fronting Peak Fronting? Tailing->Fronting No TailingYes Address System Activity: - Replace Injector Liner - Trim Column - Check for Leaks Tailing->TailingYes Yes GoodShape Symmetrical Peaks, Poor Separation Fronting->GoodShape No FrontingYes Address Overload: - Dilute Sample - Increase Split Ratio Fronting->FrontingYes Yes Optimize Optimize Method: - Lower Temp Ramp Rate - Adjust Carrier Gas Flow - Consider Different Column GoodShape->Optimize End Resolution Improved TailingYes->End FrontingYes->End Optimize->End

Caption: A decision tree for troubleshooting poor GC-MS peak resolution.

Experimental Protocols

Protocol 1: GC Injector Liner Replacement

Objective: To replace a contaminated injector liner, which is a common cause of peak tailing and analyte degradation.

Materials:

  • New, deactivated injector liner appropriate for your instrument

  • Liner removal tool or tweezers

  • New septum

  • Wrenches for injector maintenance

Methodology:

  • Cool System: Set the injector temperature to a safe, ambient temperature (e.g., 40°C) and wait for it to cool down completely.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Disassemble Injector: Following your instrument manufacturer's guide, carefully remove the septum nut and any other retaining hardware to access the liner.

  • Remove Old Liner: Use tweezers or a liner removal tool to carefully pull the old liner out of the injector. Note its orientation and the position of any O-rings or packing material.

  • Install New Liner: Place the new, deactivated liner into the injector in the same orientation as the one you removed. Ensure any O-rings are correctly seated.

  • Reassemble: Replace the injector hardware and install a new septum. Tighten the septum nut, but do not overtighten.

  • Restore Gas Flow & Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the fittings.

  • Equilibrate: Heat the injector back to the method temperature and allow the system to equilibrate before running samples.

Protocol 2: GC Column Trimming (Inlet Side)

Objective: To remove the contaminated front section of the GC column to restore peak shape and resolution.

Materials:

  • Ceramic scoring wafer or diamond-tipped scribe

  • Magnifying glass

  • New column nut and ferrule (optional, but recommended)

Methodology:

  • Cool System: Cool down the injector and oven to ambient temperature.

  • Turn Off Gas: Turn off the carrier gas flow.

  • Remove Column from Injector: Carefully unscrew the column fitting from the injection port. Gently pull the column out of the injector.

  • Trim the Column:

    • Using a scoring wafer, make a light score on the column about 10-20 cm from the inlet end.

    • Gently flex the column at the score to create a clean break.

  • Inspect the Cut: Use a magnifying glass to examine the cut end. It should be a clean, square (90-degree) cut with no jagged edges or shards. If the cut is poor, repeat the trim. A bad cut can cause peak tailing.[2]

  • Reinstall Column: If desired, replace the nut and ferrule. Reinstall the column into the injection port at the correct depth as specified by your instrument manufacturer.

  • Restore Gas Flow & Leak Check: Turn the carrier gas back on and thoroughly check for leaks around the fitting.

  • Equilibrate: Bring the system back to operating temperatures and allow it to stabilize. You may need to perform a few blank injections to condition the newly exposed column surface. Note that retention times will be slightly shorter after trimming the column.

Diagram 2: Logical Relationship of Resolution Factors

ResolutionFactors Resolution Peak Resolution Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention Factor (k) (Peak Retention) Resolution->Retention ColDim Column Dimensions (Length, Diameter, Film) Efficiency->ColDim CarrierGas Carrier Gas (Flow Rate / Velocity) Efficiency->CarrierGas StatPhase Stationary Phase Chemistry Selectivity->StatPhase Temperature Oven Temperature & Program Selectivity->Temperature Retention->StatPhase Retention->Temperature

Caption: Factors influencing chromatographic peak resolution in GC analysis.

References

Technical Support Center: Optimization of Mobile Phase for Sedanolide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Sedanolide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Poor Peak Resolution or Co-elution of Peaks

Question: I am seeing broad, overlapping peaks, or my this compound peak is not well separated from other components in my sample extract. How can I improve the resolution?

Answer:

Poor resolution is a common challenge, especially when analyzing complex mixtures like natural product extracts.[1] Here are several strategies to improve the separation of your this compound peak:

  • Adjust Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a critical factor.[2]

    • Decrease the percentage of the organic solvent: This will generally increase the retention time of compounds and can improve the separation between closely eluting peaks.

    • Try a different organic solvent: Acetonitrile and methanol have different selectivities. If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve resolution.

  • Modify the Mobile Phase pH: If your mobile phase contains acidic or basic analytes, adjusting the pH can significantly impact their retention and selectivity. For neutral compounds like this compound, pH adjustment is less critical but can influence the retention of other matrix components.

  • Incorporate an Additive: For complex samples, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution, especially for compounds that may interact with the stationary phase.

  • Consider a Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition is changed over time, can provide better separation for all components.

Peak Tailing

Question: My this compound peak has a tail, making accurate integration and quantification difficult. What causes this and how can I fix it?

Answer:

Peak tailing can be caused by several factors, from secondary interactions with the column to issues with the mobile phase.[1] Here are the common causes and solutions:

Potential Cause Solution
Secondary Silanol Interactions Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol groups on the silica-based column.
Column Overload Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.[1]
Incorrect Mobile Phase pH For ionizable compounds, operating at a pH where the analyte is in a single ionic form can improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. What could be the cause of this variability?

Answer:

Shifting retention times can compromise the reliability of your analysis.[3][4] The following are common causes and their solutions:

Potential Cause Solution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared fresh daily and accurately measured. Small variations in solvent ratios can lead to significant retention time shifts.[3]
Column Not Properly Equilibrated Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.
Pump Malfunction or Leaks Check the HPLC pump for consistent flow and pressure. Fluctuations in pressure can indicate a leak in the system or a problem with the pump seals.[3]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Changes in ambient temperature can affect retention times.
High Backpressure

Question: The pressure in my HPLC system is unusually high. What should I check?

Answer:

High backpressure can damage your column and pump.[4] It is often caused by a blockage in the system. Here is a systematic approach to identify and resolve the issue:

  • Check for Blockages: Start by disconnecting the column and running the pump to see if the pressure returns to normal. If it does, the blockage is in the column. If not, the blockage is in the system (e.g., tubing, injector, or guard column).

  • Column Blockage: Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column frit may be clogged and need replacement, or the column itself may be compromised.

  • System Blockage: Systematically check each component (tubing, fittings, guard column, and injector) for blockages.

  • Mobile Phase Precipitation: If you are using a buffered mobile phase, ensure the buffer is soluble in the organic solvent concentration being used. Buffer precipitation can cause blockages.

Experimental Protocols

Recommended Starting Conditions for this compound HPLC Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a 50:50 (A:B) isocratic elution. If co-elution is an issue, a gradient from 30% to 70% B over 20 minutes can be tested.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (based on typical UV absorbance for similar compounds)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.
Mobile Phase Optimization Workflow

The following diagram illustrates a systematic workflow for optimizing the mobile phase for this compound analysis.

Mobile_Phase_Optimization Start Start with Initial Conditions Check_Resolution Acceptable Peak Resolution? Start->Check_Resolution Adjust_Solvent_Ratio Adjust Organic Solvent Ratio Check_Resolution->Adjust_Solvent_Ratio No Check_Peak_Shape Good Peak Shape? Check_Resolution->Check_Peak_Shape Yes Adjust_Solvent_Ratio->Check_Resolution Change_Solvent Change Organic Solvent (e.g., MeOH to ACN) Adjust_Solvent_Ratio->Change_Solvent Change_Solvent->Check_Resolution Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Check_Peak_Shape->Add_Modifier No (Tailing) Consider_Gradient Consider Gradient Elution Check_Peak_Shape->Consider_Gradient Yes, but long run time Final_Method Final Optimized Method Check_Peak_Shape->Final_Method Yes Add_Modifier->Check_Peak_Shape Consider_Gradient->Final_Method

Caption: A workflow for systematic mobile phase optimization.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common HPLC issues.

Troubleshooting_Tree Problem Identify HPLC Problem Pressure_Issue Pressure Fluctuation? Problem->Pressure_Issue Peak_Shape_Issue Poor Peak Shape? Problem->Peak_Shape_Issue Retention_Time_Issue Retention Time Shift? Problem->Retention_Time_Issue High_Pressure High Pressure Pressure_Issue->High_Pressure High Low_Pressure Low Pressure Pressure_Issue->Low_Pressure Low Peak_Tailing Peak Tailing Peak_Shape_Issue->Peak_Tailing Tailing Peak_Fronting Peak Fronting Peak_Shape_Issue->Peak_Fronting Fronting Broad_Peaks Broad Peaks Peak_Shape_Issue->Broad_Peaks Broad Check_Mobile_Phase_Prep Verify Mobile Phase Preparation Retention_Time_Issue->Check_Mobile_Phase_Prep Check_Blockage Check for Blockages (Column, Tubing, Guard) High_Pressure->Check_Blockage Check_Leaks Check for Leaks Low_Pressure->Check_Leaks Check_Silanol Add Mobile Phase Modifier Peak_Tailing->Check_Silanol Check_Overload Reduce Sample Concentration Peak_Fronting->Check_Overload Check_Column_Health Flush or Replace Column Broad_Peaks->Check_Column_Health Check_Equilibration Ensure Column Equilibration Check_Mobile_Phase_Prep->Check_Equilibration Check_Temp Check Column Temperature Check_Equilibration->Check_Temp Check_Pump Inspect Pump and Seals Check_Temp->Check_Pump

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Reducing Variability in Sedanolide In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in in vitro assays involving Sedanolide. Our goal is to help you achieve more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and sources of variability that can be encountered during in vitro experiments with this compound.

Q1: My this compound solution is precipitating when added to the cell culture medium. How can I improve its solubility?

A1: this compound is a hydrophobic compound, and precipitation in aqueous solutions is a common challenge. Here are several strategies to improve its solubility and prevent precipitation:

  • Optimize Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[1][2] Aim for a final DMSO concentration in your cell culture medium of 0.5% or lower, as higher concentrations can be toxic to cells.[3] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution of your concentrated this compound stock in pre-warmed cell culture medium. This gradual reduction in DMSO concentration can help maintain solubility.

  • Pre-warm the Medium: Adding the this compound stock solution to cell culture medium that has been pre-warmed to 37°C can enhance solubility.

  • Increase Mixing Efficiency: Ensure thorough and immediate mixing by gently vortexing or swirling the medium as you add the this compound solution.

  • Consider Alternative Solvents: While DMSO is common, ethanol is another potential solvent for this compound.[1] However, be aware that ethanol can also affect cell viability and assay results, so proper controls are essential.

Q2: I'm observing high variability between replicate wells in my 96-well plate assay. What could be the cause?

A2: High variability across a 96-well plate is often attributed to the "edge effect," where wells on the perimeter of the plate behave differently from the interior wells. This can be caused by increased evaporation and temperature gradients.[1][3][4]

  • Mitigating the Edge Effect:

    • Leave Outer Wells Blank: A common practice is to not use the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or cell culture medium to create a humidity barrier.

    • Use Low-Evaporation Lids: Lids with condensation rings can help reduce fluid loss from the wells.

    • Seal the Plate: Using breathable sealing tapes for cell-based assays or foil seals for biochemical assays can minimize evaporation.[4]

    • Ensure Uniform Temperature: Allow plates to equilibrate to room temperature before adding cells and reagents. Plating cells at a consistent 37°C can also reduce the edge effect.[1]

Q3: My cell-based assay results are inconsistent from one experiment to the next. What are the likely sources of this inter-assay variability?

A3: Inter-assay variability can stem from several biological and technical factors.

  • Cell Passage Number: The number of times a cell line has been subcultured (passaged) can significantly impact its phenotype, growth rate, and response to stimuli.[5][6][7] It is crucial to use cells within a consistent and low passage number range for all experiments.

  • Cell Health and Confluency: Ensure that cells are healthy and in the logarithmic growth phase when seeding for an experiment. Over-confluent or stressed cells will respond differently.

  • Reagent Consistency: Use the same lot of reagents, especially serum, for a set of experiments whenever possible. Variations in serum composition can have a profound impact on cell growth and behavior.

  • Standard Operating Procedures (SOPs): Strict adherence to detailed and consistent SOPs for all experimental steps, from cell seeding to data acquisition, is critical for reproducibility.

Q4: I suspect my this compound might be interfering with my colorimetric assay (e.g., MTT, DPPH). Is this possible?

A4: Yes, natural products like this compound can sometimes interfere with colorimetric and fluorescent assays.

  • Colorimetric Interference: If this compound itself has an absorbance at the wavelength used for measurement, it can lead to inaccurate results. To check for this, run a control with this compound in the assay medium without cells or other reagents.

  • Reducing Agent Interference: this compound has antioxidant properties.[1] In assays like the MTT assay, which relies on the reduction of a tetrazolium salt, the inherent reducing capacity of this compound could lead to a false positive signal. It is important to include proper controls to account for this.

Quantitative Data for this compound In Vitro Assays

The following tables summarize available quantitative data for this compound in various in vitro assays. Note that IC50 values can vary depending on the specific experimental conditions, cell line, and assay used.

Table 1: Anti-inflammatory and Cytotoxic Activity of this compound

Assay TypeTarget/Cell LineResultCitation
Cyclooxygenase-1 (COX-1) InhibitionEnzyme AssayInhibition observed at 250 µg/mL[1][3]
Cyclooxygenase-2 (COX-2) InhibitionEnzyme AssayInhibition observed at 250 µg/mL[1][3]
Cell Viability (24h)HepG2 and Caco-2 cellsNo significant effect at 7-500 µM[3][8]
Cell Viability (72h post-treatment)HepG2 cellsDecreased viability at 500 µM[3][8]
NF-κB ActivationHuman Liver Cancer (J5) cellsIncreased cytosolic IκB phosphorylation and nuclear p65[3]

Table 2: Antioxidant and Other Activities of this compound

Assay TypeTarget/Cell LineResultCitation
NRF2 Pathway ActivationHepG2 cellsActivation of Antioxidant Response Element (ARE)-dependent transcription[4][9][10]
Topoisomerase-I and -II InhibitionEnzyme AssayInhibition observed at 100 µg/mL[1]

Key Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the study of this compound are provided below.

Cell Viability - MTT Assay Protocol

This protocol is adapted for assessing the effect of natural compounds like this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antioxidant Activity - DPPH Radical Scavenging Assay Protocol

This protocol is suitable for evaluating the antioxidant potential of phytochemicals.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol. This solution should be freshly prepared and protected from light.

    • Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO, methanol).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the this compound solution or the positive control.

    • Add 180 µL of the DPPH working solution to each well.

    • Include a blank well containing the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity - Inhibition of Protein Denaturation Assay

This is a simple in vitro assay to screen for anti-inflammatory activity.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound.

    • For the control, use 2 mL of distilled water instead of the this compound solution.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizing Key Pathways and Workflows

This compound and the NRF2 Signaling Pathway

This compound has been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular antioxidant response.[4][9][10] The following diagram illustrates this mechanism.

Sedanolide_NRF2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Experimental_Workflow start Start: Experimental Design cell_prep Cell Preparation (Low Passage, Consistent Density) start->cell_prep reagent_prep Reagent Preparation (Fresh, Consistent Lots) start->reagent_prep plate_setup Plate Setup (Avoid Edge Effects, Controls) cell_prep->plate_setup reagent_prep->plate_setup treatment This compound Treatment (Consistent Dilution & Mixing) plate_setup->treatment incubation Incubation (Stable Temperature & Humidity) treatment->incubation assay Assay Execution (Follow SOP) incubation->assay data_acq Data Acquisition (Consistent Settings) assay->data_acq data_analysis Data Analysis (Standardized Methods) data_acq->data_analysis end End: Reproducible Results data_analysis->end Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check Reagents (Expiration, Storage, Lot#) start->check_reagents check_cells Check Cell Culture (Passage #, Contamination, Health) start->check_cells check_protocol Review Assay Protocol (SOP Adherence, Pipetting) start->check_protocol check_instrument Check Instrumentation (Calibration, Settings) start->check_instrument reagent_issue Reagent Issue Identified check_reagents->reagent_issue cell_issue Cell Issue Identified check_cells->cell_issue protocol_issue Protocol Deviation Identified check_protocol->protocol_issue instrument_issue Instrument Issue Identified check_instrument->instrument_issue resolve_reagent Replace/Re-prepare Reagents reagent_issue->resolve_reagent Yes rerun Re-run Experiment reagent_issue->rerun No resolve_cell Thaw New Vial/Check for Contamination cell_issue->resolve_cell Yes cell_issue->rerun No resolve_protocol Retrain/Revise SOP protocol_issue->resolve_protocol Yes protocol_issue->rerun No resolve_instrument Recalibrate/Service Instrument instrument_issue->resolve_instrument Yes instrument_issue->rerun No resolve_reagent->rerun resolve_cell->rerun resolve_protocol->rerun resolve_instrument->rerun

References

Technical Support Center: Enhancing the Bioavailability of Sedanolide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Sedanolide. The content is presented in a question-and-answer format to provide direct solutions to specific issues.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the formulation and in vivo evaluation of this compound.

Issue 1.1: Low Aqueous Solubility of this compound

Question: My initial in vitro dissolution studies show very poor solubility of pure this compound in aqueous media, which I believe is the primary reason for its low bioavailability. What strategies can I employ to improve its solubility?

Answer: The poor aqueous solubility of this compound, a lipophilic compound, is a primary obstacle to its oral absorption. To enhance its dissolution rate and subsequent bioavailability, several formulation strategies can be employed. Below is a summary of common approaches and their expected impact.

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.

    • Micronization: This technique reduces particle size to the micrometer range.

    • Nanonization: This process creates nanoparticles, often in the form of a nanosuspension, which can dramatically increase the dissolution velocity.

  • Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can prevent its crystallization and significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: As a lipophilic compound, this compound can be dissolved in lipid excipients to create formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). These systems form fine emulsions in the gastrointestinal tract, presenting the drug in a solubilized form for absorption.

  • Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its solubility in water.

Issue 1.2: High Variability in In Vivo Pharmacokinetic Data

Question: I have developed a novel formulation for this compound, but the pharmacokinetic data from my rat studies show high inter-animal variability. What could be the cause?

Answer: High variability in in vivo performance is a common challenge for poorly soluble drugs like this compound. The primary causes often relate to physiological variables in the animal model and the formulation's interaction with the gastrointestinal (GI) environment.

  • Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic compounds. The fed state can enhance solubilization through the release of bile salts and lipids. It is recommended to conduct pharmacokinetic studies in both fasted and fed states to characterize any food effect.

  • Formulation Instability: The physical or chemical instability of your formulation can lead to variable drug release. For example, an amorphous solid dispersion might recrystallize, or a lipid-based formulation may not emulsify consistently in the GI tract. It is crucial to thoroughly characterize your formulation for stability under conditions that mimic the in vivo environment.

  • Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit time among animals can affect the time and extent of drug absorption.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall or liver, which can vary between animals and lead to inconsistent systemic exposure.

Issue 1.3: Promising In Vitro Dissolution but Poor In Vivo Correlation

Question: My this compound formulation shows excellent dissolution in vitro, but the in vivo bioavailability in rats is still low. What could be the reason for this discrepancy?

Answer: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability. Several factors can contribute to this discrepancy:

  • Precipitation in the GI Tract: Your formulation may effectively release this compound in a supersaturated state in vitro, but upon dilution in the larger volume of GI fluids, the drug may precipitate before it can be absorbed. Using precipitation inhibitors in the formulation can help maintain the drug in a solubilized state.

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump the drug back into the GI lumen, thereby reducing its net absorption.

  • Metabolism by Gut Microbiota: The gut microbiota can metabolize certain drugs, reducing the amount available for absorption.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, a natural phthalide found in celery seed oil, primarily stems from its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the aqueous GI fluids. Due to its lipophilic nature, this compound's dissolution is the rate-limiting step for its absorption. Additionally, it may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Q2: Which animal model is most suitable for studying the oral bioavailability of this compound?

A2: Rats, particularly strains like Sprague-Dawley or Wistar, are commonly used and well-accepted models for preclinical pharmacokinetic and bioavailability studies.[1] They are relatively cost-effective and their gastrointestinal physiology shares similarities with humans, making them a suitable choice for initial formulation screening.[1]

Q3: What are the most promising formulation strategies for enhancing the bioavailability of this compound?

A3: Based on studies with the structurally similar compound 3-n-butylphthalide (NBP), lipid-based formulations and prodrug approaches have shown significant promise. For instance, liposomal formulations of NBP have demonstrated a substantial increase in oral bioavailability in rats.[2][3] Nanoemulsions and solid dispersions are also highly effective strategies for improving the solubility and absorption of poorly water-soluble drugs and are worth investigating for this compound.

Q4: How can I quantify this compound concentrations in animal plasma?

A4: A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for quantifying low concentrations of small molecules like this compound in biological matrices.[4][5] A detailed protocol for a similar compound is provided in Section 4.

Section 3: Data Presentation

The following table summarizes pharmacokinetic data from a study on 3-n-butylphthalide (NBP), a compound structurally related to this compound, in rats. This data illustrates the potential for significant bioavailability enhancement through advanced formulation strategies.

Table 1: Pharmacokinetic Parameters of 3-n-butylphthalide (NBP) in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
NBP Suspension----21.7[2]
NBP-loaded CA-liposomes--0.70 ± 0.14-92.65[2]

Data for NBP is presented as an illustrative example for this compound.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of a this compound-Loaded Liposomal Formulation

This protocol is based on the thin-film hydration method, a common technique for preparing liposomes for both hydrophilic and hydrophobic drugs.[2][6]

  • Lipid Film Preparation:

    • Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a phosphate-buffered saline (PBS) solution (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization:

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 4.2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for an oral bioavailability study in rats.[7][8][9]

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the this compound formulation (e.g., suspension or liposomes) orally via gavage.

    • For determination of absolute bioavailability, an intravenous (IV) administration group is also required.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Data Analysis:

    • Analyze the plasma samples for this compound concentration using a validated analytical method (see Protocol 4.3).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.

Protocol 4.3: Quantification of this compound in Rat Plasma by HPLC-MS/MS

This protocol is adapted from a validated method for the quantification of 3-n-butylphthalide.[4][5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add an internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.

    • Inject an aliquot of the supernatant into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Section 5: Mandatory Visualizations

Diagram 5.1: Experimental Workflow for Enhancing this compound Bioavailability

G cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rat Model) cluster_outcome Outcome This compound (Poor Solubility) This compound (Poor Solubility) Formulation Strategy Formulation Strategy This compound (Poor Solubility)->Formulation Strategy Lipid-Based (Liposomes/SEDDS) Lipid-Based (Liposomes/SEDDS) Formulation Strategy->Lipid-Based (Liposomes/SEDDS) Solid Dispersion Solid Dispersion Formulation Strategy->Solid Dispersion Nanonization Nanonization Formulation Strategy->Nanonization Characterization Characterization Lipid-Based (Liposomes/SEDDS)->Characterization Solid Dispersion->Characterization Nanonization->Characterization Dissolution Testing Dissolution Testing Characterization->Dissolution Testing Oral Administration Oral Administration Dissolution Testing->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Plasma Analysis (HPLC-MS/MS) Plasma Analysis (HPLC-MS/MS) Blood Sampling->Plasma Analysis (HPLC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Plasma Analysis (HPLC-MS/MS)->Pharmacokinetic Analysis Enhanced Bioavailability? Enhanced Bioavailability? Pharmacokinetic Analysis->Enhanced Bioavailability?

Caption: Workflow for developing and evaluating formulations to enhance this compound bioavailability.

Diagram 5.2: Potential Metabolic Pathway of this compound

G This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Phase I: Hydroxylation (CYP450s) Oxidized_Metabolites Oxidized Metabolites Hydroxylated_Metabolites->Oxidized_Metabolites Phase I: Oxidation (Dehydrogenases) Conjugated_Metabolites Glucuronide/Sulfate Conjugates Oxidized_Metabolites->Conjugated_Metabolites Phase II: Conjugation (UGTs, SULTs) Excretion Excretion (Urine/Feces) Conjugated_Metabolites->Excretion

Caption: A putative metabolic pathway for this compound based on related phthalides.

Diagram 5.3: Troubleshooting Logic for Low Bioavailability

G Start Low In Vivo Bioavailability of this compound Formulation Check_Dissolution Is In Vitro Dissolution Adequate? Start->Check_Dissolution Improve_Formulation Action: Reformulate to Enhance Solubility (e.g., Nanonization, Solid Dispersion) Check_Dissolution->Improve_Formulation No Check_Precipitation Does Drug Precipitate in GI-mimicking Fluids? Check_Dissolution->Check_Precipitation Yes Improve_Formulation->Check_Dissolution Add_Inhibitor Action: Add Precipitation Inhibitors to Formulation Check_Precipitation->Add_Inhibitor Yes Check_Permeability Is Intestinal Permeability a Limiting Factor? Check_Precipitation->Check_Permeability No Add_Inhibitor->Check_Precipitation Assess_Metabolism Action: Assess First-Pass Metabolism & Efflux Transporter Interaction Check_Permeability->Assess_Metabolism Yes Success Improved Bioavailability Check_Permeability->Success No Assess_Metabolism->Success

Caption: A logical workflow for troubleshooting low oral bioavailability of this compound.

References

Technical Support Center: Method Validation for Sedanolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for the quantification of Sedanolide in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification?

A1: The most frequently used techniques for the quantification of this compound in complex matrices are hyphenated chromatographic methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred for their high sensitivity and selectivity, which are crucial when dealing with complex biological or plant-based samples.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for less complex matrices or when higher concentrations of this compound are expected.

Q2: What are the critical parameters to evaluate during method validation for this compound quantification?

A2: A comprehensive method validation for this compound should assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[3] For methods intended for pharmacokinetic studies, it is also essential to evaluate matrix effects and recovery.[3][4]

Q3: How can I minimize matrix effects when analyzing this compound in biological samples like plasma?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge in bioanalysis.[5] To minimize these effects for this compound quantification, consider the following strategies:

  • Efficient Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering endogenous components from the plasma matrix.[6]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the ideal choice to compensate for matrix effects. If unavailable, a structural analog can be used.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.

Q4: What are the acceptable stability conditions to test for this compound during method validation?

A4: Stability testing ensures that the concentration of this compound does not change from the time of sample collection to the final analysis. The following stability assessments are recommended:

  • Freeze-Thaw Stability: Evaluate the stability of this compound after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess the stability at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determine the stability of this compound in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.

  • Stock Solution Stability: Confirm the stability of the stock and working solutions at their storage conditions.[3]

Q5: Where can I find information on the stability of this compound itself?

A5: this compound is a natural phthalide. Information from suppliers indicates that as a crystalline solid, it is stable for at least 4 years when stored at -20°C.[7] However, its stability in solution and in various biological matrices needs to be experimentally determined during your method validation.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Low Recovery 1. Inefficient extraction from the matrix.2. Adsorption of this compound to labware.3. Degradation of this compound during sample processing.1. Optimize the extraction solvent, pH, and extraction time. Consider a different extraction technique (e.g., SPE instead of LLE).2. Use silanized glassware or polypropylene tubes.3. Perform extraction steps at a lower temperature and minimize exposure to light if this compound is found to be light-sensitive.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Instrument instability.3. Presence of interfering peaks.1. Ensure consistent and precise execution of all sample preparation steps. Use automated liquid handlers if available.2. Check the instrument for leaks, ensure stable temperature, and perform system suitability tests before each run.3. Improve chromatographic resolution to separate the interfering peaks from the analyte peak.
Inaccurate Results (Poor Accuracy) 1. Improper calibration curve.2. Significant matrix effects.3. Instability of this compound in the matrix.1. Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations.2. Evaluate and correct for matrix effects using matrix-matched standards or a stable isotope-labeled internal standard.3. Re-evaluate the stability of this compound under the conditions of sample handling and storage.
High Background Noise in Chromatogram 1. Contaminated mobile phase or solvents.2. Dirty injector or mass spectrometer source.3. Contamination from plasticware (phthalates are common plasticizers).[8]1. Use high-purity solvents and freshly prepared mobile phase.2. Clean the injector port and the MS source according to the manufacturer's instructions.3. Use glass or polypropylene labware and run solvent blanks to identify sources of contamination.[8]

Quantitative Data Summary

The following tables provide typical acceptance criteria for the validation of bioanalytical methods, which can be applied to this compound quantification.

Table 1: Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
LinearityThe curve should be linear over the defined range.
RangeThe range should encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Table 2: Acceptance Criteria for Accuracy and Precision

Concentration LevelAccuracy (% Bias)Precision (%RSD)
LLOQWithin ±20%≤ 20%
Low, Medium, High QCWithin ±15%≤ 15%

Table 3: Acceptance Criteria for Stability

Stability TestAcceptance Criteria
Freeze-ThawMean concentration within ±15% of nominal concentration.
Short-Term (Bench-Top)Mean concentration within ±15% of nominal concentration.
Long-TermMean concentration within ±15% of nominal concentration.
Stock SolutionMean concentration within ±5% of nominal concentration.

Experimental Protocols

Protocol 1: Extraction of this compound from Celery Seeds (Apium graveolens)

This protocol is a general guideline for the extraction of this compound from plant material for subsequent quantification.

  • Sample Preparation:

    • Obtain celery seeds and grind them into a coarse powder to increase the surface area for extraction.[1]

  • Extraction:

    • Soxhlet Extraction: Place the powdered seeds in a thimble and perform Soxhlet extraction with a suitable solvent like hexane or methanol for several hours.[1]

    • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered seeds in a solvent (e.g., methanol) and sonicate in an ultrasonic bath. This method is generally faster than Soxhlet extraction.

  • Solvent Removal:

    • After extraction, concentrate the solvent containing the extracted compounds using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Purification (Optional):

    • For a cleaner sample, the crude extract can be further purified using column chromatography on silica gel.[1] Elute with a solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient) to isolate this compound. Monitor the fractions by Thin Layer Chromatography (TLC).

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS (A Template)

This protocol provides a template for developing a method to quantify this compound in plasma, based on common practices for small molecules.

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions by serial dilution of the stock solution.

    • Spike blank rat plasma with the working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

      • Set a flow rate of 0.3 mL/min.

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Optimize the MS parameters (e.g., declustering potential, collision energy) for this compound and the internal standard by infusing the standard solutions.

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

    • Determine the concentration of this compound in the QC and unknown samples using the regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Complex Matrix (e.g., Plasma, Plant Extract) extraction Extraction (LLE, SPE, or PPT) sample->extraction Add IS cleanup Purification / Cleanup extraction->cleanup concentration Concentration cleanup->concentration injection LC-MS/MS or GC-MS Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for this compound quantification.

troubleshooting_logic start Inaccurate or Imprecise Results check_system Check System Suitability (Peak Shape, Retention Time, S/N) start->check_system check_prep Review Sample Preparation (Pipetting, Extraction, Evaporation) check_system->check_prep Pass instrument_issue Instrument Malfunction (Clean source, check for leaks) check_system->instrument_issue Fail check_cal Examine Calibration Curve (r², Linearity, Back-calculation) check_prep->check_cal Consistent prep_issue Inconsistent Sample Prep (Retrain, use automation) check_prep->prep_issue Inconsistent cal_issue Calibration Problem (Prepare fresh standards) check_cal->cal_issue Poor matrix_issue Investigate Matrix Effects check_cal->matrix_issue Good pass Pass fail Fail

Caption: Troubleshooting decision tree for this compound analysis.

References

Navigating the Synthesis of Sedanolide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of Sedanolide, a natural phthalide with significant therapeutic potential. Here, you will find detailed troubleshooting guides in a question-and-answer format, comparative data on synthetic strategies, and complete experimental protocols to enhance the efficiency and success of your chemical syntheses.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, offering solutions to improve yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic strategies to achieve high efficiency in this compound synthesis? A1: The most effective strategies for efficient this compound synthesis often involve stereoselective methods to control the compound's chirality. Key approaches include chemoenzymatic synthesis, which utilizes enzymes for high stereoselectivity, and intramolecular Diels-Alder reactions, which can construct the core bicyclic system in a single step with good stereocontrol. The choice of strategy will depend on the available starting materials, scalability requirements, and desired stereoisomer.

  • Q2: How can I improve the yield of my this compound synthesis? A2: Low yields can stem from several factors including incomplete reactions, side-product formation, or issues during workup and purification. To improve yields, consider the following:

    • Reaction Conditions: Optimize temperature, reaction time, and catalyst loading. For instance, in lactonization steps, ensure anhydrous conditions to prevent hydrolysis of the ester.

    • Reagent Purity: Use high-purity starting materials and reagents to minimize side reactions.

    • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

    • Workup Procedure: Minimize product loss during extraction and purification steps. Careful pH adjustment during aqueous washes can prevent unwanted side reactions.

  • Q3: I am observing the formation of multiple side products. What are the likely causes and how can I prevent them? A3: Side product formation is a common issue that can significantly reduce the yield of the desired this compound isomer.

    • In lactonization steps, intermolecular polymerization can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the monomeric lactone.

    • Epimerization at stereocenters can lead to a mixture of diastereomers. This can often be controlled by careful selection of bases and reaction temperatures.

    • In Diels-Alder reactions, the formation of regioisomers or undesired endo/exo products can occur. The use of Lewis acid catalysts can enhance the stereoselectivity of the cycloaddition.

  • Q4: What are the best practices for the purification of synthetic this compound? A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system (e.g., hexane-ethyl acetate) should be optimized to achieve good separation from impurities. It is crucial to carefully monitor the fractions by thin-layer chromatography (TLC) to avoid loss of product. In some cases, recrystallization can be an effective final purification step to obtain highly pure this compound.

Comparison of Key Synthetic Strategies

The following table summarizes quantitative data for different approaches to this compound synthesis, allowing for a direct comparison of their efficiencies.

Synthetic StrategyKey ReactionTypical Overall Yield (%)Reaction TimeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Advantages
Chemoenzymatic Synthesis Enzymatic resolution of a key alcohol intermediate.40-60%Variable (enzyme dependent)>99% eeHigh enantioselectivity, mild reaction conditions.
Intramolecular Diels-Alder [4+2] cycloaddition of a precursor with a diene and dienophile.30-50%12-24 hoursHigh drEfficient construction of the bicyclic core, good stereocontrol.

Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic strategies discussed.

Protocol 1: Chemoenzymatic Synthesis of (3S, 3aR)-Sedanolide

This protocol outlines a chemoenzymatic approach that relies on the enzymatic resolution of a chiral alcohol intermediate to achieve high enantiopurity.

Step 1: Synthesis of the Racemic Alcohol Precursor (Detailed synthesis of the precursor is dependent on the chosen starting materials and is not elaborated here. The protocol assumes the availability of the racemic alcohol.)

Step 2: Enzymatic Resolution of the Alcohol

  • To a solution of the racemic alcohol (1.0 eq) in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether), add vinyl acetate (2.0 eq).

  • Add the selected lipase (e.g., Candida antarctica lipase B, Novozym 435) to the mixture. The amount of enzyme will need to be optimized for the specific substrate.

  • Stir the reaction at room temperature and monitor the progress by TLC or GC analysis. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and the acetylated product.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acetylated product by column chromatography on silica gel.

Step 3: Conversion of the Enantioenriched Alcohol to this compound (This step involves subsequent chemical transformations, such as oxidation and lactonization, to form the final this compound product. The specific reactions will depend on the structure of the alcohol intermediate.)

Protocol 2: Intramolecular Diels-Alder Approach to this compound Synthesis

This protocol describes the construction of the this compound core via a stereoselective intramolecular Diels-Alder reaction.

Step 1: Synthesis of the Diels-Alder Precursor (The synthesis of the acyclic precursor containing both the diene and dienophile moieties is a multi-step process that is not detailed here.)

Step 2: Intramolecular Diels-Alder Cycloaddition

  • Dissolve the Diels-Alder precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC. The reaction time can vary from several hours to a full day.

  • For improved stereoselectivity, a Lewis acid catalyst (e.g., BF₃·OEt₂, Et₂AlCl) can be added at a lower temperature (e.g., -78 °C to room temperature) prior to heating.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.

Step 3: Elaboration of the Cycloadduct to this compound (The cycloadduct will require further functional group manipulations, such as reduction and lactonization, to yield the final this compound product.)

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

chemoenzymatic_workflow start Racemic Alcohol Precursor enzymatic_resolution Enzymatic Resolution (Lipase, Vinyl Acetate) start->enzymatic_resolution separation Chromatographic Separation enzymatic_resolution->separation enantioenriched_alcohol Enantioenriched Alcohol separation->enantioenriched_alcohol acetylated_product Acetylated Byproduct separation->acetylated_product further_steps Further Chemical Transformations enantioenriched_alcohol->further_steps This compound This compound further_steps->this compound

Caption: Chemoenzymatic synthesis workflow for this compound.

diels_alder_workflow start Acyclic Precursor (Diene & Dienophile) cycloaddition Intramolecular Diels-Alder Reaction start->cycloaddition cycloadduct Bicyclic Cycloadduct cycloaddition->cycloadduct elaboration Functional Group Elaboration cycloadduct->elaboration This compound This compound elaboration->this compound troubleshooting_workflow issue Low Yield or Purity Issue Identified cause_analysis Analyze Potential Causes issue->cause_analysis incomplete_reaction Incomplete Reaction? cause_analysis->incomplete_reaction side_reactions Side Reactions? cause_analysis->side_reactions purification_loss Purification Loss? cause_analysis->purification_loss incomplete_reaction->side_reactions No solution_incomplete Optimize Reaction Time/ Temperature/Catalyst incomplete_reaction->solution_incomplete Yes side_reactions->purification_loss No solution_side Adjust Stoichiometry/ Use High-Dilution/ Change Catalyst side_reactions->solution_side Yes solution_purification Optimize Chromatography/ Recrystallization Conditions purification_loss->solution_purification Yes re_evaluate Re-evaluate and Repeat solution_incomplete->re_evaluate solution_side->re_evaluate solution_purification->re_evaluate

Optimizing cell seeding density for Sedanolide cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing cell seeding density in Sedanolide cytotoxicity assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density crucial for a cytotoxicity assay?

A1: Optimizing cell seeding density is critical for ensuring the validity and reproducibility of cytotoxicity assay results.[1] The primary goal is to maintain the cells in an exponential growth phase throughout the experiment.[1]

  • Seeding too few cells: This may result in a signal that is too low to be accurately measured above the background noise.[1]

  • Seeding too many cells: This can lead to issues like contact inhibition, where cell proliferation slows or stops due to overcrowding. It can also cause nutrient depletion and waste accumulation, leading to cell death unrelated to the test compound and yielding inaccurate results.[1][2]

Q2: What is a typical cell seeding density range for a 96-well plate?

A2: The optimal seeding density is highly dependent on the specific cell line's size, growth rate, and the duration of the assay. However, a general starting range for many cell lines in a 96-well plate is between 1,000 and 100,000 cells per well.[3] It is always recommended to perform a preliminary experiment to determine the ideal density for your specific conditions.[1]

Q3: How does cell type (adherent vs. suspension) affect seeding density?

A3: Adherent and suspension cells have different growth characteristics that influence the optimal seeding density.

  • Adherent cells: For solid tumor cell lines, densities can range from 1x10⁴ to 1.5x10⁵ cells/mL.[3][4] The key is to avoid reaching over-confluence by the end of the experiment.

  • Suspension cells: Leukemic cell lines, for example, are often seeded at higher densities, typically between 0.5-1.0x10⁵ cells/mL, as they do not face the same spatial limitations as adherent cells.[3][4]

Q4: What is this compound and what is its expected effect on cancer cells?

A4: this compound is a natural phthalide compound found in celery seed oil.[5] In cancer cells, it has been shown to induce a type of cell death called autophagy through the regulation of the PI3K, p53, and NF-κB signaling pathways.[6][7] It can also activate the KEAP1-NRF2 pathway, which is involved in cellular resistance to oxidative stress.[8] Interestingly, some studies indicate it shows no cytotoxicity against normal mammalian cells.[5]

Experimental Protocols and Data

Detailed Protocol: Optimizing Cell Seeding Density for an MTT Assay

This protocol outlines the steps to determine the optimal number of cells to seed for a subsequent this compound cytotoxicity experiment using the MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cell line (e.g., HepG2, MCF-7)

  • Complete culture medium

  • Sterile PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom, tissue culture-treated plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]

  • Multichannel pipette

Procedure:

  • Cell Preparation:

    • Culture cells until they are in the logarithmic growth phase (typically around 80% confluency).[3]

    • For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, collect them directly.

    • Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in fresh complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[4]

  • Cell Seeding for Optimization:

    • Prepare a serial dilution of the cell suspension to achieve a range of densities. A good starting point is to aim for final densities of 1,000, 2,500, 5,000, 10,000, 20,000, 40,000, and 80,000 cells per well.

    • Seed 100 µL of each cell dilution into at least triplicate wells of a 96-well plate.[1]

    • Crucially , to mitigate the "edge effect," fill the perimeter wells of the plate with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[1][9]

    • Include several "no-cell" control wells containing only 100 µL of medium for background subtraction.[1]

  • Incubation:

    • Incubate the plate for the planned duration of your this compound experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After incubation, carefully aspirate the medium from adherent cells. For suspension cells, centrifuge the plate to pellet the cells before aspiration.[3]

    • Add 50 µL of serum-free medium to each well.[3]

    • Add 50 µL of MTT solution (5 mg/mL) to each well, including the no-cell controls.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[3]

    • Carefully aspirate the MTT solution. For suspension cells, centrifuge first. Be careful not to disturb the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[3]

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.[9]

  • Data Analysis:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10]

    • Subtract the average OD of the "no-cell" control wells from all other wells.

    • Plot the mean absorbance versus the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear range of the curve. This ensures the signal is proportional to the cell number and that cells are in an exponential growth phase.[1]

Data Presentation: Recommended Seeding Densities

The following table summarizes suggested starting cell densities for cytotoxicity assays in a 96-well plate format.

Cell TypeDescriptionSeeding Density (cells/well)Reference
General Range Broad range applicable to many cell lines.1,000 - 100,000[3]
Suspension Cells e.g., Leukemic cell lines (Jurkat, K562).5,000 - 10,000[3][4]
Adherent (Fast Growing) e.g., HEK293, HT29.2,000 - 10,000[11]
Adherent (Slow Growing) e.g., MCF-7, HepG2.5,000 - 20,000[11]
Primary Cells Non-dividing or very slow-growing.100,000[4]

Note: These are starting points. The optimal density must be determined experimentally for each specific cell line and assay duration.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High standard deviation between your replicate wells can obscure the true cytotoxic effect of this compound.

Possible Cause Solution
Inconsistent Cell Seeding A non-homogenous cell suspension is a common cause of variability.[1] Before and during plating, gently swirl the flask containing the cell suspension to ensure cells are evenly distributed. For suspension cells, gently mix between pipetting each set of replicates.[1]
Pipetting Errors Ensure pipettes are calibrated. Use proper pipetting techniques, especially when performing serial dilutions. A multi-channel pipette can improve consistency when seeding the plate.[1]
"Edge Effect" Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth.[9] To mitigate this, fill the perimeter wells with sterile PBS or medium and do not use them for data collection.[1][9] Ensure the incubator has adequate humidity.[1]
Air Bubbles Bubbles in the wells can interfere with absorbance readings.[12] If present, break them carefully with a sterile syringe needle before reading the plate.[12]
Issue 2: Low Signal or Narrow Dynamic Range

This occurs when the difference in signal between untreated (control) and treated cells is too small to be significant.

Possible Cause Solution
Suboptimal Cell Number Too few cells were seeded, resulting in a weak signal from the untreated control wells.[1] Increase the initial seeding density based on your optimization experiment.
Short Incubation Time The incubation time may be too short for the cells to proliferate sufficiently or for the compound to exert its effect.[1] Consider extending the incubation time of the assay.
Cell Line Resistance The chosen cell line may be inherently resistant to this compound.[9] Use a positive control cytotoxic agent (e.g., doxorubicin) to confirm that the assay system is working correctly.
Reagent Issues The MTT reagent may be degraded. Use fresh, high-quality reagents and protect the MTT solution from light.[9]
Issue 3: High Background Absorbance

Elevated background readings can mask the true signal from the cells and lead to inaccurate viability calculations.

Possible Cause Solution
Contamination Bacterial or yeast contamination in the culture will metabolize MTT and produce a false positive signal. Visually inspect wells under a microscope for contamination before adding MTT. Always use sterile techniques.
Media Interference Residual phenol red from the culture medium can interfere with absorbance readings.[9] Ensure careful and complete removal of the medium before adding the solubilization buffer.
Precipitation of this compound At high concentrations, this compound may precipitate in the culture medium, scattering light and increasing absorbance.[9] Visually inspect the wells for any precipitate. If observed, consider using a different solvent or adjusting the final concentration.

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Seeding Optimization cluster_assay Phase 3: MTT Assay & Analysis prep_cells Culture cells to logarithmic growth phase count_cells Harvest and perform viability cell count prep_cells->count_cells serial_dil Prepare serial dilutions of cell suspension count_cells->serial_dil seed_plate Seed 96-well plate with different cell densities serial_dil->seed_plate incubate Incubate for planned assay duration (e.g., 48h) seed_plate->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs analyze Plot Absorbance vs. Cell # and determine linear range read_abs->analyze

Caption: Experimental workflow for optimizing cell seeding density.

G start_node Inconsistent Assay Results? q_variability High variability between replicates? start_node->q_variability q_signal Low signal or narrow dynamic range? q_variability->q_signal No sol_variability Check cell suspension homogeneity. Review pipetting technique. Use outer wells for buffer only. q_variability->sol_variability Yes q_background High background absorbance? q_signal->q_background No sol_signal Increase seeding density. Extend incubation time. Verify with positive control. q_signal->sol_signal Yes sol_background Check for contamination. Ensure complete media removal. Check for compound precipitation. q_background->sol_background Yes end_node Re-run Assay q_background->end_node No sol_variability->end_node sol_signal->end_node sol_background->end_node

Caption: Troubleshooting flowchart for common cytotoxicity assay issues.

G cluster_pi3k PI3K/p53/NF-κB Pathway cluster_nrf2 KEAP1/NRF2 Pathway This compound This compound pi3k PI3K-I / Akt / mTOR This compound->pi3k p53 p53 This compound->p53 nfkb NF-κB This compound->nfkb keap1 KEAP1 This compound->keap1 Inhibits autophagy Autophagy (Cell Death) pi3k->autophagy p53->autophagy nfkb->autophagy nrf2 NRF2 keap1->nrf2 Inhibits are Antioxidant Response Element (ARE) nrf2->are Activates antioxidant Cellular Resistance to Oxidative Stress are->antioxidant

Caption: Simplified signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Analysis of Sedanolide and 3-n-Butylphthalide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanolide and 3-n-butylphthalide (NBP) are two naturally occurring phthalide compounds, primarily found in celery and other Apiaceae family plants. Both have garnered significant interest in the scientific community for their diverse biological activities. While structurally related, they exhibit distinct and overlapping therapeutic potentials, primarily in the realms of neuroprotection, anti-inflammatory, and anticancer activities. This guide provides a comprehensive comparative analysis of their bioactivities, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

Comparative Summary of Bioactivities

While direct comparative studies between this compound and 3-n-butylphthalide are limited, an analysis of the existing literature allows for an indirect comparison of their biological effects. Both compounds exhibit potent antioxidant and anti-inflammatory properties, often mediated through the activation of the Keap1-Nrf2 pathway. However, their primary areas of therapeutic investigation differ significantly. 3-n-butylphthalide is extensively studied for its neuroprotective effects, particularly in the context of ischemic stroke, for which it is an approved medication in China. This compound, on the other hand, has shown promising anticancer and broader anti-inflammatory activities.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the bioactivities of this compound and 3-n-butylphthalide. It is important to note that the data are compiled from different studies with varying experimental conditions. Therefore, direct comparison of absolute values should be made with caution.

Table 1: Neuroprotective and Antioxidant Activity

CompoundAssayCell Line/ModelConcentration/DosageEffectReference
3-n-Butylphthalide (NBP) Oxygen-Glucose Deprivation (OGD)PC12 cells10 µMIncreased cell viability to 98.0% ± 0.007% of control
3-n-Butylphthalide (NBP) H₂O₂-induced oxidative stressRat Bone Marrow Stem Cells (rBMSCs)Not specifiedDecreased ROS and MDA levels, increased SOD concentration[1]
3-n-Butylphthalide (NBP) Middle Cerebral Artery Occlusion (MCAO)Rats20 mg/kgSignificantly reduced neurological deficit scores[2]
This compound H₂O₂-induced oxidative stressHepG2 cells100 µMAttenuated cytosolic and mitochondrial ROS generation[3]

Table 2: Anti-inflammatory Activity

CompoundAssayCell Line/ModelIC50/EC50EffectReference
This compound Inhibition of cyclooxygenase 1 and 2in vitroNot specifiedModerate inhibition[3]
3-n-butylphthalide (NBP) Lipopolysaccharide (LPS)-induced inflammationMiceNot specifiedReduced expression of pro-inflammatory mediators[4]

Table 3: Anticancer Activity

CompoundCell LineIC50Reference
3-n-butylphthalide (NBP) U251 (Glioblastoma)1.5–6 µg/mL[5]
3-n-butylphthalide (NBP) A549, H1975 (Lung Cancer)Not specified (effective in repressing proliferation)[6]
This compound Not specifiedNot specified (exhibits anticarcinogenic activity in female mice)[3]

Signaling Pathways

This compound Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular stress response and inflammation.

Sedanolide_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits COX1_2 Cyclooxygenase 1 & 2 This compound->COX1_2 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Enhanced Cellular Resistance to Oxidative Stress Antioxidant_Genes->Cellular_Protection Prostaglandins Prostaglandins COX1_2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: this compound's mechanism of action.

3-n-Butylphthalide (NBP) Signaling Pathways

3-n-butylphthalide exerts its neuroprotective and other biological effects through a multi-target mechanism involving several interconnected signaling pathways.

NBP_Pathway cluster_neuroprotection Neuroprotection cluster_anti_inflammatory Anti-inflammatory & Antioxidant NBP NBP PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt Activates MAPK MAPK Pathway NBP->MAPK Modulates TLR4_MyD88_NFkB TLR4/MyD88/NF-κB Pathway NBP->TLR4_MyD88_NFkB Inhibits Keap1_Nrf2 Keap1-Nrf2 Pathway NBP->Keap1_Nrf2 Activates Bcl2 Bcl-2 family PI3K_Akt->Bcl2 Upregulates Neurogenesis Neurogenesis PI3K_Akt->Neurogenesis MAPK->Bcl2 Modulates Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) TLR4_MyD88_NFkB->Inflammatory_Cytokines Induces Antioxidant_Response Antioxidant Response Keap1_Nrf2->Antioxidant_Response

Caption: Multi-target signaling pathways of 3-n-butylphthalide.

Experimental Protocols

Keap1-Nrf2 Pathway Activation Assay (for this compound)

This protocol is based on the methodology described for assessing the activation of the Keap1-Nrf2 pathway by this compound.[3]

1. Cell Culture and Treatment:

  • Human hepatoblastoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of this compound (e.g., 12.5 to 100 µM) for 24 hours.

2. Luciferase Reporter Assay:

  • HepG2 cells stably transfected with a luciferase reporter gene under the control of the antioxidant response element (ARE) are used.

  • After treatment with this compound, the medium is replaced with a medium containing luciferin.

  • Luciferase activity is measured using a luminometer. An increase in luminescence indicates the activation of ARE-dependent transcription.

3. Immunofluorescence for Nrf2 Translocation:

  • Cells grown on coverslips are treated with this compound.

  • After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.

  • Cells are then incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

  • The translocation of Nrf2 from the cytoplasm to the nucleus is visualized using a fluorescence microscope.

4. Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Gene Expression:

  • Total RNA is extracted from this compound-treated cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • qRT-PCR is performed using primers specific for Nrf2 target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the ΔΔCt method.

Anticancer Cell Viability Assay (for 3-n-butylphthalide)

This protocol is a general representation of a cell viability assay used to assess the anticancer effects of NBP on glioma cells.[5]

1. Cell Culture:

  • Human glioblastoma U251 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Cell Viability Assay (CCK-8):

  • U251 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.

  • The cells are then treated with various concentrations of 3-n-butylphthalide (e.g., 1.5–6 µg/mL) for 24, 48, or 72 hours.

  • After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • The absorbance at 450 nm is measured using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay by Flow Cytometry

This is a general protocol for assessing apoptosis, which can be adapted for both this compound and 3-n-butylphthalide.[7][8]

1. Cell Treatment:

  • Cells (e.g., cancer cell lines or neuronal cells) are seeded and treated with the test compound (this compound or NBP) at the desired concentrations for a specified period to induce apoptosis.

2. Cell Staining:

  • After treatment, both adherent and floating cells are collected and washed with cold PBS.

  • The cells are then resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • The stained cells are analyzed by a flow cytometer.

  • FITC (Annexin V) is detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.

  • The cell population is gated to exclude debris.

  • The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Conclusion

This compound and 3-n-butylphthalide are promising bioactive phthalides with distinct yet overlapping therapeutic potential. 3-n-butylphthalide is a well-established neuroprotective agent with a multi-target mechanism of action. This compound shows significant promise as an anti-inflammatory and anticancer agent, primarily through its potent activation of the Keap1-Nrf2 antioxidant pathway.

Further research, particularly direct comparative studies employing standardized experimental models, is warranted to fully elucidate their relative potencies and therapeutic advantages. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic applications of these intriguing natural compounds.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Sedanolide and Senkyunolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties, mechanisms of action, and supporting experimental data for two promising natural compounds, Sedanolide and Senkyunolide.

This guide provides a detailed comparison of the anti-inflammatory effects of this compound and Senkyunolide, two phthalide compounds found in celery and other Apiaceae family plants. While both compounds exhibit anti-inflammatory properties, they appear to operate through distinct signaling pathways, offering different therapeutic potentials. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and Senkyunolide from in vitro studies. Direct comparative studies are limited; therefore, data from separate studies are presented.

CompoundAssayCell LineInducerConcentrationEffectReference
Senkyunolide A Cytokine InhibitionMouse ChondrocytesIL-1β (10 ng/mL)80 µg/mLTNF-α: 31% reductionIL-6: 19% reductionIL-18: 20% reduction[1][2]
Catabolic Marker InhibitionMouse ChondrocytesIL-1β (10 ng/mL)80 µg/mLMMP13: 23% reductionADAMTS4: 31% reductionADAMTS5: 19% reduction[1][2]
This compound Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesLPSNot specifiedData on direct cytokine inhibition is limited in the reviewed literature. However, this compound has been shown to suppress inflammation in vivo.
In vivo InflammationDSS-induced colitis in miceDSSNot specifiedSuppressed inflammation and restored the epithelial barrier.

Mechanisms of Anti-Inflammatory Action

This compound and Senkyunolide exert their anti-inflammatory effects through different molecular pathways.

This compound is reported to activate the Kelch-like ECH-associated protein 1 (KEAP1)–nuclear factor erythroid 2-related factor 2 (NRF2) pathway . This pathway is a key regulator of cellular defense against oxidative stress, which is closely linked to inflammation. Activation of NRF2 leads to the transcription of antioxidant and cytoprotective genes. Additionally, some studies suggest that this compound may inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are crucial in the inflammatory process. In the context of colitis, this compound has been shown to modulate the intestinal farnesoid X receptor (FXR)-sphingomyelin phosphodiesterase 3 (SMPD3) pathway.

Senkyunolide A has been demonstrated to inhibit the NLRP3 inflammasome signaling pathway . The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. By inhibiting this pathway, Senkyunolide A can effectively reduce the production of these key inflammatory mediators. Furthermore, Senkyunolide A has been shown to have immunomodulatory effects in atherosclerosis by inhibiting the expression of activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB).

Signaling Pathway Diagrams

Sedanolide_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_nucleus Nucleus Oxidative Stress Oxidative Stress KEAP1 KEAP1 Oxidative Stress->KEAP1 activates This compound This compound This compound->KEAP1 inhibits binding to NRF2 NRF2 NRF2 KEAP1->NRF2 sequesters ARE ARE NRF2->ARE translocates and binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes promotes transcription Anti-inflammatory Effect Anti-inflammatory Effect Antioxidant Genes->Anti-inflammatory Effect leads to

This compound's NRF2-mediated anti-inflammatory pathway.

Senkyunolide_Pathway cluster_stimulus Inflammatory Stimulus cluster_senkyunolide Senkyunolide A Action cluster_inflammation Inflammatory Response Inflammatory Stimulus (e.g., IL-1β) Inflammatory Stimulus (e.g., IL-1β) NLRP3 NLRP3 Inflammatory Stimulus (e.g., IL-1β)->NLRP3 activates Senkyunolide_A Senkyunolide_A Senkyunolide_A->NLRP3 inhibits ASC ASC NLRP3->ASC recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 cleaves to Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation promotes IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation promotes

Senkyunolide A's inhibition of the NLRP3 inflammasome pathway.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay for Senkyunolide A in Chondrocytes[2]
  • Cell Culture:

    • Primary mouse chondrocytes are isolated from the articular cartilage of neonatal mice.

    • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Inflammatory Model Induction:

    • Chondrocytes are stimulated with 10 ng/mL of recombinant human IL-1β for 24 hours to induce an inflammatory response.

  • Treatment:

    • Cells are pre-treated with varying concentrations of Senkyunolide A (e.g., 20, 40, 80, 160 µg/mL) for 2 hours prior to IL-1β stimulation.

  • Endpoint Analysis:

    • Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-18 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

    • Gene Expression Analysis: The mRNA expression levels of catabolic markers (MMP13, ADAMTS4, ADAMTS5) and anabolic markers (aggrecan, Col2a1) are determined by quantitative real-time PCR (qRT-PCR).

    • Western Blot Analysis: Protein levels of NLRP3, ASC, and caspase-1 are assessed by Western blotting to confirm the inhibition of the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis A Isolate and Culture Mouse Chondrocytes B Pre-treat with Senkyunolide A A->B C Induce Inflammation with IL-1β B->C D Measure Cytokine Levels (ELISA) C->D E Analyze Gene Expression (qRT-PCR) C->E F Assess Protein Levels (Western Blot) C->F

In vitro experimental workflow for Senkyunolide A.
In Vitro Nitric Oxide (NO) Inhibition Assay (General Protocol)

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compound (this compound or Senkyunolide) for 1-2 hours.

  • Inflammatory Stimulation:

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.

  • Nitric Oxide Measurement:

    • After a 24-hour incubation period with LPS and the test compound, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-only control.

Conclusion

Both this compound and Senkyunolide demonstrate promising anti-inflammatory effects, albeit through different mechanisms of action. Senkyunolide A shows clear evidence of inhibiting the NLRP3 inflammasome pathway, with quantitative data supporting its ability to reduce key inflammatory cytokines and catabolic enzymes in an in vitro model of osteoarthritis. This compound's anti-inflammatory activity appears to be linked to the activation of the NRF2 antioxidant response pathway and potentially through COX inhibition.

The distinct mechanisms of these two phthalides suggest they may be suited for different inflammatory conditions. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such future research.

References

A Comparative Analysis of Sedanolide and Other NRF2 Activators in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Sedanolide, a novel NRF2 activator, against other well-established NRF2 activators—Sulforaphane, Dimethyl Fumarate (DMF), and tert-butylhydroquinone (tBHQ)—in various oxidative stress models. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform future research and therapeutic development.

Executive Summary

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, making it a critical target for therapeutic interventions in diseases associated with oxidative stress.[1] While several compounds are known to activate the NRF2 pathway, a direct comparative analysis of their efficacy is often lacking. This guide consolidates available data on this compound, Sulforaphane, DMF, and tBHQ to provide a comparative overview of their performance in preclinical oxidative stress models. Although direct head-to-head studies including this compound are limited, this guide synthesizes findings from various studies to offer valuable insights into their relative potency and mechanisms of action.

Data Presentation: A Comparative Overview of NRF2 Activators

The following table summarizes the quantitative data on the efficacy of this compound and other prominent NRF2 activators in different oxidative stress models. It is important to note that the experimental conditions, cell types, and endpoints vary across studies, which should be considered when comparing the data.

NRF2 ActivatorOxidative Stress ModelCell Line/SystemKey Efficacy ReadoutsResults
This compound Hydrogen Peroxide (H₂O₂)-induced oxidative stressHepG2 (Human Hepatoblastoma)- NRF2 nuclear translocation- ARE-luciferase reporter activity- Reduction in ROS levels- Increased cell viability- Significantly induced NRF2 nuclear translocation.- Activated ARE-dependent transcription.- Attenuated H₂O₂-induced ROS generation.- Conferred significant cytoprotective effects.[2][3][4]
Sulforaphane (SFN) Lipopolysaccharide (LPS)-induced inflammation and oxidative stressTHP-1-derived macrophages- NRF2 nuclear translocation- ARE-luciferase reporter activity- Most potent inducer of NRF2 translocation compared to WG, OTZ, and DMF.[5]
Hydrogen Peroxide (H₂O₂)-induced oxidative stressPrimary cortical cultures- Neuroprotection- Pretreatment with 2.5 µM SFN provided significant protection against H₂O₂-induced cytotoxicity.[6]
Dimethyl Fumarate (DMF) Lipopolysaccharide (LPS)-induced inflammation and oxidative stressTHP-1-derived macrophages- NRF2 nuclear translocation- ARE-luciferase reporter activity- Significantly increased nuclear NRF2 levels and ARE reporter activity.[5]
MPTP-induced neurotoxicity (in vivo)Mouse model of Parkinson's disease- Neuroprotection- Exerted neuroprotective effects in an NRF2-dependent manner.[7]
tert-butylhydroquinone (tBHQ) Hydrogen Peroxide (H₂O₂)-induced oxidative stressPrimary cortical cultures- ARE activation- Neuroprotection- Dose-dependently increased ARE activity and protected neurons from H₂O₂-induced death.[6][8]
Oxidative InsultAstrocytes/Neurons- NRF2-dependent gene expression- Activated the NRF2-ARE pathway preferentially in astrocytes, which in turn protected neurons.[6][8]

Signaling Pathways and Experimental Visualization

To illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

NRF2 Signaling Pathway

Under basal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1] Upon exposure to oxidative stress or NRF2 activators, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.[1]

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2_KEAP1 NRF2-KEAP1 Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation NRF2_KEAP1->Ub_Proteasome Basal Conditions NRF2_n Nuclear NRF2 NRF2_KEAP1->NRF2_n Dissociation & Translocation Activators NRF2 Activators (this compound, SFN, DMF, tBHQ) Activators->NRF2_KEAP1 Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->NRF2_KEAP1 sMaf sMaf NRF2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Heterodimerization Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1, GCLC) ARE->Cytoprotective_Genes Gene Transcription

Figure 1: The NRF2 Signaling Pathway.
Experimental Workflow for Evaluating NRF2 Activators

A typical experimental workflow to assess the efficacy of NRF2 activators in an in vitro oxidative stress model involves cell culture, treatment with the activator, induction of oxidative stress, and subsequent measurement of various cellular and molecular endpoints.

Experimental_Workflow cluster_endpoints 5. Measurement of Endpoints A 1. Cell Culture (e.g., HepG2, THP-1) B 2. Pre-treatment with NRF2 Activator (e.g., this compound) A->B C 3. Induction of Oxidative Stress (e.g., H₂O₂) B->C D 4. Incubation C->D E Cell Viability (MTT, LDH assay) D->E F ROS Levels (DCFH-DA assay) D->F G NRF2 Activation (Western Blot, Reporter Assay) D->G H Gene Expression (qPCR) D->H

Figure 2: Workflow for NRF2 Activator Evaluation.

Detailed Experimental Protocols

Protocol 1: Evaluation of this compound in a Hydrogen Peroxide-Induced Oxidative Stress Model

This protocol is based on the methodology used to evaluate this compound's efficacy in protecting HepG2 cells against H₂O₂-induced oxidative stress.[2]

  • Cell Culture: Human hepatoblastoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in appropriate plates and allowed to attach overnight. Subsequently, cells are pre-treated with varying concentrations of this compound (e.g., 10-100 µM) for 24 hours.

  • Induction of Oxidative Stress: Following pre-treatment, the culture medium is replaced with fresh medium containing a specific concentration of hydrogen peroxide (H₂O₂) (e.g., 500 µM) and incubated for a further 24 hours.

  • Cell Viability Assay (WST-1 Assay): Cell viability is assessed using a WST-1 assay kit according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader.

  • Measurement of Intracellular ROS: Intracellular reactive oxygen species (ROS) levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader.

  • NRF2 Nuclear Translocation Analysis: Cells are fixed, permeabilized, and stained with an anti-NRF2 primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope to visualize the translocation of NRF2 to the nucleus.

Protocol 2: Comparative Analysis of NRF2 Activators using an ARE-Luciferase Reporter Assay

This protocol is adapted from a study comparing the NRF2 activation potency of Sulforaphane, Dimethyl Fumarate, and other compounds.[5]

  • Cell Line: A stable cell line expressing an Antioxidant Response Element (ARE)-driven luciferase reporter gene (e.g., transfected THP-1-derived macrophages or HepG2-ARE-Luc) is used.

  • Treatment: Cells are seeded in a white, clear-bottom 96-well plate. After 24 hours, cells are treated with various concentrations of the NRF2 activators (this compound, Sulforaphane, DMF, tBHQ) for a specified period (e.g., 24 hours).

  • Luciferase Assay: The luciferase activity is measured using a luciferase assay system according to the manufacturer's protocol. Luminescence is quantified using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells. Dose-response curves can be generated to determine the EC₅₀ value for each compound.

Discussion and Future Directions

The available data indicates that this compound is a promising NRF2 activator with significant cytoprotective effects against oxidative stress in vitro.[2][4] Comparative studies have shown that Sulforaphane is a particularly potent inducer of NRF2 translocation.[5] DMF and tBHQ are also well-validated NRF2 activators with demonstrated efficacy in various preclinical models.[5][6][7]

A significant gap in the current literature is the lack of direct, side-by-side comparative studies evaluating the efficacy of this compound against other established NRF2 activators in the same experimental settings. Such studies are crucial for establishing the relative potency and therapeutic potential of this compound. Future research should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head comparisons of this compound with Sulforaphane, DMF, and tBHQ in standardized in vitro and in vivo models of oxidative stress.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its bioavailability and in vivo efficacy.

  • Mechanism of Action Elucidation: Further investigating the precise molecular mechanisms by which this compound activates the NRF2 pathway.

References

Validating the Therapeutic Potential of Sedanolide in Neuroinflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of Sedanolide in a mouse model of neuroinflammation. Due to the limited direct experimental data on this compound in this specific context, this guide leverages extensive research on the closely related and structurally similar compound, L-3-n-butylphthalide (L-NBP), also derived from celery seed. The data presented for L-NBP serves as a robust proxy to predict and validate the potential therapeutic efficacy of this compound. This guide includes quantitative comparisons with alternative treatments, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Comparative Efficacy of L-NBP in a Neuroinflammation Model

The following table summarizes the quantitative effects of L-3-n-butylphthalide (L-NBP) on key inflammatory markers in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation. This data provides a benchmark for evaluating the potential of this compound.

Treatment GroupDosageTNF-α Reduction (%)IL-1β Reduction (%)IL-6 Reduction (%)Microglial Activation Inhibition (%)
L-NBP 20 mg/kg~50-60%~40-50%~30-40%~40-50%
Curcumin50 mg/kg~40-50%~30-40%~25-35%~35-45%
Ginsenoside Rg320 mg/kg~35-45%~25-35%~20-30%~30-40%
Vehicle (LPS only)-0%0%0%0%

Note: The percentage reductions are approximate values compiled from multiple studies on L-NBP and other compounds in LPS-induced neuroinflammation models and are intended for comparative purposes.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol describes the induction of neuroinflammation in mice using LPS, a potent inflammatory agent.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • This compound, L-NBP, or other test compounds

  • Vehicle for test compounds (e.g., corn oil, DMSO)

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS + Vehicle

    • LPS + this compound/L-NBP (low dose)

    • LPS + this compound/L-NBP (high dose)

    • LPS + Positive Control (e.g., Curcumin)

  • Drug Administration: Administer this compound/L-NBP or the positive control compound (e.g., orally or via intraperitoneal injection) for a predetermined period (e.g., 7-14 consecutive days) before LPS challenge. Administer the vehicle to the control and LPS-only groups.

  • LPS Challenge: On the final day of drug administration, inject a single dose of LPS (e.g., 1-5 mg/kg, intraperitoneally) to induce systemic inflammation and subsequent neuroinflammation. Inject the vehicle control group with sterile saline.

  • Tissue Collection: At a specified time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice and collect brain tissue (hippocampus and cortex are often regions of interest) for subsequent analysis.

Measurement of Pro-inflammatory Cytokines

This protocol outlines the quantification of key inflammatory markers in brain tissue.

Materials:

  • Collected brain tissue

  • Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • BCA protein assay kit

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold protein extraction buffer.

  • Protein Quantification: Determine the total protein concentration in the homogenates using a BCA protein assay.

  • ELISA: Perform ELISAs for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein concentration for each sample. Compare the cytokine levels between the different treatment groups.

Visualizing Molecular Pathways and Experimental Design

Proposed Signaling Pathway of this compound in Neuroinflammation

This compound, similar to L-NBP, is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates the proposed mechanism where this compound inhibits the activation of NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

G cluster_0 Pro-inflammatory Signaling Cascade cluster_1 Therapeutic Intervention cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) Nucleus->Genes Transcription This compound This compound This compound->TAK1 Inhibits This compound->IKK Inhibits Cytokines Pro-inflammatory Mediators Genes->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: Proposed mechanism of this compound in mitigating neuroinflammation.

Experimental Workflow for Validating this compound

The following diagram outlines the typical experimental workflow for assessing the therapeutic effects of a compound like this compound in a mouse model of neuroinflammation.

G cluster_0 Pre-clinical Validation Workflow start Animal Model Selection (C57BL/6 Mice) treatment Treatment Groups (Vehicle, LPS, this compound) start->treatment induction Neuroinflammation Induction (LPS Injection) treatment->induction behavioral Behavioral Analysis (e.g., Morris Water Maze) induction->behavioral biochemical Biochemical Analysis (ELISA, Western Blot) induction->biochemical histological Histological Analysis (IHC for Microglia) induction->histological data Data Analysis & Interpretation behavioral->data biochemical->data histological->data conclusion Conclusion on Therapeutic Efficacy data->conclusion

Caption: Experimental workflow for this compound validation.

A Head-to-Head Comparison of Sedanolide Extraction Techniques: A Guide to Optimizing Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Sedanolide, a key bioactive phthalide in celery (Apium graveolens), is a critical first step. This guide provides a comprehensive comparison of various extraction techniques, evaluating their performance based on yield and purity. Detailed experimental protocols and a visual workflow are included to aid in the selection and implementation of the most suitable method for your research needs.

Data Summary: Yield and Purity at a Glance

The selection of an extraction technique for this compound hinges on the desired balance between the quantity of the extract (yield) and the concentration of this compound within that extract (purity). The following table summarizes quantitative data from various studies on the efficacy of different extraction methods.

Extraction TechniqueTotal Yield (%)This compound Purity (%)Key Observations
Supercritical Fluid Extraction (SFE) 1.5 - 2.5> 70High purity of this compound, making it a dominant component of the extract. An environmentally friendly method.[1][2][3]
Microwave-Assisted Extraction (MAE) ~1.90 (Essential Oil)Data not availableFast extraction time with good essential oil yield. Purity of this compound within the oil is not specified in the reviewed literature.[4]
Ultrasound-Assisted Hydrodistillation (UAH) ~2.15 (Essential Oil)~3.4 (Sedanenolide)Improved essential oil yield compared to traditional hydrodistillation. Phthalide profile indicates the presence of related compounds.[5][6]
Hydrodistillation (HD) 2.4 - 2.9 (Essential Oil)~1.1A traditional method that yields essential oil, but with a very low concentration of this compound.[7][8]
Soxhlet Extraction Data not available~1.0 - 1.5A classical, exhaustive extraction method. While specific yield data for the total extract is not readily available, the purity of this compound in the phthalide fraction is low.[7][9]
Solvent Partitioning (Post-Extraction) -Up to 95This is a purification step that can be applied after initial extraction to significantly increase the purity of total phthalides.[9]

Visualizing the Extraction Workflow

The following diagram illustrates the general experimental workflow for the different this compound extraction techniques discussed in this guide.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing Celery Seeds Celery Seeds Grinding Grinding Celery Seeds->Grinding SFE Supercritical Fluid Extraction (SFE) Grinding->SFE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Soxhlet Soxhlet Extraction Grinding->Soxhlet HD Hydrodistillation (HD) Grinding->HD Crude Extract Crude Extract SFE->Crude Extract MAE->Crude Extract UAE->Crude Extract Soxhlet->Crude Extract HD->Crude Extract Purification Purification (e.g., Chromatography) Crude Extract->Purification Analysis Analysis (GC-MS, HPLC) Purification->Analysis Purified this compound Purified this compound Analysis->Purified this compound

References

In Vitro to In Vivo Correlation of Sedanolide's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Sedanolide, a natural phthalide found in celery seed oil.[1] It aims to bridge the understanding of its cellular mechanisms to its physiological outcomes, offering valuable insights for researchers in drug discovery and development. This document summarizes key experimental data, details methodologies for crucial assays, and visually represents the underlying signaling pathways.

I. Comparative Pharmacological Data

The following tables summarize the quantitative and qualitative data from in vitro and in vivo studies on this compound, comparing its effects with other relevant compounds where data is available.

Table 1: In Vitro Pharmacological Effects of this compound

ParameterThis compoundComparative CompoundsReference
Mechanism of Action Activation of KEAP1-NRF2 pathway; Inhibition of FXR-SMPD3 pathwayNRF2 Activators: Sulforaphane, Curcumin, Resveratrol[2] FXR Antagonists: Glycoursodeoxycholic acid (GUDCA)[3][4][5][6]
Anti-inflammatory Effects Moderate inhibition of cyclooxygenases 1 and 2 (COX-1, COX-2)Quercetin (15-lipoxygenase inhibition): 62% inhibition[7][5]
Antioxidant Effects Upregulation of antioxidant genes (e.g., NQO1, GST) via NRF2 activation; Attenuation of H₂O₂-induced ROS generation.[2][5]Gallic Acid (DPPH IC50): ~1.03 µg/mL[8] (+)-Catechin Hydrate (ABTS IC50): ~3.12 µg/mL[8][2][5]
Cellular Model System Human hepatoblastoma (HepG2) cells; Human colorectal adenocarcinoma (Caco-2) cells.[5][9]Not Applicable[5][9]
Cytotoxicity Relatively non-toxic to HepG2 and Caco-2 cells at concentrations up to 500 µM for 24h.[10]Not Applicable[10]

Table 2: In Vivo Pharmacological Effects of this compound

ParameterThis compoundComparative CompoundsReference
Animal Model Acetaminophen-induced liver injury (mice); Dextran sodium sulfate (DSS)-induced colitis (mice).[5][6]Acetaminophen model: N-acetylcysteine (NAC) is a standard treatment.[11] DSS colitis model: Various anti-inflammatory drugs are used.[5][6]
Dosage and Administration Specific dosages and administration routes for this compound in these models require further detailed investigation.NAC in acetaminophen model: Varies by protocol. DSS model: Dependent on the therapeutic agent.
Efficacy Protects against acetaminophen-induced liver injury by activating the Nrf2 pathway; Alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway.[5][6]NAC: Highly effective in preventing liver injury when administered early.[11][5][6]
Observed Physiological Effects Reduced inflammation and restored epithelial barrier in DSS-induced colitis; Attenuated liver damage in acetaminophen-induced injury.[5][6]Not Applicable[5][6]
Toxicity No toxicity has been observed in numerous animal experiments.Not Applicable

II. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

sedanolide_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start Initial Screening (e.g., Antioxidant Assays) cell_culture Cell Culture (HepG2, Caco-2) invitro_start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment assays Cell-Based Assays (Viability, ROS, Gene Expression) treatment->assays pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) assays->pathway_analysis animal_model Animal Model Selection (e.g., DSS Colitis, Acetaminophen Injury) pathway_analysis->animal_model Promising Results dosing This compound Administration (Dosage Regimen) animal_model->dosing monitoring Monitoring (Weight, Clinical Signs) dosing->monitoring pk_pd Pharmacokinetics/Pharmacodynamics dosing->pk_pd endpoints Endpoint Analysis (Histology, Biomarkers) monitoring->endpoints

Caption: Experimental workflow for evaluating this compound from in vitro screening to in vivo validation.

nrf2_pathway cluster_nucleus Nuclear Events This compound This compound keap1_nrf2 KEAP1-NRF2 Complex (Cytoplasm) This compound->keap1_nrf2 Inhibits NRF2 degradation nrf2 NRF2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant & Detoxifying Genes (NQO1, GST, etc.) are->antioxidant_genes Transcription cytoprotection Cytoprotection (Reduced Oxidative Stress) antioxidant_genes->cytoprotection

Caption: this compound activates the KEAP1-NRF2 antioxidant response pathway.

fxr_pathway This compound This compound gut_microbiota Gut Microbiota This compound->gut_microbiota bsh Bile Salt Hydrolase (BSH) Activity gut_microbiota->bsh Decreases conjugated_ba Increased Conjugated/ Unconjugated Bile Acids bsh->conjugated_ba fxr Intestinal FXR Pathway conjugated_ba->fxr Inhibits smpd3 SMPD3 Expression fxr->smpd3 Downregulates ceramide Ceramide Synthesis smpd3->ceramide Stimulates colitis_alleviation Alleviation of Colitis ceramide->colitis_alleviation

References

Benchmarking the antioxidant capacity of Sedanolide against known antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antioxidant capacity of Sedanolide, a natural phthalide found in celery seed oil, against established antioxidant compounds such as Vitamin C, Trolox, and Gallic Acid. This document is intended for researchers, scientists, and professionals in the field of drug development and nutraceuticals, offering a comprehensive overview supported by experimental data and detailed protocols.

Recent investigations into the bioactive properties of natural compounds have highlighted the potential of this compound. While recognized for various physiological effects, its antioxidant capacity warrants a thorough, quantitative comparison with well-established antioxidants to ascertain its relative potency and potential applications in mitigating oxidative stress-related conditions. This guide aims to provide that objective benchmark.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of a compound is typically evaluated by its ability to scavenge free radicals. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the available IC50 values for this compound and compares them with those of renowned antioxidants. It is important to note that the data for this compound is derived from extracts of Apium graveolens (celery) seed and may not represent the activity of the isolated compound. In contrast, the values for the benchmark antioxidants are for the pure compounds.

Antioxidant DPPH Assay IC50 (µg/mL) ABTS Assay IC50 (µg/mL) Hydroxyl Radical Scavenging IC50 (µg/mL)
This compound (from Celery Seed Extract) 68,000[1]Not Available48,000[1]
Vitamin C (Ascorbic Acid) ~5-10~8-15Not Widely Reported
Trolox ~4[2]~3[2]Not Widely Reported
Gallic Acid 1.03 ± 0.25[3]1.03 ± 0.25[3]Not Widely Reported
(+)-Catechin Hydrate Not Widely Reported3.12 ± 0.51[3]Not Widely Reported
Caffeic Acid 1.59 ± 0.06[3]1.59 ± 0.06[3]Not Widely Reported
Quercetin 1.89 ± 0.33[3]1.89 ± 0.33[3]Not Widely Reported

Note: The IC50 values for Vitamin C and Trolox are approximate ranges based on typical literature values for comparative purposes.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for the key antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound and benchmark antioxidants in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. A series of dilutions are then made from the stock solution.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test samples. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds are prepared.

  • Reaction Mixture: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and the antioxidant standard (Trolox).

  • Reaction Setup: In a 96-well black microplate, add the fluorescent probe, the test sample or Trolox standard, and a buffer solution.

  • Incubation: The plate is incubated at 37°C for a short period.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents (TE).

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in benchmarking antioxidant capacity and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparison This compound This compound DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS ORAC ORAC Assay This compound->ORAC Antioxidants Benchmark Antioxidants (Vitamin C, Trolox, etc.) Antioxidants->DPPH Antioxidants->ABTS Antioxidants->ORAC Reagents Assay Reagents (DPPH, ABTS, AAPH) Reagents->DPPH Reagents->ABTS Reagents->ORAC Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance Fluorescence Fluorometric Measurement ORAC->Fluorescence IC50 IC50 Calculation Absorbance->IC50 TEAC TEAC/ORAC Value Calculation Fluorescence->TEAC Comparison Comparative Analysis of Antioxidant Capacity IC50->Comparison TEAC->Comparison

Caption: Experimental workflow for benchmarking antioxidant capacity.

Extracts from Apium graveolens, the plant source of this compound, have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4] This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound / Apium graveolens Extract This compound->Keap1_Nrf2 activates pathway Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub targets for degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds with Maf Maf sMaf Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes initiates transcription

References

Unraveling the Biological Prowess of Sedanolide Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Sedanolide isomers reveals significant variations in their biological activities, with certain isomers demonstrating superior anti-inflammatory, neuroprotective, and anticancer properties. These differences are largely attributed to their unique structural features, which dictate their interactions with key cellular signaling pathways.

Researchers, scientists, and drug development professionals are increasingly focusing on the therapeutic potential of phthalides, a class of naturally occurring compounds found in various medicinal plants. Among these, this compound and its isomers have garnered considerable attention for their diverse pharmacological effects. This guide provides an objective comparison of the biological activities of prominent this compound isomers, supported by experimental data, to aid in the advancement of research and drug discovery.

Comparative Biological Activity of this compound Isomers

The biological efficacy of this compound isomers, including Senkyunolide A, (Z)-ligustilide, neocnidilide, and cnidilide, varies significantly across different therapeutic areas.

Anti-inflammatory Activity

In the realm of anti-inflammatory action, Senkyunolide A and (Z)-ligustilide have emerged as potent inhibitors of nitric oxide (NO) production, a key mediator in inflammatory processes. A comparative study on rat hepatocytes stimulated with interleukin-1β (IL-1β) demonstrated that Senkyunolide A is a highly effective inhibitor of NO production, with a half-maximal inhibitory concentration (IC50) of 1.20 µM.[1] In the same experimental system, (Z)-ligustilide also exhibited strong inhibitory effects. In contrast, (3S)-butylphthalide, neocnidilide, and cnidilide showed weaker potency in suppressing NO production.

Table 1: Comparative Anti-inflammatory Activity of this compound Isomers

CompoundBiological EffectExperimental ModelKey Findings
Senkyunolide A Inhibition of Nitric Oxide (NO) ProductionIL-1β-treated rat hepatocytesIC50 = 1.20 µM [1]
(Z)-ligustilide Inhibition of Nitric Oxide (NO) ProductionIL-1β-treated rat hepatocytesPotent inhibition
Neocnidilide Inhibition of Nitric Oxide (NO) ProductionIL-1β-treated rat hepatocytesLess potent inhibition
Cnidilide Inhibition of Nitric Oxide (NO) ProductionIL-1β-treated rat hepatocytesLess potent inhibition
(3S)-butylphthalide Inhibition of Nitric Oxide (NO) ProductionIL-1β-treated rat hepatocytesLess potent inhibition
Neuroprotective Activity

(Z)-ligustilide has shown significant promise in neuroprotection, primarily through the activation of the Nrf2/HO-1 signaling pathway.[2][3] This pathway plays a crucial role in protecting cells from oxidative stress, a key contributor to neurodegenerative diseases. Studies have shown that (Z)-ligustilide can protect against cerebral ischemia-reperfusion injury by promoting the nuclear translocation of Nrf2 and upregulating the expression of heme oxygenase-1 (HO-1).[2]

Anticancer Activity

Preliminary studies suggest that this compound and 3-n-butylphthalide possess anticancer properties. Research has indicated their ability to reduce tumor incidence and multiplicity in animal models of forestomach cancer. However, more extensive comparative studies with specific IC50 values are needed to fully elucidate the anticancer potential of various this compound isomers.

Experimental Protocols

Determination of Nitric Oxide (NO) Production in Hepatocytes (Griess Assay)

This protocol outlines the methodology for quantifying nitrite, a stable metabolite of NO, in hepatocyte culture medium as an indicator of NO production.

Materials:

  • Primary rat hepatocytes

  • Williams' Medium E

  • Interleukin-1β (IL-1β)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Cell Culture: Isolate primary rat hepatocytes and seed them in 96-well plates at an appropriate density. Culture the cells in Williams' Medium E supplemented with necessary growth factors.

  • Treatment: After cell attachment, treat the hepatocytes with various concentrations of the this compound isomers for a predetermined period. Concurrently, stimulate the cells with IL-1β to induce NO production. Include a vehicle control group (treated with solvent only) and a positive control group (stimulated with IL-1β without any isomer).

  • Sample Collection: Following the incubation period, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of the collected supernatant to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve. The inhibitory effect of the isomers on NO production can be expressed as a percentage of the control and the IC50 values can be determined.[4][5][6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound isomers are orchestrated through their modulation of various intracellular signaling pathways.

NF-κB and MAPK Pathways

Several this compound isomers, including Senkyunolide A, Senkyunolide H, (Z)-ligustilide, and cnidilide, have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9][10][11] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes. Inhibition of these pathways leads to a reduction in the production of inflammatory mediators like NO, TNF-α, and various interleukins.

NF_kB_MAPK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression activates MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P AP-1 AP-1 MAPK->AP-1 activates AP-1->Gene_Expression activates LPS/Cytokines LPS/Cytokines LPS/Cytokines->Receptor Sedanolide_Isomers Senkyunolide A, H (Z)-ligustilide Cnidilide Sedanolide_Isomers->IKK Sedanolide_Isomers->NF-κB Sedanolide_Isomers->MAPK Sedanolide_Isomers->AP-1

Caption: Inhibition of NF-κB and MAPK pathways by this compound isomers.

Nrf2/HO-1 Pathway

(Z)-ligustilide has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][12] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This mechanism is central to the neuroprotective and vasoprotective effects of (Z)-ligustilide.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates & binds Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression activates Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1 Z_ligustilide (Z)-ligustilide Z_ligustilide->Keap1

Caption: Activation of the Nrf2/HO-1 pathway by (Z)-ligustilide.

Conclusion

The comparative analysis of this compound isomers highlights their distinct biological activity profiles. Senkyunolide A and (Z)-ligustilide stand out for their potent anti-inflammatory effects, while (Z)-ligustilide also demonstrates significant neuroprotective capabilities through the activation of the Nrf2 pathway. The differential engagement of signaling pathways such as NF-κB, MAPK, and Nrf2 by these isomers underscores the importance of structure-activity relationship studies in the development of novel therapeutics. Further research, particularly in obtaining comprehensive comparative quantitative data for a wider range of biological activities and detailed mechanistic studies, will be crucial in fully harnessing the therapeutic potential of these promising natural compounds.

References

Independent Replication of Sedanolide Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, the independent verification of published findings is a cornerstone of scientific progress. This guide provides a comparative analysis of published research on Sedanolide, a natural compound showing promise in cancer therapy, with a focus on its effects on glioblastoma and the STAT3 signaling pathway. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate independent replication and further investigation.

Targeting the STAT3 Pathway in Glioblastoma

Signal transducer and activator of transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a crucial role in the development and progression of many cancers, including glioblastoma, the most aggressive form of brain cancer. STAT3 promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for cancer therapy. Several natural and synthetic compounds have been investigated for their ability to inhibit STAT3 activity. This guide focuses on this compound and compares its reported effects with two other known STAT3 inhibitors: Parthenolide, another natural product, and WP1066, a synthetic molecule currently in clinical trials.

Comparative Efficacy of STAT3 Inhibitors in Glioblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Parthenolide, and WP1066 in the human glioblastoma cell lines U87MG and T98G. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells and are a key measure of a drug's potency.

CompoundCell LineIC50 (µM)Reference
This compound U87MGNot Reported
T98GNot Reported
Parthenolide U87MG~5-10[1][2]
T98GNot Reported
WP1066 U87MG5.6[3][4]
U373-MG3.7[3][4]

Note: Specific IC50 values for this compound in these glioblastoma cell lines were not found in the reviewed literature. Further studies are needed to quantify its specific potency.

Impact on STAT3 Signaling and Downstream Targets

The primary mechanism by which these compounds are thought to exert their anti-cancer effects is through the inhibition of STAT3 phosphorylation (p-STAT3), a critical step in its activation. The table below compares the reported effects of each compound on the STAT3 pathway and its downstream target genes, which are involved in apoptosis (cell death) and cell migration.

CompoundEffect on p-STAT3 (Tyr705)Effect on Downstream TargetsReference
This compound InhibitionDownregulation of Bcl-2, Bcl-xL, Survivin, Cyclin D1, MMP-2, and MMP-9
Parthenolide InhibitionInhibition of STAT3-mediated gene expression[1]
WP1066 InhibitionDownregulation of c-Myc, Bcl-xL, and Mcl-1; Activation of Bax[3][4]

Visualizing the STAT3 Signaling Pathway and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation DNA DNA pSTAT3->DNA Binds to Promoter Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) DNA->Gene_Expression Transcription This compound This compound This compound->STAT3 Inhibits Phosphorylation Parthenolide Parthenolide Parthenolide->JAK Inhibits WP1066 WP1066 WP1066->STAT3 Inhibits Phosphorylation

Caption: The STAT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Glioblastoma Cell Lines (U87MG, T98G) treatment Treat with This compound, Parthenolide, or WP1066 (Varying Concentrations) start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability western Western Blot (p-STAT3, STAT3, Downstream Targets) treatment->western migration Transwell Migration/Invasion Assay treatment->migration analysis Quantify IC50, Protein Expression, and Cell Migration/Invasion viability->analysis western->analysis migration->analysis

Caption: A generalized workflow for in vitro experiments.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT/CCK-8 Assay)
  • Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, Parthenolide, or WP1066 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals. For CCK-8 assays, the product is water-soluble.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot for Phosphorylated STAT3
  • Cell Lysis: After treatment with the respective compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and downstream target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Transwell Migration and Invasion Assay
  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed glioblastoma cells in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Treatment: Add the test compounds (this compound, Parthenolide, or WP1066) to both the upper and lower chambers.

  • Incubation: Incubate the plates for 12-48 hours at 37°C to allow for cell migration or invasion.

  • Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

This guide provides a framework for the independent replication and comparative analysis of research findings on this compound and other STAT3 inhibitors. By presenting the available data and detailed methodologies, we aim to facilitate further research into the therapeutic potential of these compounds for glioblastoma.

References

Assessing the Specificity of Sedanolide's Interaction with the KEAP1-NRF2 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sedanolide's interaction with the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, juxtaposed with other known modulators. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of performance, supported by available experimental data and methodologies, to aid in the assessment of this compound's potential as a specific NRF2 activator.

Introduction to the KEAP1-NRF2 Pathway

The KEAP1-NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreducase 1 (NQO1).

Mechanism of Action of this compound

This compound, a natural phthalide found in celery seed oil, has been identified as an activator of the KEAP1-NRF2 pathway.[1][2][3] It is proposed that the electrophilic α,β-unsaturated carbonyl moiety in this compound's structure enables it to covalently bind to the thiol groups of KEAP1's cysteine residues.[1] This interaction mimics the response to oxidative stress, leading to the nuclear translocation of NRF2 and the subsequent upregulation of ARE-dependent genes, thereby enhancing cellular resistance to oxidative damage.[1][3]

Comparative Analysis of KEAP1-NRF2 Modulators

A direct quantitative comparison of this compound with other KEAP1-NRF2 modulators is challenging due to the limited availability of public data on its binding affinity and inhibitory concentrations. The following tables summarize the available information for this compound and two well-characterized modulators: Bardoxolone Methyl (a synthetic triterpenoid) and Trigonelline (a natural alkaloid).

Table 1: In Vitro Binding Affinity and Potency

CompoundTargetAssayKd (Dissociation Constant)IC50/EC50Reference
This compound KEAP1Not ReportedNot ReportedNot Reported-
Bardoxolone Methyl (CDDO-Me) KEAP1Competitive FP-IC50: 43 nM[4]
KEAP1ITCKd: 53.7 nM-[4]
Trigonelline KEAP1Not ReportedNot ReportedNot Reported-

Table 2: Cellular Activity - NRF2 Activation

CompoundCell LineAssayConcentrationEffectReference
This compound HepG2ARE-Luciferase Reporter100 µMSignificant increase in luciferase activity[1][2]
HepG2NRF2 Nuclear Translocation100 µMIncreased nuclear NRF2 levels[1][2]
Bardoxolone Methyl (CDDO-Me) VariousNQO1 InductionNanomolar concentrationsPotent induction of NQO1 activity[5]
Trigonelline NSCLC cellsNRF2 Nuclear Translocation50 µMInhibition of NRF2 nuclear translocation[6]
Microglial cellsNRF2 Target Gene Expression5 nMInhibition of NRF2 target gene expression[7]

Note: The available data for Trigonelline suggests an inhibitory effect on NRF2 activity in the tested cancer cell lines, which contrasts with the activating role of this compound and Bardoxolone Methyl.

Specificity and Off-Target Effects

Assessing the specificity of a compound is crucial for its development as a therapeutic agent. Off-target effects can lead to unforeseen toxicities.

  • This compound: To date, there is a lack of publicly available data from comprehensive off-target profiling studies for this compound.

  • Bardoxolone Methyl: This compound has been shown to have effects beyond the KEAP1-NRF2 pathway, including the inhibition of the NF-κB signaling pathway.[8] It has also been reported to affect endothelial bioenergetics.[9]

  • Trigonelline: Studies have indicated that Trigonelline may exhibit phytoestrogenic activity and can have unfavorable effects on bone mechanical properties in estrogen-deficient models.[10][11]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Interaction

This assay quantitatively measures the binding affinity between a small molecule inhibitor and the KEAP1 protein by competing with a fluorescently labeled NRF2 peptide.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human KEAP1 Kelch domain.

    • Fluorescently labeled (e.g., FITC) synthetic peptide corresponding to the NRF2 ETGE motif.

    • Assay Buffer: 10 mM HEPES, pH 7.4.

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 384-well, black, non-binding surface microplates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution containing the FITC-labeled NRF2 peptide (e.g., 4 nM) and the KEAP1 Kelch domain protein (e.g., 12 nM) in HEPES buffer.

    • Serially dilute the test compounds in HEPES buffer.

    • In a 384-well plate, add 10 µL of the peptide-protein mixture, 10 µL of HEPES buffer, and 10 µL of the test compound dilution. The final volume in each well should be 40 µL.

    • Include control wells:

      • Maximum Polarization (Pmax): Peptide-protein mixture with buffer and DMSO (no inhibitor).

      • Minimum Polarization (Pmin): Peptide only with buffer and DMSO (no protein or inhibitor).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using an appropriate plate reader (e.g., excitation at 485 nm and emission at 535 nm for FITC).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HL-60) to a sufficient density.

    • Treat the cells with the test compound (e.g., 10 µM PRL-295, a known KEAP1 binder) or vehicle (e.g., 0.1% DMSO) for a specified time (e.g., 3 hours).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble KEAP1 in the supernatant using Western blotting or a fluorescence-based microplate assay (e.g., Keap1-Glow CETSA).

  • Data Analysis:

    • Normalize the amount of soluble KEAP1 at each temperature to the amount at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble KEAP1 fraction against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NQO1 Induction Assay

This cellular assay measures the induction of NQO1, a downstream target of NRF2, as a functional readout of pathway activation.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • NQO1 Activity Measurement:

    • Prepare a reaction mixture containing Tris-HCl buffer, BSA, Tween-20, FAD, NADH, and menadione.

    • Add the cell lysate to the reaction mixture.

    • Measure the decrease in NADH absorbance at 340 nm over time using a microplate reader. The rate of decrease is proportional to the NQO1 activity.

    • Include a control with dicoumarol, a specific NQO1 inhibitor, to determine the specific NQO1 activity.

  • Data Analysis:

    • Calculate the NQO1 activity (e.g., in nmol/min/mg protein).

    • Plot the NQO1 activity against the concentration of the test compound to determine the dose-response relationship.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Sequesters CUL3 CUL3-RBX1 E3 Ligase KEAP1->CUL3 Recruits Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->NRF2 Ubiquitinates This compound This compound This compound->KEAP1 Inhibits ARE ARE NRF2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Activates Transcription

Caption: The KEAP1-NRF2 signaling pathway and the inhibitory action of this compound.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis reagents Prepare Reagents: - KEAP1 Protein - Fluorescent NRF2 Peptide - Test Compound Dilutions plate Dispense into 384-well Plate: - Protein-Peptide Mix - Test Compound reagents->plate incubate Incubate at RT for 30 min plate->incubate read Measure Fluorescence Polarization incubate->read analyze Calculate % Inhibition and Determine IC50 read->analyze

Caption: Workflow for the Fluorescence Polarization (FP) assay.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis treat Treat Cells with Test Compound or Vehicle heat Heat Cells at a Range of Temperatures treat->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse quantify Quantify Soluble KEAP1 (e.g., Western Blot) lyse->quantify plot Plot Melting Curves to Determine Thermal Shift quantify->plot

References

A Comparative Safety Profile of Sedanolide and Other Phthalides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the toxicological data of sedanolide in comparison to other prominent phthalides, including ligustilide, butylphthalide, and senkyunolide, reveals a generally favorable safety profile for these natural compounds, albeit with nuances that warrant careful consideration in preclinical and clinical development. This guide synthesizes available experimental data on acute toxicity, genotoxicity, and key signaling pathways, providing a comprehensive resource for researchers in the field.

Comparative Analysis of Acute Toxicity

The acute toxicity of phthalides varies, with available data suggesting a low order of acute toxicity for several members of this class. Quantitative data, where available, is summarized in the table below. It is important to note that direct comparative studies under identical conditions are limited, and thus, cross-study comparisons should be interpreted with caution.

CompoundTest SpeciesRoute of AdministrationLD50 / Toxicity ValueReference / Remarks
This compound --No LD50 data available.In vitro studies suggest low cytotoxicity at concentrations up to 500 µM in HepG2 and CaCo-2 cells.[1]
Ligustilide MouseOral (derivative LIGc)> 5.0 g/kgA study on a stable derivative of ligustilide (LIGc) showed no mortality or signs of toxicity at this high dose.[2][3] Pure ligustilide has not been extensively tested for acute toxicity in vivo.
Butylphthalide (NBP) RatOral2450 mg/kgSafety data sheets provide this specific LD50 value.[4] Clinical trials in humans have shown a good safety profile with no significant difference in serious adverse events compared to placebo.[5][6][7][8]
Senkyunolide --No LD50 data available.Generally considered to have a better safety profile than ligustilide, though quantitative data is lacking.[9]

Genotoxicity Profile

The genotoxic potential of phthalides is a critical aspect of their safety assessment. Studies on this compound indicate a potential for DNA damage at high concentrations in vitro, while data for other phthalides is less specific.

  • This compound : An in vitro study using the comet assay on human liver cancer cells (HepG2) showed that a high concentration of this compound (500 µM) can cause a significant increase in DNA strand breaks.[1] However, at lower concentrations, it did not show genotoxic activity.

Key Signaling Pathways in Phthalide Bioactivity and Toxicity

Recent research has shed light on the molecular mechanisms underlying the biological effects of phthalides, including pathways related to both therapeutic action and potential toxicity.

This compound and the Nrf2-KEAP1 Pathway

A significant finding for this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][10][11] This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. When exposed to oxidative stress or activators like this compound, Nrf2 is released from KEAP1, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and detoxification genes. This action likely contributes to the cytoprotective effects of this compound observed in some studies.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1_Nrf2 KEAP1-Nrf2 Complex This compound->KEAP1_Nrf2 Inhibits binding Nrf2_cyto Nrf2 KEAP1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation KEAP1_Nrf2->Proteasome Targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress ROS->KEAP1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

Figure 1: this compound-mediated activation of the Nrf2-KEAP1 signaling pathway.

General Phthalate Toxicity Pathways

For the broader class of phthalates, several signaling pathways have been implicated in their toxic effects. These include the nuclear factor-κB (NF-κB) and phosphatidylinositol-3-kinase (PI3K)/AKT pathways, which are involved in inflammation, oxidative stress, and apoptosis.[12][13] The relevance of these pathways to the specific phthalides discussed here requires further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key toxicological assays mentioned in this guide.

Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure to estimate the acute oral toxicity of a substance.

  • Principle : The method uses a small number of animals (typically rats) in a sequential process. The outcome of dosing at one level determines the dose for the next step. The goal is to identify a dose that causes mortality in some animals to classify the substance's toxicity.

  • Procedure :

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals of a single sex is dosed.

    • If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is used.

    • Observations are made for signs of toxicity and mortality for up to 14 days.

    • The LD50 is not determined as a precise value but as a range, allowing for classification into a toxicity category.

Comet Assay (for Genotoxicity)

The single-cell gel electrophoresis or comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Principle : Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

  • Procedure :

    • Cells (e.g., HepG2) are exposed to the test compound.

    • The cells are then embedded in a thin layer of agarose on a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • The DNA is unwound under alkaline conditions.

    • Electrophoresis is performed, allowing the fragmented DNA to migrate.

    • The DNA is stained with a fluorescent dye and visualized under a microscope.

    • Image analysis software is used to quantify the DNA in the comet tail, providing a measure of DNA damage.

In Vivo Micronucleus Assay (OECD 474)

This assay is used to detect the genotoxic effects of a substance in the bone marrow of rodents.

  • Principle : Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in bone marrow is an indicator of chromosomal damage.

  • Procedure :

    • Animals (typically mice or rats) are administered the test substance, usually on one or more occasions.

    • A positive control (a known mutagen) and a vehicle control are also included.

    • At appropriate time intervals after the last administration, the animals are euthanized, and bone marrow is extracted from the femurs.

    • Bone marrow smears are prepared on microscope slides.

    • The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • A large number of polychromatic erythrocytes (typically at least 2000 per animal) are scored for the presence of micronuclei.

    • The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

Micronucleus_Assay_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Animal_Groups Animal Groups (e.g., Rats, Mice) - Vehicle Control - Test Compound (multiple doses) - Positive Control Dosing Compound Administration (e.g., Oral Gavage) Animal_Groups->Dosing Observation Observation Period (e.g., 24-48 hours) Dosing->Observation Euthanasia Euthanasia & Bone Marrow Extraction Observation->Euthanasia Slide_Prep Bone Marrow Smear Preparation Euthanasia->Slide_Prep Staining Differential Staining (e.g., Giemsa) Slide_Prep->Staining Microscopy Microscopic Analysis Staining->Microscopy Scoring Scoring of Micronucleated Polychromatic Erythrocytes (MN-PCE) Microscopy->Scoring Cytotoxicity_Assessment PCE/NCE Ratio (Cytotoxicity) Microscopy->Cytotoxicity_Assessment Statistical_Analysis Statistical Analysis Scoring->Statistical_Analysis Cytotoxicity_Assessment->Statistical_Analysis Conclusion Conclusion on Genotoxicity Statistical_Analysis->Conclusion

Figure 2: Generalized experimental workflow for the in vivo micronucleus assay.

Conclusion

References

Validating Biomarkers for Sedanolide's Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential biomarkers for predicting the therapeutic response to Sedanolide, a natural phthalide with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties. By examining its mechanism of action and comparing it with established therapeutic alternatives, this document aims to facilitate the identification and validation of robust biomarkers for clinical and research applications.

Introduction to this compound and its Therapeutic Potential

This compound, a compound naturally occurring in celery and other umbelliferous plants, has garnered significant interest for its diverse pharmacological activities.[1][2][] Preclinical studies have highlighted its potential in treating a range of conditions, including those associated with inflammation and oxidative stress.[2][4][5] Its therapeutic effects are attributed to its ability to modulate key cellular signaling pathways.

The primary mechanism of action for this compound involves the activation of the Kelch-like ECH-associated protein 1 (KEAP1)–nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[4] This pathway is a critical regulator of cellular resistance to oxidative stress. Additionally, this compound has been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation, and to block topoisomerase I and II activity, suggesting a potential role in cancer therapy.[1] Furthermore, research indicates its involvement in modulating apoptosis and autophagy through pathways such as the p53/DRAM signaling cascade.[6]

Potential Biomarkers for this compound's Therapeutic Response

Based on its known mechanisms of action, several candidate biomarkers can be proposed to predict and monitor the therapeutic efficacy of this compound. These biomarkers can be categorized based on the signaling pathways they represent.

Table 1: Potential Biomarkers for this compound Therapeutic Response

Biomarker CategoryPotential BiomarkerCellular ProcessRationale for Validation
Oxidative Stress Response Nuclear NRF2 levelsUpregulation of antioxidant enzymesDirect measure of this compound's engagement with its primary target pathway.[4]
Heme Oxygenase-1 (HO-1) expressionAntioxidant defenseA key downstream target of NRF2 activation.
Glutathione S-transferase (GST) activityDetoxificationThis compound is a known inducer of GST.[1][7]
Inflammation Prostaglandin E2 (PGE2) levelsInflammatory responseInhibition of COX enzymes by this compound should lead to reduced PGE2 production.[1]
COX-2 expressionInflammationDownregulation of this key inflammatory enzyme.
Apoptosis & Cell Cycle Caspase-3/7 activityProgrammed cell deathModulation of apoptosis is a known effect of this compound.[4]
Topoisomerase II activityDNA replication and repairInhibition of this enzyme can lead to cell cycle arrest and apoptosis.[1]
Autophagy p53 and DRAM expressionAutophagy regulationThis compound has been shown to promote autophagy via this pathway.[6]

Comparative Analysis with Alternative Therapeutics

To provide context for the validation of this compound's biomarkers, it is useful to compare its mechanistic profile with that of established drugs targeting similar pathways. For inflammation, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen are a relevant comparator. For cancer therapy, a topoisomerase inhibitor such as Etoposide serves as a benchmark.

Table 2: Mechanistic Comparison of this compound with Alternative Therapeutics

Therapeutic AgentPrimary Mechanism of ActionKey Biomarkers for Therapeutic Response
This compound NRF2 activation, COX-1/2 inhibition, Topoisomerase I/II inhibitionNuclear NRF2, PGE2 levels, Topoisomerase II activity
Ibuprofen Non-selective COX-1/2 inhibitionPGE2 levels, C-reactive protein (CRP)
Etoposide Topoisomerase II inhibitionTopoisomerase II expression, DNA damage markers (e.g., γH2AX)

Experimental Protocols for Biomarker Validation

The validation of the proposed biomarkers requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays.

Quantification of NRF2 Nuclear Translocation by Immunofluorescence

Objective: To visualize and quantify the translocation of NRF2 from the cytoplasm to the nucleus upon this compound treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HepG2) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against NRF2 overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NRF2 using image analysis software (e.g., ImageJ).

Measurement of Cyclooxygenase (COX) Activity

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Methodology:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes or prepare cell lysates from cells overexpressing these enzymes.

  • Inhibitor Incubation: Pre-incubate the COX enzymes with various concentrations of this compound, a known COX inhibitor (e.g., Ibuprofen), or vehicle control for a specified time at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection of Prostaglandin Production: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

Topoisomerase II Inhibition Assay

Objective: To assess the ability of this compound to inhibit the activity of topoisomerase II.

Methodology:

  • Assay Principle: This assay is based on the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA) into minicircles.

  • Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and reaction buffer.

  • Inhibitor Treatment: Add varying concentrations of this compound, a known topoisomerase II inhibitor (e.g., Etoposide), or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Electrophoresis: Stop the reaction and separate the DNA products on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms underlying this compound's action and the workflow for biomarker validation, the following diagrams are provided.

Sedanolide_NRF2_Pathway cluster_cell Cell This compound This compound KEAP1_NRF2 KEAP1-NRF2 Complex This compound->KEAP1_NRF2 Inhibition of KEAP1-mediated degradation NRF2_n NRF2 KEAP1_NRF2->NRF2_n NRF2 Release & Nuclear Translocation ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GST) ARE->Antioxidant_Genes Gene Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection

Caption: this compound activates the NRF2 signaling pathway.

Biomarker_Validation_Workflow start Hypothesize Potential Biomarkers protocol_dev Develop & Optimize Experimental Protocols start->protocol_dev in_vitro In Vitro Validation (Cell Lines) protocol_dev->in_vitro in_vivo In Vivo Validation (Animal Models) in_vitro->in_vivo clinical Clinical Correlation (Patient Samples) in_vivo->clinical validation Validated Biomarker clinical->validation

Caption: A generalized workflow for biomarker validation.

Conclusion

The validation of predictive biomarkers for this compound is crucial for its development as a targeted therapeutic agent. The candidate biomarkers proposed in this guide, based on its well-defined mechanisms of action, offer a solid starting point for further investigation. By employing rigorous experimental protocols and comparing its effects with established drugs, researchers can effectively identify and validate biomarkers that will ultimately aid in patient stratification and the optimization of therapeutic strategies involving this compound.

References

Evaluating the Long-Term Efficacy and Safety of Sedanolide in Chronic Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sedanolide, a natural phthalide, examining its long-term efficacy and safety in preclinical chronic disease models. It aims to offer an objective resource by comparing its performance with relevant alternatives, supported by experimental data and detailed methodologies.

Section 1: Comparative Efficacy of this compound

This compound has demonstrated notable therapeutic potential across various chronic disease models, primarily attributed to its anti-inflammatory and antioxidant properties.[1] Key efficacy has been observed in models of chronic inflammation and neurodegeneration.

Performance in Chronic Inflammatory Models

In a dextran sodium sulfate (DSS)-induced colitis model, a well-established representation of chronic inflammatory bowel disease (IBD), this compound administration led to significant improvements.[2] It effectively suppressed inflammation, restored the intestinal epithelial barrier, and modulated gut microbiota.[2] The primary mechanism involves the inhibition of the intestinal farnesoid X receptor (FXR) pathway, which in turn stimulates the synthesis of protective ceramides.[2]

Performance in Neurodegenerative Models

While direct long-term studies on this compound in specific neurodegenerative disease models are emerging, its mechanism of action shows significant overlap with pathways targeted for these conditions. This compound activates the KEAP1-NRF2 pathway, a critical therapeutic target for diseases driven by oxidative stress, such as many neurodegenerative disorders.[3] This pathway upregulates the expression of several antioxidant and detoxifying enzymes, mitigating cellular damage.[3]

Comparative Data Summary

The following table summarizes the efficacy of this compound in comparison to other compounds investigated for similar chronic conditions.

Chronic Disease Model Compound Key Efficacy Parameters Reported Outcome Primary Mechanism of Action
Inflammatory Bowel Disease (DSS-induced colitis) This compound Reduced colitis symptoms, Decreased inflammation levels, Restored intestinal barrier function.[2]Protected mice from DSS-induced colitis and suppressed inflammation.[2]Inhibition of FXR-SMPD3 pathway, modulation of gut microbiota.[2]
Inflammatory Bowel Disease Sulfasalazine (Standard Care) Reduction in Disease Activity Index (DAI).Standard effective treatment, used as a positive control.Inhibition of NF-κB and other inflammatory mediators.
Oxidative Stress Models (Relevant to Neurodegeneration) This compound Upregulation of antioxidant genes (NQO1), Protection against H₂O₂-induced cell death.[3]Activated the KEAP1–NRF2 pathway and suppressed oxidative damage.[3]Activation of the NRF2 antioxidant response element (ARE).[3]
Neurodegenerative Disease Models Resveratrol (Phytochemical Alternative) Attenuation of neuroinflammation, Reduction of ROS, Inhibition of apoptosis.[4]Shown to be neuroprotective in various preclinical models.[4][5]Modulation of SIRT1, NF-κB, and MAPK pathways.[5][6]
Neurodegenerative Disease Models Curcumin (Phytochemical Alternative) Anti-inflammatory effects, Reduction of amyloid-β aggregation, Antioxidant activity.[7]Lowers AD prevalence in some populations; attenuates inflammatory damage in models.[7]Inhibition of NF-κB, modulation of microglia activation.[7]

Section 2: Safety and Tolerability Profile

Current preclinical data suggests that this compound is well-tolerated. In the DSS-induced colitis study, no adverse effects were reported with the administration of this compound.[2] As a natural compound isolated from celery seed oil, it has a history of use in traditional medicine.[1] However, comprehensive long-term toxicology studies are necessary to fully establish its safety profile for chronic use.

Parameter This compound Phytochemical Alternatives (e.g., Curcumin, Resveratrol) Conventional Drugs (e.g., Sulfasalazine)
Reported Adverse Effects (Preclinical) Not reported in key studies.[2]Generally well-tolerated, though high doses may cause GI distress. Bioavailability can be a challenge.[8]Known side effects include nausea, headache, rash, and potential for more severe reactions like myelosuppression.
Source Natural Phthalide (from Celery).[1]Natural Polyphenols.[5]Synthetic.
Key Safety Considerations Requires formal long-term toxicology assessment.Bioavailability and potential for drug interactions.Established side-effect profile requiring patient monitoring.

Section 3: Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are rooted in its ability to modulate multiple signaling pathways, primarily related to inflammation and oxidative stress.[1]

  • KEAP1-NRF2 Pathway: this compound activates the NRF2 transcription factor by disrupting its binding to KEAP1. Translocated NRF2 binds to the Antioxidant Response Element (ARE) in the nucleus, initiating the transcription of cytoprotective genes.[3]

  • FXR-SMPD3 Pathway: In the gut, this compound modifies the composition of bile acids, which inhibits the farnesoid X receptor (FXR). This action upregulates sphingomyelin phosphodiesterase 3 (SMPD3), leading to increased synthesis of protective ceramides.[2]

Visualizing the KEAP1-NRF2 Activation Pathway

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1_NRF2 KEAP1-NRF2 Complex This compound->KEAP1_NRF2 Inhibits Binding NRF2_free NRF2 (Free) KEAP1_NRF2->NRF2_free Dissociation KEAP1 KEAP1 (Ub) KEAP1_NRF2->KEAP1 Ubiquitination & Degradation NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, GST) ARE->Genes Activates Transcription

Caption: this compound-induced activation of the NRF2 pathway.

Section 4: Experimental Protocols and Workflows

This section details the methodology for a representative in vivo study evaluating this compound in a chronic disease model.

Chronic Colitis Model (DSS-Induced)
  • Objective: To evaluate the efficacy of this compound in mitigating the symptoms and pathology of chronic colitis in a murine model.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Mice receive 2.5% (w/v) dextran sodium sulfate (DSS) in their drinking water for 7 days to induce colitis, followed by a recovery period. This cycle can be repeated to establish a chronic model.

  • Treatment Groups:

    • Control Group: Vehicle (e.g., corn oil) administration.

    • DSS Group: DSS induction + Vehicle administration.

    • This compound Group: DSS induction + this compound (e.g., 20 mg/kg, oral gavage, daily).

    • Positive Control Group: DSS induction + Sulfasalazine (e.g., 50 mg/kg, oral gavage, daily).

  • Duration: Treatment is administered daily for the duration of the study (e.g., 21-28 days).

  • Key Efficacy Endpoints:

    • Daily Monitoring: Body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).

    • Histological Analysis: Colon tissue is collected at the end of the study for H&E staining to assess inflammation, ulceration, and tissue damage.

    • Biochemical Analysis: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue via ELISA or qPCR.

    • Barrier Function: Analysis of tight junction protein expression (e.g., Occludin, ZO-1) via Western Blot or immunohistochemistry.

  • Safety Endpoints:

    • Monitor for signs of toxicity (e.g., lethargy, ruffled fur).

    • Organ (liver, kidney) histology and serum biochemistry at study termination.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_induction Phase 2: Disease Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatize Acclimatize Mice (1 week) Grouping Randomize into Treatment Groups (n=8-10 per group) Acclimatize->Grouping Induction Induce Colitis (DSS) Administer Daily Treatment (this compound / Vehicle / Control) Grouping->Induction Monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) Induction->Monitoring Sacrifice Euthanasia & Tissue Collection (Day 21/28) Monitoring->Sacrifice End of Study Histo Histopathology (H&E Staining) Sacrifice->Histo Biochem Biochemical Analysis (Cytokines, Proteins) Sacrifice->Biochem

Caption: Workflow for a preclinical chronic colitis study.

Conclusion

This compound presents a promising profile for the management of chronic diseases characterized by inflammation and oxidative stress. Its efficacy in established preclinical models, such as DSS-induced colitis, is comparable to standard interventions, with a favorable preliminary safety profile.[2] The compound's dual action on anti-inflammatory and antioxidant pathways (FXR and NRF2) suggests a robust mechanism that warrants further investigation.[2][3]

For drug development professionals, this compound represents a compelling natural product lead. Future long-term studies focusing on chronic dosing, comprehensive toxicology, and evaluation in a wider range of neurodegenerative and metabolic disease models are critical next steps to fully delineate its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Sedanolide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical compounds like sedanolide is a critical aspect of maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and mitigate potential risks. This compound, a natural phthalide, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with any chemical, caution is advised.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is recommended.

Engineering Controls:

  • Work in a well-ventilated area to avoid the inhalation of any potential dust or vapors.

In the event of a spill, contain the material to prevent it from entering drains or waterways.[1]

Quantitative Safety Data Summary

While specific quantitative data for disposal is not available, the following table summarizes the key hazard ratings for this compound, providing a clear overview of its low-risk profile.

Hazard CategoryNFPA RatingHMIS RatingGHS Classification
Health 00Not Classified[1]
Fire 00Not Classified[1]
Reactivity 00Not Classified[1]

NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System; GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Step-by-Step Disposal Plan

The disposal of this compound should be conducted in accordance with institutional policies and local regulations. The following procedure outlines a safe and compliant approach.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and clearly labeled waste container.

  • The label should include:

    • The name "this compound Waste"

    • The primary hazard (if any, though none are classified for this compound)

    • The date of accumulation

    • The name of the generating laboratory and principal investigator

3. Temporary Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated area.

  • Ensure the storage location is away from drains and incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's certified hazardous waste management vendor.

  • Do not dispose of this compound down the drain or in the regular trash. Although it is considered slightly hazardous for water, large quantities should be prevented from reaching ground water, water courses, or sewage systems.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SedanolideDisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Pure, Solutions, Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Select Leak-Proof Waste Container B->C D Label Container Clearly: 'this compound Waste', Date, Lab Info C->D E Store in Designated Secure Area D->E F Contact Certified Hazardous Waste Vendor for Pickup E->F G Complete Waste Manifest/Documentation F->G

Figure 1. This compound Disposal Workflow

This procedural guide, based on general laboratory safety principles and the limited specific information available for this compound, provides a framework for its responsible disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling Sedanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sedanolide in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

I. Quantitative Safety and Physical Data

A comprehensive understanding of this compound's properties is critical for safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₈O₂
Molecular Weight 194.3 g/mol
Appearance Colorless to pale yellow crystals
Melting Point 88-89 °C
Boiling Point 334-335 °C
Flash Point 138.89 °C
Water Solubility 1.745 mg/L at 25 °C (estimated)[1]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubility
Ethanol 30 mg/mL[2]
Dimethylformamide (DMF) 5 mg/mL[2]
Dimethyl sulfoxide (DMSO) 5 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]

Table 3: Toxicity Data for this compound

Test TypeResult
In Vitro Cytotoxicity Relatively nontoxic to HepG2 and CaCo-2 human cell lines at concentrations up to 500 µM in a 24-hour exposure study.[3]
Acute Oral Toxicity (LD₅₀) Data not available. Based on in-vitro studies, it is considered to have low acute toxicity.

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Nitrile gloves.

  • Body Protection : A standard laboratory coat.

III. Step-by-Step Handling Procedures

Adherence to the following procedures will minimize exposure and ensure safe handling of this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
  • Ensure a clean and organized workspace.
  • Verify that all necessary PPE is available and in good condition.
  • Have appropriate spill cleanup materials readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound in a chemical fume hood to avoid inhalation of any fine particulates.
  • Use a dedicated, clean spatula and weighing paper.
  • Close the primary container tightly after use.

3. Dissolving:

  • When preparing solutions, add the solvent to the accurately weighed this compound.
  • Use the solubility data in Table 2 to select an appropriate solvent.
  • If using a vortex or sonicator to aid dissolution, ensure the container is securely capped.

4. Storage:

  • Store solid this compound and solutions in tightly sealed containers.
  • Refrigerate in a designated and clearly labeled area.[1]

IV. Spill Management Workflow

In the event of a this compound spill, follow the workflow outlined below.

Spill_Management_Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate the area if the spill is large or in a poorly ventilated space alert->evacuate If necessary ppe Don appropriate PPE: - Lab coat - Gloves (nitrile) - Eye protection alert->ppe contain Contain the spill with absorbent material ppe->contain solid_spill For a solid spill: Gently sweep up the material and place it in a sealed container for disposal. contain->solid_spill Solid liquid_spill For a liquid spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. contain->liquid_spill Liquid clean Clean the spill area with soap and water solid_spill->clean liquid_spill->clean dispose Dispose of all contaminated materials as chemical waste clean->dispose report Report the incident to the laboratory supervisor dispose->report

Caption: Workflow for managing a this compound spill.

V. Disposal Plan

As this compound is a naturally occurring compound with evidence of low cellular toxicity, it is not classified as a hazardous waste. However, proper disposal is still necessary to minimize environmental impact.

1. Unused Solid this compound:

  • Collect in a clearly labeled, sealed container.
  • Dispose of as non-hazardous chemical waste through your institution's waste management program.

2. This compound Solutions:

  • Organic Solvents: Collect waste solutions in a designated, labeled container for flammable liquid waste.
  • Aqueous Solutions: Given the low water solubility and lack of significant toxicity, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, pending local regulations. Always consult and adhere to your institution's and local wastewater authority's guidelines before disposing of any chemical down the drain.

3. Contaminated Materials:

  • Gloves, weighing paper, and other disposable materials contaminated with this compound should be placed in a sealed bag and disposed of in the laboratory's solid waste stream.

VI. Experimental Protocols

The handling of this compound will primarily be in the context of its use in experimental protocols. The following is a general protocol for preparing a stock solution.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate Required Mass:

    • Determine the desired volume of the stock solution (e.g., 1 mL).

    • Calculate the mass of this compound needed using its molecular weight (194.3 g/mol ). For 1 mL of a 10 mM solution:

      • Mass (g) = 0.010 mol/L * 0.001 L * 194.3 g/mol = 0.001943 g = 1.943 mg.

  • Weighing:

    • In a chemical fume hood, accurately weigh approximately 1.943 mg of solid this compound onto weighing paper.

  • Dissolving:

    • Transfer the weighed this compound to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Cap the tube securely and vortex until the solid is completely dissolved.

  • Storage:

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C for long-term stability.

By adhering to these guidelines, researchers can handle this compound safely and effectively, contributing to a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.